Etamsylate
Description
Propriétés
IUPAC Name |
2,5-dihydroxybenzenesulfonic acid;N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S.C4H11N/c7-4-1-2-5(8)6(3-4)12(9,10)11;1-3-5-4-2/h1-3,7-8H,(H,9,10,11);5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGOLJKPSFNJSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC(=C(C=C1O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045559 | |
| Record name | Ethamsylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2624-44-4 | |
| Record name | Etamsylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2624-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethamsylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etamsylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13483 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzenesulfonic acid, 2,5-dihydroxy-, compd. with N-ethylethanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethamsylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etamsylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHAMSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24YL531VOH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etamsylate's Mechanism of Action in Capillary Bleeding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etamsylate is a synthetic hemostatic agent utilized in the management of capillary bleeding. Its efficacy is attributed to a multi-faceted mechanism of action that enhances primary hemostasis. This technical guide provides an in-depth exploration of the molecular and cellular processes influenced by this compound, focusing on its interactions with platelets, the vascular endothelium, and the prostaglandin synthesis pathway. Detailed experimental protocols for key assays, quantitative data summaries, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals in the field of hemostasis.
Core Mechanism of Action
This compound exerts its hemostatic effect primarily by strengthening capillary walls and enhancing platelet adhesiveness, thereby reducing bleeding time and blood loss from small vessels.[1][2] Its mechanism is independent of the coagulation cascade and is centered on the initial stages of hemostasis. The core actions of this compound can be categorized into three main areas: potentiation of platelet function, restoration of endothelial integrity, and modulation of prostanoid synthesis.
Enhancement of Platelet Adhesion and Aggregation
This compound has been shown to improve platelet adhesiveness, a critical step in the formation of the primary hemostatic plug.[1][3] This is achieved, in part, through the promotion of P-selectin-dependent mechanisms.[3]
-
P-selectin Expression: this compound enhances the expression of P-selectin on the surface of both platelets and endothelial cells.[4] P-selectin is a cell adhesion molecule that mediates the initial tethering of platelets to leukocytes and the endothelium at sites of vascular injury.[5] This increased expression facilitates the interaction between platelets, leukocytes, and the vessel wall, contributing to the formation of platelet-leukocyte aggregates.[5][6]
-
Platelet-Leukocyte Aggregates: Studies have demonstrated that this compound significantly increases the formation of platelet-leukocyte aggregates in a model of vascular injury.[5] This interaction is crucial for amplifying the inflammatory and pro-thrombotic response at the site of bleeding.
Restoration of Capillary Resistance and Endothelial Integrity
This compound is known to increase the resistance of capillaries, making them less prone to bleeding.[1][7] This effect is attributed to its influence on the vascular endothelium.
-
Capillary Wall Stability: The drug is believed to enhance the stability of the capillary wall, although the precise molecular mechanism remains to be fully elucidated.[1][8] It has been suggested that this compound may influence the synthesis of hyaluronic acid, a key component of the extracellular matrix that contributes to the structural integrity of blood vessels.[2]
-
Antiangiogenic Effects: Recent research has unveiled an antiangiogenic role for this compound. It has been shown to inhibit the fibroblast growth factor (FGF) signaling pathway, which is crucial for angiogenesis.[9] By decreasing the phosphorylation of Akt and Erk1/2, downstream effectors in the FGF signaling cascade, this compound can inhibit endothelial cell migration and tubulogenesis, processes essential for the formation of new blood vessels.[9][10] This antiangiogenic activity may contribute to the stabilization of the microvasculature and the reduction of bleeding from fragile, newly formed capillaries.
Modulation of Prostaglandin Synthesis
This compound influences the synthesis of prostaglandins, a group of lipid compounds with diverse effects on platelet function and vascular tone.[7][11]
-
Inhibition of Prostacyclin (PGI2) Synthesis: A key aspect of this compound's mechanism is the inhibition of prostacyclin (PGI2) synthesis.[1][12] Prostacyclin is a potent inhibitor of platelet aggregation and a vasodilator.[13][14] By reducing PGI2 levels, this compound shifts the balance towards a more pro-aggregatory and vasoconstrictive state at the site of injury, thereby promoting hemostasis.
-
Mechanism of Inhibition: this compound is suggested to act by inhibiting the activity of prostacyclin synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to PGI2.[11] It is believed to have no direct anti-cyclooxygenase (COX) activity.[11] In addition to inhibiting prostacyclin synthase, this compound has also been shown to inhibit endoperoxide reductase, endoperoxide isomerase, and thromboxane synthetase.[11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various experimental studies on the effects of this compound.
Table 1: Effect of this compound on Platelet Function
| Parameter | Experimental Model | This compound Concentration | Observed Effect | Reference |
| Platelet-Leukocyte Aggregates | Whole-blood perfusion through a damaged rabbit aorta | 20 µM | 48 ± 21% increase above control | [5] |
| 40 µM | 45 ± 26% increase above control | [5] | ||
| P-selectin Expression (Platelets) | Whole blood flow cytometry | Not specified | Increase from 2% to 4-5% of platelets expressing P-selectin (p < 0.05) | [4] |
| Immunofluorescence of isolated human platelets | 1 µM | 39% enhancement (p < 0.01) | [4] | |
| 10 µM | 75-90% maximal enhancement | [4] | ||
| P-selectin Glycoprotein Ligand 1 (PSGL-1) Fluorescence Signal (Leukocytes) | Isolated human leukocytes | ≥ 1 µM | 100-200% increase | [5] |
| ¹⁴C-etamsylate Binding (Leukocyte Plasma Membranes) | Isolated human leukocyte plasma membranes | Not specified | Up to 660 pmol/mg protein | [5] |
Table 2: Effect of this compound on Endothelial Cells
| Parameter | Experimental Model | this compound Concentration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Wound Healing (HUVECs) | In vitro wound healing assay | 10 µM | Significant delay in wound closure (p = 0.021 at 3h, p = 0.026 at 6h) |[9] | | Tubulogenesis (HUVECs) | In vitro Matrigel tubulogenesis assay | 50 µM | 24% decrease in tube formation (p = 0.046) |[9] | | | | 100 µM | 51% decrease in tube formation (p = 0.0001) |[9] | | Akt Phosphorylation (HUVECs) | Western Blot | 10-100 µM | Dose-dependent decrease in pAkt1 levels |[9] | | ERK2 Phosphorylation (HUVECs) | Western Blot | 50-100 µM | Decrease in pERK2 levels |[9] |
Table 3: Effect of this compound on Prostaglandin Synthesis
| Prostaglandin | Experimental Model | This compound Concentration | Observed Effect | Reference |
| 6-oxo-PGF1α (stable metabolite of PGI2) | Microsomes of pregnant human myometrium | Increasing concentrations | Inhibition of synthesis | [11] |
| PGF2α | Microsomes of pregnant human myometrium | Increasing concentrations | Inhibition of synthesis | [11] |
| PGE2 | Microsomes of pregnant human myometrium | Increasing concentrations | Inhibition of synthesis | [11] |
| Thromboxane B2 | Microsomes of pregnant human myometrium | Increasing concentrations | Inhibition of synthesis | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Studies of Transendothelial Migration for Biological and Drug Discovery [frontiersin.org]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 7. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and assay of prostacyclin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 11. Measuring and interpreting platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays to examine endothelial cell migration, tube formation, and gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Guide to Flow Cytometry Markers [bdbiosciences.com]
- 14. The basis examination of leukocyte-platelet aggregates with CD45 gating as a novel platelet activation marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Etamsylate's Dual Action on Hemostasis: A Technical Guide to its Effects on Platelet Adhesiveness and Capillary Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etamsylate, a synthetic hemostatic agent, has been utilized in clinical practice for the prevention and management of capillary bleeding. Its efficacy is attributed to a dual mechanism of action: the enhancement of platelet adhesiveness and the restoration of capillary resistance. This technical guide provides an in-depth exploration of these mechanisms, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action: A Two-Pronged Approach
This compound's hemostatic properties are not mediated through the coagulation cascade but rather by influencing the initial stages of hemostasis. It primarily acts on two fronts:
-
Enhancement of Platelet Adhesiveness: this compound promotes the adhesion of platelets to the subendothelium at the site of vascular injury. This is largely achieved by increasing the expression of P-selectin on the surface of both platelets and endothelial cells[1][2][3][4]. P-selectin is a crucial cell adhesion molecule that facilitates the initial tethering and rolling of platelets and leukocytes, a critical step in the formation of a hemostatic plug[5].
-
Increased Capillary Resistance: The drug is believed to strengthen the capillary wall, thereby reducing its fragility and permeability[1][6][7]. While the precise molecular mechanism is not fully elucidated, it is proposed that this compound may influence the integrity of the endothelial cell layer and the surrounding basement membrane.
Quantitative Effects of this compound on Platelet Function
Several studies have quantified the impact of this compound on various aspects of platelet function. The following tables summarize these findings for ease of comparison.
Table 1: Effect of this compound on P-Selectin Expression
| Cell Type | This compound Concentration | Method | Key Finding | Reference |
| Human Platelets (in whole blood) | Not specified | Flow Cytometry | Increase in P-selectin expressing platelets from 2% to 4-5% (p < 0.05) | [3][4] |
| Isolated Human Platelets | 1 µM | Immunofluorescence | 39% enhancement of P-selectin expression (p < 0.01) | [3][4] |
| Isolated Human Platelets | 10 µM | Immunofluorescence | 75-90% maximal enhancement of P-selectin expression | [3][4] |
| SVAREC Endothelial Cells | 1 µM - 10 µM | Not specified | Similar enhancement of P-selectin expression as in isolated platelets | [3] |
Table 2: Effect of this compound on Platelet-Leukocyte Aggregation
| Experimental Condition | This compound Concentration | Key Finding | Reference |
| Whole-blood perfusion through a damaged vessel | 20 µM | 48 ± 21% increase in platelet-leukocyte aggregates above control | [8][9] |
| Whole-blood perfusion through a damaged vessel | 40 µM | 45 ± 26% increase in platelet-leukocyte aggregates above control | [8][9] |
Table 3: Effect of this compound on Bleeding Time
| Study Population | Dosage | Key Finding | Reference |
| 60 patients (most with tuberculosis) | 250 mg every 6 hours (oral) for 2 days | 33.8% reduction in mean bleeding time | [10] |
| 60 patients (most with tuberculosis) | 500 mg x 2 (intramuscular) | 32.9% reduction in mean bleeding time | [10] |
Signaling Pathways and Molecular Mechanisms
P-Selectin Upregulation and Platelet Adhesion
This compound's pro-adhesive effects are closely linked to the upregulation of P-selectin. While the exact receptor for this compound on platelets and endothelial cells remains to be definitively identified, studies suggest the binding of this compound to a membrane protein initiates a signaling cascade leading to the translocation of P-selectin to the cell surface[3][4][8]. This increased surface expression of P-selectin enhances the capture of platelets and leukocytes, facilitating the formation of a primary hemostatic plug. Furthermore, this compound has been shown to increase the expression of P-selectin glycoprotein ligand 1 (PSGL-1) on leukocytes, further promoting platelet-leukocyte interactions[8][9].
Proposed signaling pathway for this compound-induced P-selectin expression.
Inhibition of Prostacyclin Synthesis
Another key aspect of this compound's mechanism is its inhibitory effect on prostacyclin (PGI2) synthesis[6]. Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation[11]. By reducing the production of prostacyclin, this compound shifts the local balance towards a more pro-thrombotic environment at the site of injury, thereby facilitating platelet aggregation and adhesion. It is suggested that this compound does not act on cyclooxygenase (COX) but rather inhibits prostacyclin synthetase and other downstream enzymes in the prostaglandin synthesis pathway[12].
References
- 1. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy and Mechanism of Action of Ethamsylate, a Long-Standing Hemostatic Agent | Semantic Scholar [semanticscholar.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Prostacyclin - Wikipedia [en.wikipedia.org]
- 12. [Ethamsylate and capillary fragility in diabetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of P-selectin in the Hemostatic Activity of Etamsylate: A Technical Guide
Introduction
Etamsylate is a synthetic hemostatic agent utilized for the prophylaxis and management of capillary hemorrhage.[1][2] Its mechanism of action has been a subject of extensive research, with evidence pointing towards its role in the initial stages of hemostasis: enhancing platelet adhesiveness and restoring capillary resistance.[1][2] A pivotal component of this mechanism is the interaction of this compound with P-selectin, a cell adhesion molecule crucial for the inflammatory and hemostatic processes.[1][2] This technical guide provides an in-depth analysis of the role of P-selectin in this compound's therapeutic effects, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways.
Core Mechanism of Action: this compound and Primary Hemostasis
This compound's primary hemostatic effect is not on the coagulation cascade but rather on the initial platelet plug formation and vascular integrity.[1][3] It is understood to act by:
-
Improving Platelet Adhesiveness: this compound enhances the ability of platelets to adhere to one another and to the subendothelial matrix at the site of vascular injury.[1][2][4]
-
Restoring Capillary Resistance: The drug is believed to stabilize the capillary endothelium, reducing bleeding from small vessels.[1][3]
Recent investigations have elucidated that these actions are significantly mediated through the modulation of P-selectin expression on the surface of both platelets and endothelial cells.[1][2][5]
P-selectin: A Key Mediator in Hemostasis and Inflammation
P-selectin (CD62P) is a member of the selectin family of cell adhesion molecules.[6] It is stored in the alpha-granules of platelets and the Weibel-Palade bodies of endothelial cells.[6][7] Upon activation by various stimuli, P-selectin is rapidly translocated to the cell surface.[6][8]
Once expressed, P-selectin mediates the initial tethering and rolling of leukocytes on activated platelets and endothelium by binding to its primary ligand, P-selectin Glycoprotein Ligand-1 (PSGL-1), which is constitutively expressed on the surface of leukocytes.[6][9] This interaction is a critical first step in leukocyte recruitment to sites of injury and inflammation, and it also facilitates the formation of platelet-leukocyte aggregates, which contribute to the stability of the hemostatic plug.[6][9]
This compound-Induced P-selectin Expression: The Evidence
Seminal studies have provided direct evidence that this compound enhances the membrane expression of P-selectin, thereby promoting the adhesive functions central to its hemostatic activity.
Quantitative Data on P-selectin Upregulation
The effects of this compound on P-selectin expression have been quantified in several key studies. The data consistently demonstrates a significant, though modest, increase in P-selectin on the surface of both platelets and endothelial cells upon exposure to the drug.
| Experimental Model | This compound Concentration | Observation | Significance (p-value) | Reference |
| Human Whole Blood (Flow Cytometry) | Not specified | Increase in P-selectin expressing platelets from 2% to 4-5% | < 0.05 | [5] |
| Isolated Human Platelets (Immunofluorescence) | 1 µM | 39% enhancement of P-selectin expression | < 0.01 | [5] |
| Isolated Human Platelets (Immunofluorescence) | 10 µM | 75-90% maximal enhancement of P-selectin expression | Not specified | [5] |
| SV40-transformed Aortic Rat Endothelial Cells (SVAREC) | Not specified | Similar results to those observed in human platelets | Not specified | [5] |
Table 1: Effect of this compound on P-selectin Expression.
Further studies have investigated the downstream consequences of this P-selectin upregulation, particularly the formation of platelet-leukocyte aggregates, which is a direct result of P-selectin interacting with its ligand, PSGL-1.
| Experimental Model | This compound Concentration | Observation | Significance (p-value) | Reference |
| Whole-blood perfusion through damaged rabbit aorta | 20 µM | 48 ± 21% increase in platelet-leukocyte aggregates above control | Not specified | [9] |
| Whole-blood perfusion through damaged rabbit aorta | 40 µM | 45 ± 26% increase in platelet-leukocyte aggregates above control | Not specified | [9] |
| Isolated Leukocytes | ≥ 1 µM | 100-200% increase in PSGL-1 fluorescence signal | Not specified | [9] |
Table 2: Effect of this compound on P-selectin Mediated Cell Aggregation.
Binding Studies
To understand the initial interaction of this compound with cells, radioligand binding assays were performed. These studies indicate that this compound specifically binds to a protein receptor on the surface of platelets, endothelial cells, and leukocytes, without significant uptake into the cell.[5][9][10] This binding event is believed to trigger the signaling cascade that leads to P-selectin expression.[5][10]
| Cell Type | Ligand | Key Finding | Reference |
| Platelets and Endothelial Cells | ¹⁴C-ethamsylate | Specific binding to cell membranes without significant internalization. | [5] |
| Leukocyte Plasma Membranes | ¹⁴C-ethamsylate | Specific binding up to 660 pmol/mg protein. | [9] |
Table 3: this compound Binding to Cell Membranes.
Signaling Pathways and Experimental Workflows
The relationship between this compound, P-selectin, and hemostasis can be visualized through signaling pathways and experimental workflows.
Caption: Proposed signaling pathway for this compound-induced P-selectin expression.
References
- 1. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of P-Selectin in the Development of Hemostasis Disorders in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Platelets roll on stimulated endothelium in vivo: an interaction mediated by endothelial P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Discovery and chemical properties of 2,5-dihydroxy-benzene-sulfonate diethylammonium salt
An In-depth Technical Guide on 2,5-Dihydroxy-benzene-sulfonate Diethylammonium Salt (Ethamsylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxy-benzene-sulfonate diethylammonium salt, widely known as Ethamsylate, is a synthetic hemostatic agent.[1] First discovered in 1959, it has been in clinical use for decades to manage capillary bleeding.[1] Its primary indications include the treatment of dysfunctional uterine bleeding (menorrhagia), prevention of periventricular hemorrhage in very low birth weight infants, and control of surgical or post-surgical capillary bleeding.[1][2] This technical guide provides a comprehensive overview of its discovery, chemical properties, synthesis, and mechanism of action for researchers and professionals in drug development.
Discovery and Nomenclature
Ethamsylate was developed by Delalande (France) in 1965.[3] It is the salt formed between 2,5-dihydroxybenzenesulfonic acid and the organic base diethylamine.[4]
-
Chemical Name: 2,5-dihydroxybenzenesulfonate diethylammonium salt
-
Synonyms: Ethamsylate, Etamsylate, Diethylammonium 2,5-dihydroxybenzenesulfonate[1][5]
-
CAS Number: 2624-44-4
Chemical and Physical Properties
Ethamsylate is a white or almost white crystalline powder.[6][7] It is known to be hygroscopic and may deteriorate when exposed to light.[8]
Quantitative Data
The following table summarizes the key quantitative properties of Ethamsylate.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₇NO₅S | [9] |
| Molecular Weight | 263.31 g/mol | [9] |
| Melting Point | 127-134 °C | [6] |
| Solubility | Very soluble in water; Freely soluble in methanol; Soluble in ethanol; Practically insoluble in methylene chloride; Soluble in DMSO (53 mg/mL) | [6][9][10] |
| UV Absorption Maximum (λ_max) | 300 nm (in distilled water) | [7][11] |
| pKa (predicted for parent acid) | -0.51 ± 0.30 | [3] |
| LogP (predicted for parent acid) | -1.42 | [12] |
Note: pKa and LogP values are for the parent acid, 2,5-dihydroxybenzenesulfonic acid, and are predicted values.
Spectroscopic Data
-
¹H NMR, ¹³C NMR, and Mass Spectrometry: Detailed experimental data for ¹H NMR, ¹³C NMR, and mass spectrometry of Ethamsylate are not widely reported in the available literature.
Experimental Protocols: Synthesis of Ethamsylate
The synthesis of Ethamsylate can be achieved through the sulfonation of a hydroquinone precursor followed by salt formation with diethylamine. The following protocol is a consolidated representation based on patented synthesis routes.[13][14]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Ethamsylate.
Detailed Methodology
Step 1: Preparation of 2,5-dihydroxybenzenesulfonic acid [14]
-
To a suitable reaction vessel, add hydroquinone and an organic solvent (e.g., an alkane or haloalkane) in a mass ratio of approximately 1:3 to 1:5.
-
Heat the mixture to reflux to azeotropically remove any water.
-
Cool the anhydrous mixture to 10-15 °C.
-
Slowly add chlorosulfonic acid, maintaining the temperature below 20 °C. The mass ratio of chlorosulfonic acid to hydroquinone should be approximately 1:1 to 1.1:1.
-
After the addition is complete, gradually raise the temperature to between 30-90 °C and maintain for several hours until the reaction is complete (monitored by a suitable method like TLC).
-
The resulting product is the intermediate, 2,5-dihydroxybenzenesulfonic acid.
Step 2: Preparation of Crude Ethamsylate [14]
-
Cool the reaction mixture containing 2,5-dihydroxybenzenesulfonic acid to approximately 25 °C.
-
Slowly add diethylamine to the mixture. The mass ratio of 2,5-dihydroxybenzenesulfonic acid to diethylamine is typically between 2:1 and 1:1.
-
Upon completion of the neutralization reaction, cool the mixture to induce crystallization of the crude Ethamsylate.
-
Isolate the crude product by filtration and wash with a suitable solvent.
Step 3: Purification [13]
-
Recrystallize the crude Ethamsylate from a suitable solvent, such as absolute ethanol.
-
Dissolve the crude product in the hot solvent, treat with activated carbon if necessary to decolorize, and filter while hot.
-
Allow the filtrate to cool to form purified crystals of Ethamsylate.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mechanism of Action
The hemostatic effect of Ethamsylate is primarily focused on the initial stages of hemostasis, specifically by enhancing platelet adhesion and preserving capillary integrity, without affecting the coagulation cascade.[1][2]
Signaling and Action Pathway
Caption: Proposed mechanism of action for Ethamsylate.
Detailed Description of Mechanisms
-
Enhancement of Platelet Adhesiveness: Ethamsylate promotes the expression of P-selectin on the surface of platelets.[1][15] P-selectin is a cell adhesion molecule that plays a crucial role in the initial tethering and adhesion of platelets to the site of vascular injury and to other circulating cells like leukocytes.[1] This action enhances the formation of the primary platelet plug.[1][2]
-
Inhibition of Prostacyclin (PGI₂) Synthesis: Ethamsylate inhibits the synthesis of prostacyclin, a potent inhibitor of platelet aggregation and a vasodilator.[4][15][16] By reducing PGI₂ levels, Ethamsylate shifts the local balance towards a pro-aggregatory and vasoconstrictive state at the site of injury, further contributing to hemostasis.
-
Restoration of Capillary Resistance: The drug is believed to act on the capillary endothelium, increasing its resistance and reducing permeability.[4][17] One proposed mechanism for this is the upregulation of hyaluronic acid synthesis, a key glycosaminoglycan in the extracellular matrix that contributes to the structural integrity of the capillary wall.[17]
Conclusion
Ethamsylate is a well-established hemostatic agent with a mechanism of action centered on improving capillary integrity and platelet function. For researchers and drug development professionals, its unique mode of action, which does not involve the systemic coagulation cascade, presents an interesting profile for managing capillary bleeding. Further research into its specific molecular targets could provide deeper insights and potentially broaden its therapeutic applications.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-dihydroxybenzenesulphonic acid | 88-46-0 [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mims.com [mims.com]
- 6. uspbpep.com [uspbpep.com]
- 7. pharmascigroup.us [pharmascigroup.us]
- 8. chembk.com [chembk.com]
- 9. This compound | 2624-44-4 [chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pharmascigroup.us [pharmascigroup.us]
- 12. 2,5-Dihydroxybenzenesulfonic acid | SIELC Technologies [sielc.com]
- 13. CN104447428A - Preparation method of this compound - Google Patents [patents.google.com]
- 14. CN102942509B - Synthetic method of this compound - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. sphinxsai.com [sphinxsai.com]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
Etamsylate's influence on prostaglandin synthesis and platelet aggregation
An In-depth Technical Guide on Etamsylate's Influence on Prostaglandin Synthesis and Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic hemostatic agent utilized in the prevention and management of capillary hemorrhage. Its mechanism of action is multifaceted, primarily involving the enhancement of platelet adhesiveness and the restoration of capillary endothelial resistance. A significant aspect of its functionality lies in its influence on the arachidonic acid cascade, specifically its effects on prostaglandin synthesis and the subsequent impact on platelet aggregation. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and laboratory workflows.
Influence on Prostaglandin Synthesis
This compound's role in hemostasis is closely linked to its modulation of prostanoid synthesis. Prostanoids, including prostaglandins and thromboxanes, are lipid mediators derived from arachidonic acid that play crucial roles in platelet function and vascular tone. The balance between pro-aggregatory thromboxane A2 (TXA2) and anti-aggregatory prostacyclin (PGI2) is vital for maintaining vascular homeostasis.
Mechanism of Action
Studies suggest that this compound does not directly inhibit the cyclooxygenase (COX) enzymes, which are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Instead, its influence appears to be on the downstream enzymes responsible for the synthesis of specific prostanoids. Research indicates that this compound inhibits the activity of prostacyclin synthetase, endoperoxide reductase, endoperoxide isomerase, and thromboxane synthetase.[1] This leads to a reduction in the synthesis of both prostacyclin (measured as its stable metabolite 6-oxo-PGF1 alpha) and thromboxane A2 (measured as thromboxane B2), as well as other prostaglandins like PGF2 alpha and PGE2.[1] The inhibitory effect of this compound on prostaglandin biosynthesis has been shown to be concentration-dependent.[1] A key action of this compound is the reduction of prostacyclin (PGI2) synthesis, a potent inhibitor of platelet aggregation.[2]
Quantitative Data on Prostaglandin Inhibition
The following table summarizes the quantitative data available on the inhibitory effects of this compound on prostaglandin synthesis.
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 | 0.5 mM | Microsomes of pregnant human myometrium | [3] |
Experimental Protocol: In Vitro Prostaglandin Synthesis Inhibition Assay
A common method to assess the inhibition of prostaglandin synthesis involves the use of microsomal preparations from relevant tissues.
1.3.1. Materials
-
Tissue source (e.g., pregnant human myometrium)
-
Homogenization buffer (e.g., Tris-HCl buffer)
-
Radiolabeled arachidonic acid (e.g., [1-14C]arachidonic acid)
-
This compound solutions of varying concentrations
-
Indomethacin (as a positive control)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter
1.3.2. Methodology
-
Microsome Preparation: The tissue is homogenized in a cold buffer and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in prostaglandin-synthesizing enzymes.
-
Incubation: The microsomal preparation is incubated with [1-14C]arachidonic acid in the presence of various concentrations of this compound or a control vehicle. A known COX inhibitor like indomethacin is often used as a positive control.
-
Extraction: The reaction is stopped, and the prostaglandins are extracted from the aqueous phase using an organic solvent.
-
Separation and Quantification: The extracted prostaglandins are separated by thin-layer chromatography. The radioactive spots corresponding to different prostaglandins (e.g., 6-oxo-PGF1α, PGF2α, PGE2, TXB2) are identified and quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each prostaglandin is calculated relative to the control, and the IC50 value (the concentration of this compound that causes 50% inhibition) can be determined.
Visualization: Arachidonic Acid Cascade and this compound's Site of Action
Caption: this compound's proposed sites of action in the arachidonic acid cascade.
Influence on Platelet Aggregation
This compound's hemostatic effect is also attributed to its direct influence on platelet function, particularly adhesion and aggregation.
Mechanism of Action
This compound promotes platelet adhesion and facilitates aggregation.[4][5] It appears to enhance platelet responses to specific agonists. Studies have shown that this compound potentiates platelet aggregation induced by arachidonic acid, thromboxane A2, collagen, and the calcium ionophore A23187.[6] However, it does not seem to enhance aggregation induced by ADP and epinephrine.[6] This suggests that this compound's mechanism may involve amplifying signaling pathways downstream of certain platelet receptors, particularly those linked to thromboxane A2 and intracellular calcium mobilization.[6]
Furthermore, this compound has been shown to promote P-selectin-dependent platelet adhesive mechanisms.[2][7] P-selectin is a cell adhesion molecule expressed on the surface of activated platelets and endothelial cells, facilitating platelet-leukocyte interactions. This compound has been observed to increase the formation of platelet-leukocyte aggregates, particularly in the context of vascular injury.[7][8]
Quantitative Data on Platelet Aggregation Enhancement
The following tables summarize the quantitative data on the effects of this compound on platelet aggregation.
Table 2.1: Effect of this compound on Platelet-Leukocyte Aggregates
| This compound Concentration | Increase in Platelet-Leukocyte Aggregates (above control) | Condition | Reference |
| 20 µM | 48 ± 21% | Whole-blood perfusion through a damaged vessel | [7][8] |
| 40 µM | 45 ± 26% | Whole-blood perfusion through a damaged vessel | [7][8] |
Table 2.2: Effect of this compound on Agonist-Induced Platelet Aggregation
| Agonist/Parameter | % Increase in Aggregation/Activity | Condition | Reference |
| PAF Receptor Activity | 9.1% | Post-etamsylate administration | [9][10] |
| Thromboxane Prostanoid Receptor Activity | 7.9% | Post-etamsylate administration | [9][10] |
| Glycoprotein VI Receptor (Collagen) Activity | 22.8% | Post-etamsylate administration | [9][10] |
| This compound-induced Aggregation | 10.4% | In vitro addition of this compound | [9][10] |
| ADP-induced Aggregation (Amplitude) | 16.9% | Simultaneous incubation with this compound and ADP | [10] |
| ADP-induced Aggregation (Slope) | 60.0% | Simultaneous incubation with this compound and ADP | [10] |
| ADP-induced Aggregation (AUC) | 54.7% | Simultaneous incubation with this compound and ADP | [10] |
Experimental Protocol: Platelet Aggregation Assay
Light transmission aggregometry (LTA) is the gold standard for assessing platelet aggregation in vitro.
2.3.1. Materials
-
Whole blood from healthy donors
-
Anticoagulant (e.g., sodium citrate)
-
Centrifuge
-
Platelet aggregometer
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid, thromboxane A2 analog)
-
This compound solutions
2.3.2. Methodology
-
Plasma Preparation: Whole blood is collected in an anticoagulant. Platelet-rich plasma (PRP) is prepared by slow centrifugation of the whole blood. Platelet-poor plasma (PPP) is obtained by a subsequent high-speed centrifugation of the remaining blood. PPP is used to set the 100% aggregation baseline in the aggregometer.
-
Assay Procedure: A sample of PRP is placed in a cuvette in the aggregometer and warmed to 37°C. A baseline of light transmission is established.
-
Agonist Addition: A platelet agonist is added to the PRP to induce aggregation. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
Data Recording: The change in light transmission is recorded over time, generating an aggregation curve.
-
This compound Effect: To test the effect of this compound, PRP is pre-incubated with the drug for a specific period before the addition of the agonist. The resulting aggregation curve is compared to the control (agonist alone).
-
Data Analysis: The maximum aggregation percentage, the slope of the aggregation curve, and the area under the curve (AUC) are calculated to quantify the extent and rate of platelet aggregation.
Visualization: Platelet Aggregation Workflow and Signaling
Caption: Workflow for a typical platelet aggregation assay using LTA.
References
- 1. This compound as inhibitor of prostaglandin biosynthesis in pregnant human myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethamsylate | Prostaglandin Receptor | TargetMol [targetmol.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Effects of this compound on platelet functions and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound enhances platelet aggregation through G-proteincoupled receptors in patients with macrohematuria following ureteral lithotripsy: a single-center nonrandomized study | Barinov | Sechenov Medical Journal [sechenovmedj.com]
Foundational Research on the Antihemorrhagic Properties of Etamsylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etamsylate is a synthetic antihemorrhagic agent utilized in the management of capillary bleeding. Its therapeutic efficacy is attributed to a multifactorial mechanism of action that primarily involves enhancing platelet adhesiveness and restoring capillary endothelial resistance. This technical guide provides an in-depth review of the foundational research on this compound's antihemorrhagic properties. It consolidates quantitative data from key studies, details experimental protocols, and visualizes the core signaling pathways and mechanisms through structured diagrams. The objective is to offer a comprehensive resource for researchers and professionals engaged in hemostasis research and drug development.
Core Mechanism of Action
This compound's primary hemostatic effect is achieved through two main pathways: action on the initial stages of hemostasis and modulation of prostaglandin synthesis.[1] It operates by improving platelet adhesiveness and reinforcing the stability of the capillary endothelium.[2][3]
-
Enhancement of Platelet Adhesion: this compound promotes the adhesion of platelets to the site of vascular injury, which is a critical initial step in the formation of a hemostatic plug.[3][4] Recent studies have indicated that this is facilitated through a P-selectin-dependent mechanism.[1][5] P-selectin is a cell adhesion molecule expressed on the surface of activated platelets and endothelial cells, and by enhancing its expression, this compound improves the recruitment and aggregation of platelets at the injury site.[5][6]
-
Increased Capillary Resistance: The drug strengthens the capillary walls, making them less susceptible to rupture and leakage.[2][3] This angioprotective effect is believed to be related to its action on hyaluronic acid, a key component of the extracellular matrix that maintains the structural integrity of blood vessels.[3][7]
-
Inhibition of Prostaglandin Synthesis: this compound also modulates the biosynthesis of prostaglandins that are involved in platelet disaggregation and vasodilation.[2][7] Specifically, it has been shown to inhibit the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5][7] By reducing PGI2 levels, this compound shifts the balance towards a more pro-aggregatory and vasoconstrictive state, favoring hemostasis.
Signaling Pathways and Molecular Interactions
The molecular interactions of this compound are complex and involve multiple components of the hemostatic system. The following diagrams illustrate the key pathways.
Caption: this compound's dual-action mechanism on platelet adhesion and prostaglandin synthesis.
Quantitative Data from Experimental Studies
The following tables summarize the quantitative effects of this compound observed in various experimental and clinical settings.
Table 1: Effect of this compound on Bleeding Time
| Study Type | Subject | Dosage | Bleeding Time Reduction | Reference |
| Animal Study | Dogs | 20 mg/kg IV | 40% | [8] |
| Human Trial | Patients with primary menorrhagia | 500 mg, 4 times daily | 50% reduction in menstrual blood loss | [9] |
| Human Trial | Patients with I.U.C.D. menorrhagia | 500 mg, 4 times daily | 19% reduction in menstrual blood loss | [9] |
| Animal Study | Beagles with gingival bleeding | Oral administration | 65% of treated group showed reduction | [8] |
Table 2: Effect of this compound on Platelet and Leukocyte Aggregation
| Parameter | Condition | This compound Concentration | Observation | Reference |
| Platelet-Leukocyte Aggregates | After whole-blood perfusion through damaged vessel | 20 µM | 48% increase above control | [6] |
| Platelet-Leukocyte Aggregates | After whole-blood perfusion through damaged vessel | 40 µM | 45% increase above control | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies on this compound.
Protocol 1: In Vitro Inhibition of Prostaglandin Biosynthesis
-
Objective: To determine the effect of this compound on prostaglandin (PG) biosynthesis in pregnant human myometrium microsomes.
-
Methodology:
-
Microsomal fractions were prepared from biopsies of pregnant human myometrium.
-
Microsomes were incubated with arachidonic acid as a substrate.
-
Varying concentrations of this compound were added to the incubation mixture.
-
The synthesis of various prostaglandins (6-oxo-PGF1α, PGF2α, PGE2) and thromboxane B2 was measured.
-
The inhibitory effects of this compound were compared to those of indomethacin, a known cyclo-oxygenase inhibitor.
-
-
Key Findings: this compound inhibited the synthesis of all measured prostanoids in a dose-dependent manner, suggesting it acts by inhibiting prostacyclin synthetase, endoperoxide reductase, endoperoxide isomerase, and thromboxane synthetase, rather than cyclo-oxygenase itself.[10]
Protocol 2: Assessment of Platelet-Leukocyte Aggregate Formation
-
Objective: To investigate the effect of this compound on platelet-leukocyte aggregate formation in a model of vascular injury.
-
Methodology:
-
Human whole blood was incubated with this compound at various concentrations.
-
The blood was then perfused through a damaged rabbit aorta segment to simulate vascular injury.
-
Platelet-leukocyte aggregates were quantified using flow cytometry.
-
Parallel experiments were conducted to measure the binding of radiolabeled ¹⁴C-etamsylate to isolated leukocyte plasma membranes and the expression of P-selectin glycoprotein ligand 1 (PSGL-1).
-
-
Key Findings: this compound significantly increased platelet-leukocyte aggregates after perfusion through a damaged vessel.[6] It was also found to bind specifically to leukocyte plasma membranes and enhance the expression of PSGL-1, supporting its role in promoting heterotypic cell adhesion.[6]
Arachidonic Acid Cascade and this compound's Point of Intervention
The balance between pro-aggregatory thromboxane A2 (TXA2) and anti-aggregatory prostacyclin (PGI2), both derived from arachidonic acid, is pivotal in hemostasis.[11][12] this compound influences this balance.
Caption: this compound's inhibitory effect on the prostacyclin synthesis pathway.
Conclusion
The foundational research on this compound delineates its role as a hemostatic agent with a unique mechanism of action centered on the primary phase of hemostasis. By enhancing platelet adhesion through P-selectin dependent pathways and reinforcing capillary integrity, it effectively reduces bleeding from small vessels.[1][5][6] Furthermore, its inhibitory action on prostacyclin synthesis contributes to a pro-hemostatic environment.[7][10] The compiled data and protocols in this guide serve as a foundational resource for further investigation into this compound's therapeutic potential and for the development of novel antihemorrhagic agents. The visual representations of its mechanisms of action provide a clear framework for understanding its complex interactions within the hemostatic cascade.
References
- 1. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Ethamsylate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. researchgate.net [researchgate.net]
- 6. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. A New Approach to Treat Spontaneous Hemorrhages - EVECC 2022 Congress - VIN [vin.com]
- 9. A double-blind trial of ethamsylate in the treatment of primary and intrauterine-device menorrhagia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as inhibitor of prostaglandin biosynthesis in pregnant human myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A possible role of thromboxane A2 (TXA2) and prostacyclin (PGI2) in circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Etamsylate in a Rat Model of Surgical Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etamsylate is a synthetic hemostatic agent utilized in the management of capillary bleeding.[1] Its mechanism of action involves enhancing platelet adhesiveness and restoring capillary resistance.[1] this compound has been shown to promote P-selectin-dependent platelet adhesive mechanisms, which is a key step in primary hemostasis.[1][2] Furthermore, it is understood to inhibit the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, thereby favoring vasoconstriction and platelet plug formation.[3][4]
These application notes provide a detailed protocol for evaluating the hemostatic efficacy of this compound in a rat model of surgical hemorrhage. The protocol is based on a standardized tail transection bleeding time assay, a common and reproducible method for assessing hemostatic agents.[5]
Mechanism of Action Signaling Pathway
The hemostatic effect of this compound is multifactorial, primarily targeting the initial stages of hemostasis. The proposed signaling pathway involves the following key steps:
Experimental Protocol: Rat Tail Transection Bleeding Time Assay
This protocol details the procedure for inducing a controlled surgical hemorrhage in rats and assessing the hemostatic effect of this compound.
1. Animals
-
Species: Sprague-Dawley rats
-
Weight: 200-250 g
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
2. Materials
-
This compound solution for injection
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail)[6]
-
Ophthalmic ointment
-
Surgical clippers or depilatory cream
-
Antiseptic solution (e.g., povidone-iodine or chlorhexidine)
-
Sterile gauze
-
Scalpel or sharp sterile blade
-
37°C water bath
-
50 mL conical tube or beaker
-
Stopwatch
-
Animal warming pad
3. Experimental Workflow
4. Procedure
-
Animal Preparation:
-
House rats in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Fast animals for 2-3 hours before the procedure, with continued access to water.[6]
-
-
Anesthesia and Pre-operative Care:
-
Anesthetize the rat using an approved protocol (e.g., isoflurane induction at 4-5% and maintenance at 1-2%, or intraperitoneal injection of ketamine/xylazine).[7]
-
Apply ophthalmic ointment to both eyes to prevent corneal desiccation.
-
Administer pre-emptive analgesia as per your institution's guidelines.
-
Maintain the animal's body temperature using a warming pad.
-
-
This compound Administration:
-
Divide animals into treatment and control groups.
-
Administer this compound intravenously (IV) via the tail vein or intraperitoneally (IP).
-
Treatment Group: Administer this compound at a dose of 10-100 mg/kg. A dose-response study may include doses of 25, 50, and 100 mg/kg.[6][8]
-
Control Group: Administer an equivalent volume of sterile saline.
-
Allow 30 minutes for the drug to take effect before inducing hemorrhage.[3]
-
-
Surgical Hemorrhage Induction (Tail Transection):
-
Place the distal portion of the rat's tail in a 37°C water bath for 2-3 minutes to standardize temperature and induce vasodilation.
-
Gently dry the tail.
-
Using a sharp, sterile scalpel, transect the tail 3-5 mm from the tip.
-
Immediately immerse the transected tail into a pre-weighed tube containing 37°C saline.[8]
-
-
Measurement of Hemostatic Parameters:
-
Bleeding Time: Start a stopwatch immediately after transection. Record the time until bleeding ceases for a continuous period of 30 seconds. The observation period is typically 20-30 minutes.[8]
-
Blood Loss: After the observation period, remove the tail from the saline. The total blood loss can be quantified by measuring the change in weight of the tube containing the saline and blood, or by measuring the hemoglobin concentration of the solution.[9]
-
-
Post-operative Care:
-
After the measurement period, ensure hemostasis is achieved by applying gentle pressure with sterile gauze. Cauterization may be used if necessary.
-
Administer post-operative analgesics as required.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide supportive care, including fluid replacement if significant blood loss occurred.
-
House animals individually in a clean cage with easy access to food and water.
-
Monitor the animal daily for at least 3 days for any signs of distress or complications.
-
Data Presentation
Quantitative data should be summarized in a structured table for clear comparison between treatment and control groups.
| Group | Dose (mg/kg) | Route of Administration | Bleeding Time (seconds) | Blood Loss (g) | Percent Reduction in Bleeding Time vs. Control |
| Control | N/A | IV/IP | Mean ± SEM | Mean ± SEM | N/A |
| This compound | 10 | IP | Mean ± SEM | Mean ± SEM | % |
| This compound | 30 | IP | Mean ± SEM | Mean ± SEM | % |
| This compound | 25 | IV | Mean ± SEM | Mean ± SEM | % |
| This compound | 50 | IV | Mean ± SEM | Mean ± SEM | % |
| This compound | 100 | IV | Mean ± SEM | Mean ± SEM | % |
Note on Expected Outcomes:
-
A study in a rat spinal cord injury model with hemorrhage demonstrated that intravenous administration of this compound at 0.1 g/kg (100 mg/kg) resulted in a significant reduction in the hemorrhage area.[6]
-
In a rat model where bleeding was induced by heparin, systemic administration of this compound at 10 mg/kg and 30 mg/kg significantly prevented the heparin-induced increase in bleeding time.[8]
Safety and Toxicology Data
It is crucial to be aware of the toxicological profile of this compound when designing experiments.
| Species | Route of Administration | LD50 |
| Rat | Oral | 7,500 mg/kg |
| Rat | Intravenous | 1,350 mg/kg |
| Rat | Subcutaneous | 5,250 mg/kg |
| Rat | Intramuscular | > 4,000 mg/kg |
Data sourced from Merck Safety Data Sheet.[1]
Conclusion
This protocol provides a comprehensive framework for investigating the hemostatic properties of this compound in a rat model of surgical hemorrhage. The tail transection bleeding time assay is a reliable method for quantifying the effects of hemostatic agents. The provided dosage ranges are based on existing literature and can be adapted for dose-response studies. Adherence to proper surgical and post-operative care guidelines is essential for animal welfare and the generation of reproducible data. The expected outcome is a dose-dependent reduction in bleeding time and blood loss in this compound-treated animals compared to controls, consistent with its known mechanism of action.
References
- 1. Operations & Post Op Care [estellesandford.co.uk]
- 2. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. An experimental rat model of hilar splenic vessel ligation versus splenectomy for spleen trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.journalagent.com [pdf.journalagent.com]
- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 7. kentscientific.com [kentscientific.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of Etamsylate's Effect on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etamsylate is a hemostatic agent utilized to prevent and manage hemorrhages by enhancing platelet adhesiveness and restoring capillary resistance.[1][2] Its mechanism of action involves the potentiation of platelet aggregation, a critical process in thrombosis and hemostasis. Understanding the nuanced effects of this compound on platelet function is paramount for its clinical application and for the development of novel hemostatic therapies.
These application notes provide detailed protocols for in vitro assays designed to measure the effect of this compound on platelet aggregation. The methodologies described herein leverage two gold-standard techniques: Light Transmission Aggregometry (LTA) and Flow Cytometry. Additionally, this document elucidates the signaling pathways implicated in this compound's mechanism of action and presents quantitative data from relevant studies in a clear, tabular format.
Key Mechanisms of Action
This compound's pro-aggregatory effects are believed to be mediated through several interconnected pathways:
-
Enhanced P-selectin Expression: this compound has been shown to increase the expression of P-selectin on the surface of platelets.[3][4] P-selectin is a cell adhesion molecule that plays a crucial role in the initial tethering and aggregation of platelets at the site of vascular injury.[5]
-
Modulation of the Arachidonic Acid Pathway: Evidence suggests that this compound enhances the platelet response to thromboxane A2 (TXA2), a potent platelet agonist derived from arachidonic acid.[3][6] However, it does not appear to significantly affect the overall metabolism of arachidonic acid itself.[3][6]
-
Interaction with G-Protein Coupled Receptors (GPCRs): this compound's pro-aggregatory effects are mediated, at least in part, through GPCRs on the platelet surface.[2][7][8] It exhibits a synergistic effect when combined with other platelet agonists that act via GPCRs, such as ADP.[2]
Data Presentation
The following tables summarize quantitative data from studies investigating the in vitro effects of this compound on platelet function.
Table 1: Effect of this compound on P-selectin Expression
| Assay Type | This compound Concentration | Agonist | Endpoint Measured | Result | Reference |
| Whole Blood Flow Cytometry | Not specified | None | Percentage of P-selectin positive platelets | Increase from 2% to 4-5% (p < 0.05) | [3][4] |
| Immunofluorescence | 1 µM | None | Enhancement of P-selectin expression | 39% increase (p < 0.01) | [3][4] |
| Immunofluorescence | 10 µM | None | Maximal enhancement of P-selectin expression | 75-90% increase | [3][4] |
Table 2: Effect of this compound on Platelet-Leukocyte Aggregates
| Assay Type | This compound Concentration | Condition | Endpoint Measured | Result | Reference |
| Flow Cytometry | 20 µM | Whole-blood perfusion through damaged vessel | Increase in platelet-leukocyte aggregates | 48 +/- 21% above control | [9] |
| Flow Cytometry | 40 µM | Whole-blood perfusion through damaged vessel | Increase in platelet-leukocyte aggregates | 45 +/- 26% above control | [9] |
Table 3: Synergistic Effect of this compound with Platelet Agonists (LTA)
| Agonist Combination | Parameter | % Increase vs. Agonist Alone | % Increase vs. This compound Alone | Reference |
| This compound + ADP | Amplitude | 16.9% | 26.2% | [2] |
| Slope | 60.0% | 77.2% | [2] | |
| Area Under the Curve (AUC) | 54.7% | 65.6% | [2] | |
| This compound + Thromboxane A2 (TxA2) | Area Under the Curve (AUC) | 27.9% | - | [2] |
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet aggregation.[10] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., saline).
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen, Arachidonic Acid (AA).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Centrifuge.
-
Calibrated pipettes.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[1][11]
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at >1500 x g for 15 minutes to obtain PPP.[1]
-
Adjust the platelet count in the PRP to 200-300 x 10⁹/L using autologous PPP if necessary.[12]
-
-
Sample Preparation:
-
Aggregation Measurement:
-
Place a cuvette containing PPP in the aggregometer to set 100% light transmission.
-
Place a cuvette containing PRP in the aggregometer to set 0% light transmission.
-
Pipette the adjusted PRP into aggregometer cuvettes containing a stir bar.
-
Add the desired concentration of this compound (or vehicle) and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add a platelet agonist (e.g., ADP at 2-10 µM, Collagen at 1-5 µg/mL, or Arachidonic Acid at 0.5-1.5 mM) to induce aggregation.[14][15][16]
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation, the slope of the aggregation curve, and the area under the curve (AUC).
-
Compare the results from this compound-treated samples to the vehicle control.
-
Flow Cytometry for P-selectin (CD62P) Expression
Flow cytometry allows for the quantification of specific cell surface markers, such as P-selectin, on individual platelets.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
This compound stock solution.
-
Fluorochrome-conjugated anti-CD62P antibody (e.g., FITC-conjugated).
-
Fluorochrome-conjugated isotype control antibody.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Protocol:
-
Sample Preparation and Staining:
-
Dilute whole blood 1:1 with PBS.
-
Prepare tubes with a range of this compound concentrations (e.g., 1 µM, 10 µM) and a vehicle control.
-
Add the diluted blood to the tubes and incubate for a specified time at room temperature.
-
Add the anti-CD62P antibody or isotype control and incubate for 20-30 minutes at room temperature in the dark.[17]
-
-
Fixation:
-
Add 1 mL of cold 1% paraformaldehyde to each tube and incubate for at least 30 minutes at 4°C.[18]
-
-
Acquisition:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
-
Data Analysis:
-
Determine the percentage of CD62P-positive platelets and the mean fluorescence intensity (MFI) for each sample.
-
Compare the results from this compound-treated samples to the vehicle control.
-
Signaling Pathways
The precise signaling cascade initiated by this compound is still under investigation, but current evidence points to a multi-faceted mechanism that enhances platelet aggregation.
Conclusion
The in vitro assays detailed in these application notes provide robust and reproducible methods for characterizing the pro-aggregatory effects of this compound. By employing Light Transmission Aggregometry and Flow Cytometry, researchers can gain valuable insights into the dose-dependent effects of this compound on platelet function and its interplay with various signaling pathways. The provided protocols and data serve as a comprehensive resource for scientists and drug development professionals investigating the hemostatic properties of this compound and related compounds. Further research is warranted to fully elucidate the molecular targets and downstream signaling events modulated by this compound to refine its therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound enhances platelet aggregation through G-proteincoupled receptors in patients with macrohematuria following ureteral lithotripsy: a single-center nonrandomized study | Barinov | Sechenov Medical Journal [sechenovmedj.com]
- 3. Effects of this compound on platelet functions and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 7. This compound enhances platelet aggregation through G-proteincoupled receptors in patients with macrohematuria following ureteral lithotripsy: a single-center nonrandomized study | Barinov | Sechenov Medical Journal [sechenovmedj.com]
- 8. This compound enhances platelet aggregation through G-proteincoupled receptors in patients with macrohematuria following ureteral lithotripsy: a single-center nonrandomized study | Barinov | Sechenov Medical Journal [sechenovmedj.com]
- 9. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. plateletservices.com [plateletservices.com]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. Platelet Aggregation | HE [hematology.mlsascp.com]
- 13. Platelet lumiaggregation testing: Reference intervals and the effect of acetylsalicylic acid in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unimedizin-mainz.de [unimedizin-mainz.de]
- 15. Evaluation of participants with suspected heritable platelet function disorders including recommendation and validation of a streamlined agonist panel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Platelet Activation [bdbiosciences.com]
Application Notes and Protocols: Etamsylate in Dysfunctional Uterine Bleeding Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dysfunctional Uterine Bleeding (DUB), now more commonly classified under the PALM-COEIN system as Abnormal Uterine Bleeding-Endometrial (AUB-E) or Ovulatory (AUB-O), is a prevalent gynecological condition characterized by heavy, prolonged, or irregular uterine bleeding in the absence of recognizable pelvic pathology. Etamsylate is a synthetic hemostatic and angioprotective agent that has been utilized in the management of DUB for several decades. Its non-hormonal nature makes it a suitable option for women where hormonal treatments are contraindicated or not desired. These application notes provide a comprehensive overview of the research applications of this compound in DUB, detailing its mechanism of action, relevant experimental protocols, and a summary of clinical efficacy data.
Mechanism of Action
This compound's primary hemostatic effect is centered on improving capillary wall integrity and promoting the initial stages of platelet adhesion. Unlike antifibrinolytic agents, it does not induce thrombosis. Its multifaceted mechanism involves several pathways:
-
Capillary Resistance and Platelet Adhesion: this compound acts on the endothelium of small blood vessels, increasing capillary resistance and reducing permeability. It enhances platelet adhesiveness by promoting the expression of P-selectin, a cell adhesion molecule on the surface of platelets and endothelial cells, which facilitates platelet-leukocyte interactions and the formation of the primary hemostatic plug.[1][2][3]
-
Prostaglandin Synthesis Inhibition: In the endometrium, an imbalance of prostaglandins is implicated in DUB. This compound has been shown to inhibit the biosynthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1] By reducing PGI2 levels, this compound shifts the local balance towards pro-aggregatory thromboxanes, aiding hemostasis. Some in vitro studies also suggest it inhibits the synthesis of PGE2, PGF2α, and thromboxane B2.[4]
-
Anti-Angiogenic Effects: More recent research suggests that abnormal angiogenesis in the endometrium contributes to AUB.[5][6] this compound has been found to inhibit the Fibroblast Growth Factor (FGF) signaling pathway, which is crucial for angiogenesis. By blocking this pathway, it may reduce the formation of fragile, leaky vessels in the endometrium, contributing to a reduction in blood loss.
Figure 1: Proposed mechanism of action for this compound in DUB.
Quantitative Data Summary
Clinical trials have demonstrated the efficacy of this compound in reducing menstrual blood loss (MBL), although results vary. Tranexamic acid generally shows greater efficacy in head-to-head comparisons.
Table 1: Efficacy of this compound in Dysfunctional Uterine Bleeding
| Study / Comparison | Drug & Dosage | Mean MBL Reduction | Key Findings | Reference(s) |
|---|---|---|---|---|
| vs. Mefenamic Acid | This compound 500mg QID | 20% | Both drugs significantly reduced MBL. This compound showed a greater effect as the trial progressed. | [7] |
| Mefenamic Acid 500mg TID | 24% | Onset of effect was more rapid than this compound. | [7] | |
| vs. Tranexamic Acid & Mefenamic Acid | This compound 500mg 6-hourly | No significant reduction | This compound was not effective in reducing mean MBL in this trial. | [8][9] |
| Mefenamic Acid 500mg 8-hourly | 20% (from 186ml to 148ml) | Statistically significant reduction in MBL. | [8][9] | |
| Tranexamic Acid 1g 6-hourly | 54% (from 164ml to 75ml) | Highly effective and superior to both other treatments. | [8][9] | |
| vs. Placebo (IUD-induced menorrhagia) | This compound | Significant reduction | Number of bleeding days and amount of menstrual flow were significantly less than placebo. | [10] |
| | Placebo | - | - |[10] |
Table 2: Comparative Study Using Pictorial Blood Assessment Chart (PBAC)
| Parameter | Tranexamic Acid Group (n=25) | This compound Group (n=25) | Finding | Reference(s) |
|---|---|---|---|---|
| PBAC Mean Score (Post-treatment) | 293.84 ± 137.50 | 326.24 ± 83.89 | Both drugs reduced MBL, but tranexamic acid was more efficacious. | [11][12] |
| Hemoglobin (Hb) Level (g/dL, Post-treatment) | 12.96 ± 0.99 | 12.02 ± 1.07 | Hb level increased slightly more in the tranexamic acid group. | [11][12] |
| Endometrial Thickness (mm, Post-treatment) | 3.40 ± 0.99 | 7.64 ± 2.53 | Endometrial thickness was lower in the tranexamic acid group. |[11][12] |
Experimental Protocols
In Vivo & Clinical Research Protocols
A typical clinical trial workflow is essential for evaluating the efficacy of this compound in a DUB patient population. Central to this is the accurate measurement of MBL.
Figure 2: General experimental workflow for a DUB clinical trial.
Protocol 4.1.1: Menstrual Blood Loss (MBL) Measurement - Alkaline Hematin Method (Gold Standard)
This method chemically measures the blood content from used sanitary products.[13][14]
-
Patient Instruction: Instruct participants to collect all used sanitary products (pads and tampons) throughout the entire menstrual cycle.
-
Storage: Collected products should be stored in provided sealed containers, typically frozen at -20°C to prevent degradation before analysis.[14]
-
Extraction: In the lab, place the sanitary products in a container with a known volume of 5% (w/v) aqueous sodium hydroxide (NaOH) solution.
-
Incubation: Allow the products to incubate at room temperature, with occasional agitation, for several hours or until all hemoglobin is converted to alkaline hematin (a stable brown-colored derivative).
-
Spectrophotometry: Remove the sanitary product material. Measure the absorbance of the resulting alkaline hematin solution using a spectrophotometer at a wavelength of 550 nm.[4]
-
Quantification: A standard curve is generated using known volumes of the patient's venous blood incubated with NaOH in parallel. The patient's total MBL is calculated by comparing the absorbance of the menstrual samples to the standard curve.
Protocol 4.1.2: MBL Measurement - Pictorial Blood Loss Assessment Chart (PBAC)
A validated, semi-quantitative method used when the alkaline hematin method is impractical. A score >100 is generally considered indicative of menorrhagia.[15][16][17]
-
Patient Instruction: Provide the patient with a PBAC diary. The chart contains diagrams of tampons and pads with varying degrees of staining.
-
Daily Recording: For each day of menstruation, the patient records the number of pads/tampons used and matches them to the corresponding diagram (e.g., lightly, moderately, or fully saturated).
-
Scoring: Each diagram has a point value:
-
Lightly stained pad/tampon: 1 point
-
Moderately stained pad/tampon: 5 points
-
Saturated tampon: 10 points
-
Saturated pad: 20 points
-
-
Clots and Flooding: The patient also records the passage of small clots (1 point), large clots (5 points), and any episodes of "flooding" (5 points).
-
Calculation: At the end of the cycle, the points for each day are summed to give a total PBAC score.
In Vitro Research Protocols
In vitro assays are crucial for elucidating the cellular mechanisms of this compound, particularly its effects on angiogenesis, a process implicated in the pathology of DUB.
Figure 3: Workflow for in vitro analysis of this compound's anti-angiogenic effects.
Protocol 4.2.1: Endothelial Cell Migration - Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on the collective migration of endothelial cells.[2][11]
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 12- or 24-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a linear "scratch" or cell-free gap through the center of the monolayer.
-
Wash: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentrations of this compound. Include a vehicle control (medium only) and potentially a positive control for migration (e.g., FGF-2).
-
Imaging: Immediately after treatment, acquire an initial image (t=0) of the scratch using a phase-contrast microscope. Place the plate in a 37°C, 5% CO2 incubator.
-
Time-Lapse Analysis: Acquire images of the same field of view at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the gap in the control well is closed.
-
Quantification: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
Protocol 4.2.2: Angiogenesis - Matrigel Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[1][18][19]
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice. Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize into a gel.
-
Cell Preparation: Harvest endothelial cells via trypsinization, neutralize, and resuspend them in a low-serum medium containing the desired concentrations of this compound and appropriate controls.
-
Cell Seeding: Seed the cell suspension (e.g., 1-2 x 10^4 cells/well) onto the surface of the polymerized Matrigel.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours.
-
Imaging and Analysis: Visualize the formation of tube-like networks using a phase-contrast microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of nodes, and number of closed loops using specialized image analysis software.
Conclusion and Future Directions
This compound is a well-tolerated hemostatic agent that demonstrates moderate efficacy in the treatment of dysfunctional uterine bleeding. Its mechanism, which involves enhancing capillary stability, promoting platelet adhesion, and modulating prostaglandin synthesis, makes it a subject of continued research interest. The potential for anti-angiogenic activity via FGF pathway inhibition opens new avenues for investigation into its role in managing endometrial vascular abnormalities.
Future research should focus on:
-
Head-to-head trials using standardized, objective MBL measurement to clarify its efficacy relative to newer and existing therapies.
-
Investigating the anti-angiogenic mechanism in primary human endometrial endothelial cells to confirm its relevance in the specific context of DUB.
-
Exploring the use of this compound in animal models of DUB to better understand its physiological effects on the endometrium during hormonally-induced bleeding.[20][21]
-
Combination therapy studies to assess potential synergistic effects with other non-hormonal agents like tranexamic acid.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. The alkaline hematin method for measuring menstrual blood loss--a modification and its clinical use in menorrhagia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of menstrual blood loss--further evaluation of the alkaline hematin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbcp.com [ijbcp.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Treatment of menorrhagia during menstruation: randomised controlled trial of ethamsylate, mefenamic acid, and tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Effectiveness of this compound in intrauterine-device menorrhagia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.virginia.edu [med.virginia.edu]
- 12. ijopp.org [ijopp.org]
- 13. Outcome Measures for Heavy Menstrual Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hkmj.org [hkmj.org]
- 16. elearning.wfh.org [elearning.wfh.org]
- 17. hemophiliafed.org [hemophiliafed.org]
- 18. researchgate.net [researchgate.net]
- 19. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Construction and Evaluation of a Rat Model of Abnormal Uterine Bleeding [slarc.org.cn]
- 21. Mouse model of menstruation: An indispensable tool to investigate the mechanisms of menstruation and gynaecological diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Etamsylate in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of etamsylate in common laboratory animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the hemostatic and other pharmacological effects of this compound.
Overview of this compound
This compound is a synthetic hemostatic agent used to control capillary bleeding.[1] Its mechanism of action is not entirely understood but is thought to involve enhancing platelet adhesiveness and restoring capillary endothelial resistance.[1] Recent studies suggest that this compound promotes P-selectin-dependent platelet adhesive mechanisms.[1] It has also been identified as an inhibitor of the Fibroblast Growth Factor (FGF) signaling pathway, which may contribute to its anti-angiogenic effects.[2]
Data Presentation: Efficacy of this compound in Animal Models
Table 1: Summary of this compound Administration and Efficacy in a Canine Dental Bleeding Model
| Animal Model | This compound Dose | Administration Route | Parameter Measured | Result |
| Dog (Dental Procedure) | 20 mg/kg | Intravenous | Bleeding Time | 40% reduction in bleeding time compared to baseline. |
Experimental Protocols
Preparation of this compound Solution
For parenteral administration, this compound is typically available as a sterile solution for injection. If preparing from a powder, dissolve in sterile, isotonic saline to the desired concentration. Ensure the final solution is clear and free of particulate matter. The pH of the solution should be adjusted to be within a physiologically acceptable range (typically 4.5-8.0) to minimize irritation at the injection site.
Administration Protocols
Materials:
-
Sterile this compound solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile syringes (1 mL) with 27-30 gauge needles
-
70% ethanol or isopropanol wipes
-
Gauze
Procedure:
-
Animal Preparation: Place the mouse in a warming chamber or under a heat lamp for 5-10 minutes to induce vasodilation of the tail veins.
-
Restraint: Secure the mouse in an appropriate restrainer.
-
Vein Visualization: Gently rotate the tail to visualize one of the lateral veins. Wiping the tail with an alcohol wipe can help to make the veins more prominent.
-
Injection: With the needle bevel facing up and parallel to the vein, insert the needle into the distal third of the tail vein. A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Administration: Slowly inject the this compound solution. The maximum recommended bolus injection volume is 5 mL/kg. Resistance during injection or the formation of a subcutaneous bleb indicates an unsuccessful attempt.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the mouse for any adverse reactions.
Materials:
-
Sterile this compound solution
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
70% ethanol or isopropanol wipes
Procedure:
-
Restraint: Manually restrain the rat, ensuring a firm but gentle grip that exposes a hind limb.
-
Site Preparation: Clean the injection site on the quadriceps or gluteal muscle with an alcohol wipe.
-
Injection: Insert the needle into the muscle mass. Aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel. If no blood appears, inject the solution slowly. The recommended maximum volume per site is 0.1 mL.
-
Post-Injection: Withdraw the needle and briefly massage the injection site to aid dispersion of the solution.
Materials:
-
Sterile this compound solution
-
Sterile syringes (3 mL) with 21-25 gauge needles
-
70% ethanol or isopropanol wipes
Procedure:
-
Restraint: Place the rabbit on a non-slip surface. Gently grasp the loose skin over the shoulder blades (scruff).
-
Site Preparation: Create a "tent" with the skin and clean the area with an alcohol wipe.
-
Injection: Insert the needle into the base of the skin tent, parallel to the body. Aspirate to check for blood. If none is present, inject the solution.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the site.
Materials:
-
This compound solution
-
Appropriately sized flexible or curved gavage needles (18-20 gauge for mice, 16-18 gauge for rats)
-
Syringe
Procedure:
-
Restraint: For mice, scruff the animal to immobilize the head. For rats, hold the animal firmly around the thoracic region.
-
Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark it on the needle.
-
Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes. Do not force the needle.
-
Administration: Once the needle is in the stomach (up to the pre-measured mark), administer the this compound solution slowly. The maximum recommended volume is 10 mL/kg.
-
Withdrawal: Gently remove the gavage needle. Monitor the animal for any signs of distress.
Bleeding Models
Materials:
-
Anesthesia (e.g., isoflurane)
-
Scalpel or sharp razor blade
-
37°C saline bath
-
Filter paper
-
Timer
Procedure:
-
Anesthesia: Anesthetize the mouse.
-
Tail Transection: Amputate the distal 2-3 mm of the tail with a sharp scalpel.
-
Bleeding Measurement: Immediately immerse the tail in the 37°C saline bath and start the timer. Alternatively, gently blot the bleeding tail on filter paper every 15-30 seconds until bleeding ceases.
-
Endpoint: The bleeding time is the duration from tail transection until bleeding stops for at least 2 minutes.
-
Blood Loss Quantification (Optional): The saline can be collected and the hemoglobin concentration measured spectrophotometrically to quantify blood loss.
Materials:
-
Anesthesia
-
Clippers or depilatory cream
-
Sterile lancet or 23-25 gauge needle
-
Gauze
-
Timer
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and shave the hair over the lateral aspect of the hind limb to expose the saphenous vein.
-
Vein Puncture: Apply gentle pressure to the upper thigh to distend the vein. Make a single, clean puncture in the vein with a sterile lancet or needle.
-
Bleeding Measurement: Start the timer immediately and allow the blood to flow freely or gently blot with pre-weighed gauze.
-
Endpoint: Record the time until bleeding stops. Blood loss can be determined by the change in gauze weight.
Materials:
-
General anesthesia and surgical preparation materials
-
Laparotomy instruments
-
Biopsy punch (e.g., 5 mm diameter) or scalpel
-
Pre-weighed sterile gauze
-
Timer
Procedure:
-
Anesthesia and Surgery: Anesthetize the rabbit and perform a midline laparotomy to expose the liver.
-
Liver Injury: Create a standardized injury on a liver lobe using a biopsy punch to a depth of 2-3 mm or by making a controlled incision with a scalpel.
-
Bleeding Measurement: Immediately start the timer and use pre-weighed sterile gauze to absorb the bleeding. Replace the gauze as it becomes saturated.
-
Endpoint: Record the time to hemostasis (cessation of bleeding). The total blood loss is calculated from the weight of the blood-soaked gauze.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound's inhibition of the FGF signaling pathway.
Caption: this compound's role in promoting P-selectin mediated cell adhesion.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
References
Application Note: Determination of Etamsylate in Human Plasma by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of etamsylate in human plasma. This compound is a hemostatic agent used for the prevention and treatment of capillary hemorrhage.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and therapeutic drug monitoring. The described protocol is based on a simple protein precipitation extraction procedure followed by isocratic HPLC separation with UV detection. Key validation parameters from established methods are presented to demonstrate reliability and reproducibility.
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation using an acid like perchloric or trichloroacetic acid.[2][3][4][5] After centrifugation, the clear supernatant is injected into a C18 reversed-phase column. The separation is achieved using an isocratic mobile phase consisting of an aqueous phosphate or phosphoric acid buffer and a small percentage of acetonitrile.[3][4] The analyte and internal standard are then detected and quantified using a UV-Vis detector.
Experimental Protocols
This section provides a detailed protocol based on validated methods published in the literature. Two primary methods are summarized for comparison.
Method 1: Based on Helmy & El Bedaiwy
This method utilizes Allopurinol as the internal standard and has been successfully applied to pharmacokinetic studies.[2][3][6]
1. Materials and Reagents
-
This compound reference standard
-
Allopurinol (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Sodium Dihydrogen Phosphate
-
Phosphoric Acid
-
Methanol (HPLC Grade)
-
Human plasma (drug-free, with anticoagulant like EDTA)
-
Ultrapure water
2. Instrumentation
-
HPLC system with isocratic pump, UV-Vis detector, and autosampler
-
Data acquisition and processing software
-
Reversed-phase C18 column (e.g., HyPURITY C18, 250 mm x 4.6 mm, 5 µm)[2][3][6]
-
Vortex mixer
-
Micro-centrifuge
-
Analytical balance
-
pH meter
3. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM solution of sodium dihydrogen phosphate-2 hydrate in water. Adjust the pH to 3.5 using phosphoric acid. The final mobile phase consists of this buffer and acetonitrile in a ratio of 95:5 (v/v).[2][3][6] The solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Stock Solutions: Accurately weigh and dissolve this compound and allopurinol in methanol to prepare stock solutions (e.g., 500 µg/mL for this compound, 30 µg/mL for allopurinol).
-
Working Standards: Prepare a series of this compound working solutions by diluting the stock solution with methanol to concentrations ranging from 2.5 to 200 µg/mL. These will be used to spike plasma for calibration standards.
4. Sample Preparation Protocol
-
Pipette 250 µL of human plasma into a micro-centrifuge tube.
-
Add 25 µL of the appropriate this compound working solution and 25 µL of the allopurinol internal standard working solution. For blank samples, add 50 µL of methanol.
-
Vortex the mixture for 1 minute.
-
Add 250 µL of 6% perchloric acid to precipitate plasma proteins.[2][6]
-
Vortex vigorously for another minute.
-
Centrifuge the samples at 3000 rpm for 7 minutes.[2]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 25 µL of the supernatant into the HPLC system.[2]
Caption: Plasma Sample Preparation Workflow using Protein Precipitation.
Method 2: Based on Ghaith & Elabd
This recently published method offers a rapid analysis using Paracetamol as the internal standard.[4][5]
1. Key Differences from Method 1
-
Precipitating Agent: 100% (wt/v) Trichloroacetic Acid (TCA).[4][5][7]
-
Mobile Phase: 0.8% orthophosphoric acid and acetonitrile (98:2 v/v).[4][5]
2. Sample Preparation Protocol
-
Combine 520 µL of blank human plasma with 65 µL of the standard working solution and 65 µL of the internal standard.[7]
-
Mix the sample using a multi-tube vortex.
-
Add 41 µL of 100% TCA, remix for 3 minutes, and centrifuge for 5 minutes at 5000 rpm.[7]
-
Filter the supernatant through a 0.22 µm nylon syringe filter and inject 100 µL into the HPLC.[4][5][7]
Data Presentation: Summary of Chromatographic Conditions and Validation
The following tables summarize and compare the key parameters from the referenced HPLC methods.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 (Helmy & El Bedaiwy) | Method 2 (Ghaith & Elabd) |
| Column | HyPURITY C18 (250 mm x 4.6 mm, 5 µm)[2][3][6] | Fortis C18 (150 x 4.6 mm, 5µm)[4][5] |
| Mobile Phase | 20 mM NaH₂PO₄ (pH 3.5) : Acetonitrile (95:5 v/v)[2][3][6] | 0.8% H₃PO₄ : Acetonitrile (98:2 v/v)[4][5] |
| Flow Rate | 0.75 mL/min[2][3][6] | 1.0 mL/min[4][5] |
| Detection Wavelength | 309 nm (this compound), 254 nm (IS) | 302 nm[4][5] |
| Internal Standard | Allopurinol[2][3][6] | Paracetamol[4][5] |
| Injection Volume | 25 µL[2] | 100 µL[4][5] |
| Temperature | Ambient[2][3] | 35°C[7] |
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 (Helmy & El Bedaiwy) | Method 2 (Ghaith & Elabd) |
| Linearity Range (µg/mL) | 0.25 - 20[2][3][6] | 0.6 - 40[4][5] |
| Correlation Coefficient (r²) | > 0.999[2][3] | > 0.999[4][5] |
| Limit of Quantification (LOQ) | 0.25 µg/mL[2][3][6] | 0.6 µg/mL (as LLOQ)[5] |
| Retention Time (this compound) | Not specified in abstract | 2.80 min[4][5] |
| Retention Time (IS) | Not specified in abstract | 4.55 min (Paracetamol)[4][5] |
| Within-day Precision (%CV) | 3.9% - 10.2%[2][3][6] | < 15% (as per guidelines) |
| Between-day Precision (%CV) | 3.1% - 8.7%[2][3][6] | < 15% (as per guidelines) |
Overall Analytical Workflow
The entire process from receiving a sample to generating a final concentration report follows a structured workflow.
Caption: End-to-end workflow for this compound quantification in plasma.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. A new and simple HPLC method for determination of this compound in human plasma and its application to pharmacokinetic study in healthy adult male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A High-Resolution and Rapid HPLC Method for this compound Estimation from Human Plasma Escorted by The Application to a Ph… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. A new and simple HPLC method for determination of this compound in human plasma and its application to pharmacokinetic study in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Spectrophotometric Quantification of Etamsylate in Biological Samples
These application notes provide detailed methodologies for the quantitative determination of etamsylate in biological samples using UV-Vis spectrophotometry. The protocols are intended for researchers, scientists, and professionals involved in drug development and clinical analysis.
Method 1: Direct UV Spectrophotometric Quantification of this compound
This method is a straightforward and rapid approach for the quantification of this compound in biological samples, relying on the native ultraviolet absorbance of the molecule.
1. Principle
This compound exhibits a characteristic absorption maximum in the ultraviolet spectrum, which can be used for its direct quantification. The concentration of this compound in a sample is directly proportional to its absorbance at the specific wavelength, following the Beer-Lambert law. This method is particularly useful for screening and quality control purposes where a simple and fast analysis is required.
2. Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 300 nm | [1] |
| Linearity Range | 5 - 50 µg/mL | [1] |
| Correlation Coefficient (r²) | 0.999 | [1] |
| Solvent | Distilled Water or Methanol | [1][2] |
3. Experimental Protocol
3.1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Perchloric acid (6%)
-
Distilled water
-
Biological matrix (e.g., plasma, urine)
-
Volumetric flasks
-
Pipettes
-
Centrifuge
-
UV-Vis Spectrophotometer
3.2. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions (5-50 µg/mL): Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with distilled water or the same solvent used for the sample preparation.
3.3. Sample Preparation (from Human Plasma)
-
To 0.25 mL of plasma sample, add 0.25 mL of 6% perchloric acid to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 3000 rpm for 7 minutes.[4]
-
Carefully collect the supernatant for analysis.
3.4. Spectrophotometric Measurement
-
Set the UV-Vis spectrophotometer to scan from 200 to 400 nm to confirm the λmax at 300 nm using a standard solution.[1]
-
Set the wavelength to 300 nm for absorbance measurements.
-
Use a blank solution (the solvent used for dilution) to zero the spectrophotometer.
-
Measure the absorbance of the prepared standard solutions and the sample supernatant.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
4. Visualization of Experimental Workflow
Caption: Workflow for direct UV spectrophotometric analysis of this compound.
Method 2: Indirect Visible Spectrophotometric Quantification of this compound
This method offers high sensitivity and is based on the redox reaction between this compound and a chromogenic reagent.
1. Principle
This compound reduces Copper(II) to Copper(I) in the presence of thiocyanate (SCN⁻) at a pH of 5.0. The Cu(I) then reacts with SCN⁻ to form a white emulsion of CuSCN. The concentration of this compound is determined indirectly by measuring the amount of unreacted Cu(II), which can be quantified spectrophotometrically.[5]
2. Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | Not directly specified for residual Cu(II) | [5] |
| Linearity Range | 0.2 - 9.0 µg/mL | [5] |
| Limit of Detection (LOD) | 0.12 µg/mL | [5] |
| Molar Absorption Coefficient | 1.0 x 10⁵ L/mol·cm | [5] |
| Relative Standard Deviation (RSD) | 1.5% | [5] |
3. Experimental Protocol
3.1. Materials and Reagents
-
This compound reference standard
-
Copper(II) solution
-
Potassium thiocyanate (KSCN) solution
-
Potassium nitrate (KNO₃) solution
-
pH 5.0 buffer (e.g., acetate buffer)
-
Biological matrix (e.g., serum, urine)
-
Deproteinizing agent (if necessary, e.g., perchloric acid)
-
Volumetric flasks
-
Pipettes
-
Visible Spectrophotometer
3.2. Preparation of Reagent Solutions
-
Copper(II) Solution: Prepare a standard solution of a known concentration of a Cu(II) salt (e.g., CuSO₄).
-
KSCN and KNO₃ Solutions: Prepare aqueous solutions of potassium thiocyanate and potassium nitrate.
-
pH 5.0 Buffer: Prepare an acetate buffer of pH 5.0.
3.3. Sample Preparation
-
Obtain the biological sample (e.g., serum, urine).
-
If necessary, deproteinate the sample using an appropriate method (e.g., addition of perchloric acid followed by centrifugation).
-
Dilute the sample with distilled water to bring the expected this compound concentration within the linear range of the assay.
3.4. Colorimetric Reaction and Measurement
-
In a series of test tubes, pipette known volumes of the standard this compound solutions and the prepared biological samples.
-
To each tube, add the pH 5.0 buffer, KNO₃ solution, and the Cu(II) solution.
-
Finally, add the KSCN solution to initiate the reaction.
-
Allow the reaction to proceed under optimal conditions (time and temperature as determined by method validation).
-
Measure the absorbance of the residual Cu(II) at its λmax against a reagent blank.
-
The absorbance will be inversely proportional to the concentration of this compound.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the biological sample from the calibration curve.
4. Visualization of Experimental Workflow
Caption: Workflow for indirect visible spectrophotometric analysis of this compound.
Mechanism of Action of this compound
This compound's hemostatic effect is partly attributed to its influence on the arachidonic acid pathway, specifically by inhibiting prostacyclin synthetase. This leads to an increase in platelet aggregation and adhesiveness, which contributes to the cessation of bleeding.[6]
Caption: this compound's inhibitory effect on prostacyclin synthesis.
References
- 1. pharmascigroup.us [pharmascigroup.us]
- 2. Spectrophotometric Estimation of Ethamsylate and Mefenamic Acid from a Binary Mixture by Dual Wavelength and Simultaneous Equation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new and simple HPLC method for determination of this compound in human plasma and its application to pharmacokinetic study in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new and simple HPLC method for determination of this compound in human plasma and its application to pharmacokinetic study in healthy adult male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel visible spectrophotometric method for the determination of ethamsylate in pharmaceutical preparations and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for the Use of Etamsylate in Animal Models of Periventricular Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periventricular hemorrhage (PVH), and the closely related germinal matrix hemorrhage (GMH) and intraventricular hemorrhage (IVH), are significant causes of neonatal brain injury, particularly in premature infants, leading to long-term neurological deficits. Etamsylate is a hemostatic agent that has been investigated for its potential to prevent or mitigate this type of bleeding. Its mechanism of action involves enhancing capillary endothelial resistance, promoting platelet adhesion, and inhibiting prostaglandin synthesis.[1][2][3] These application notes provide detailed protocols for the use of this compound in established animal models of PVH/GMH, offering a framework for preclinical investigation of its efficacy and mechanism of action.
Mechanism of Action
This compound exerts its hemostatic effects through a multi-faceted approach targeting the initial stages of hemostasis. It is understood to:
-
Enhance Capillary Wall Integrity: this compound increases the resistance of capillary endothelium, reducing permeability and fragility.
-
Promote Platelet Adhesiveness: It facilitates the adhesion of platelets to the site of vascular injury, a critical step in the formation of the primary hemostatic plug.[1] This is partly achieved by enhancing the expression of P-selectin on the surface of both platelets and endothelial cells.[1][4]
-
Inhibit Prostaglandin Synthesis: this compound inhibits the synthesis of certain prostaglandins, such as prostacyclin (PGI2), which are potent vasodilators and inhibitors of platelet aggregation.[3][5][6] This action helps to promote vasoconstriction and platelet aggregation at the site of bleeding.
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound.
Experimental Protocols
The following protocols are designed for preclinical studies of this compound in rodent models of PVH/GMH. These models are widely used due to their anatomical and developmental similarities to the premature human infant brain.
Protocol 1: Collagenase-Induced Germinal Matrix Hemorrhage in Neonatal Rats
This model induces a focal hemorrhage in the germinal matrix, which can extend into the ventricles, closely mimicking spontaneous GMH in preterm infants.[7][8][9][10][11]
Materials:
-
Postnatal day 5-7 (P5-P7) Wistar or Sprague-Dawley rat pups
-
Isoflurane anesthesia system
-
Stereotaxic frame for neonatal rodents
-
Microinfusion pump and Hamilton syringe (10 µL) with a 27-gauge needle
-
Collagenase type VII-S (e.g., from Clostridium histolyticum)
-
Sterile saline
-
This compound solution for injection
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the pup with isoflurane (3-5% for induction, 1.5-2% for maintenance).
-
Place the pup in the stereotaxic frame and maintain its body temperature at 37°C using a heating pad.
-
Prepare the surgical site by sterilizing the scalp with an appropriate antiseptic.
-
-
Stereotaxic Injection:
-
Make a small incision in the scalp to expose the skull and identify the bregma.
-
Drill a small burr hole at the desired coordinates (e.g., 1.8 mm rostral, 1.5 mm lateral to bregma).[8]
-
Slowly insert the 27-gauge needle to the target depth (e.g., 2.8 mm from the dura).[8]
-
Infuse 0.3 units of collagenase in 2-3 µL of sterile saline over 3 minutes using the microinfusion pump.[7][8]
-
Leave the needle in place for an additional 5-10 minutes to prevent backflow.[7]
-
Slowly withdraw the needle, seal the burr hole with bone wax, and suture the incision.
-
-
This compound Administration:
-
Prophylactic Group: Administer this compound (5-12.5 mg/kg, intravenous or intramuscular) 30 minutes prior to collagenase injection.[6][12]
-
Therapeutic Group: Administer this compound (5-12.5 mg/kg, intravenous or intramuscular) at a specified time point after hemorrhage induction (e.g., 1, 3, or 6 hours).
-
Control Group: Administer an equivalent volume of sterile saline.
-
Repeat dosing can be considered every 6 hours for up to 4 days, mirroring clinical trial protocols.[13]
-
-
Post-Operative Care and Outcome Assessment:
-
Allow the pups to recover from anesthesia on a heating pad before returning them to their dam.
-
Monitor for any adverse effects.
-
Assess hemorrhage severity at various time points (e.g., 24 hours, 72 hours) using methods such as histology (e.g., H&E staining), magnetic resonance imaging (MRI), or spectrophotometric hemoglobin assay.
-
Conduct neurobehavioral tests at later developmental stages to evaluate long-term functional outcomes.
-
Protocol 2: Autologous Blood Injection Model of Periventricular Hemorrhage in Neonatal Mice
This model involves the direct injection of blood into the periventricular region, allowing for precise control over the initial hematoma volume.[14][15][16]
Materials:
-
Postnatal day 1 (P1) CD-1 mouse pups
-
Halothane or isoflurane anesthesia system
-
Sterile syringe (e.g., 30-gauge)
-
This compound solution for injection
-
Heating pad
Procedure:
-
Anesthesia and Blood Collection:
-
Anesthetize the pup with halothane or isoflurane.
-
Collect 15 µL of autologous whole blood from a tail snip into a sterile syringe.[14]
-
-
Intraventricular Injection:
-
Position the pup and insert the needle percutaneously into the right periventricular region (e.g., 1 mm lateral and 0.5 mm posterior to the right eye, to a depth of 3 mm).[16]
-
Inject the 15 µL of blood over 1 minute.
-
Leave the needle in place for 10-20 seconds before slow withdrawal.
-
-
This compound Administration:
-
Follow the same administration schedule as described in Protocol 1 (prophylactic, therapeutic, and control groups) with a dose of 5-12.5 mg/kg.[6]
-
-
Post-Operative Care and Outcome Assessment:
-
Allow pups to recover and return them to their dam.
-
Evaluate hemorrhage size and location using MRI or histology at predetermined time points.
-
Assess for secondary brain injury, such as hydrocephalus or white matter damage.
-
Perform long-term neurobehavioral assessments.
-
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study investigating this compound in an animal model of PVH.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: this compound Efficacy in a Beagle Puppy Model of Intraventricular Hemorrhage [5][12]
| Outcome Measure | Saline Pretreatment | This compound Pretreatment | p-value |
| Incidence of IVH | High (not specified) | Significantly Reduced | < 0.05 |
| Thromboxane B2 Levels | Baseline | Significant Decline | - |
| 6-keto PGF1α Levels | Baseline | Significant Decline | - |
| Baseline Cerebral Blood Flow | Unchanged | Significantly Lowered | < 0.05 |
Table 2: Proposed Dosing for this compound in Rodent Models
| Animal Model | Route of Administration | Proposed Dose Range | Rationale / Reference |
| Neonatal Rat | IV, IM, or SC | 5 - 12.5 mg/kg | Based on veterinary use and beagle puppy model.[6][12][17] |
| Neonatal Mouse | IV, IM, or SC | 5 - 12.5 mg/kg | Extrapolated from other species.[6] |
Table 3: Pharmacokinetic Parameters of this compound in Various Species [6][18]
| Species | Route | Half-life (T1/2) | Volume of Distribution (Vd) |
| Dog | IV | 1.14 h | 0.4 L/kg |
| Cat | IV | 0.75 h | 0.36 L/kg |
| Cattle | IV | 1.24 h | 0.44 L/kg |
| Horse | IV | - | - |
Conclusion
These application notes and protocols provide a comprehensive guide for researchers investigating the potential of this compound in the context of periventricular hemorrhage using animal models. The detailed methodologies, combined with an understanding of the drug's mechanism of action and relevant quantitative data, will facilitate the design and execution of robust preclinical studies. Such research is crucial for elucidating the therapeutic potential of this compound and informing its potential clinical application in the prevention and treatment of this devastating neonatal brain injury.
References
- 1. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. This compound as inhibitor of prostaglandin biosynthesis in pregnant human myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beagle puppy model of intraventricular hemorrhage: ethamsylate studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. 2.2 Germinal matrix hemorrhage (GMH) model [bio-protocol.org]
- 8. Rodent neonatal germinal matrix hemorrhage mimics the human brain injury, neurological consequences, and post-hemorrhagic hydrocephalus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel preclinical rodent model of collagenase-induced germinal matrix/intraventricular hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Germinal matrix hemorrhage induces immune responses, brain injury, and motor impairment in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Preclinical Model of Germinal Matrix Hemorrhage Using Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Approach to Treat Spontaneous Hemorrhages - EVECC 2022 Congress - VIN [vin.com]
- 13. Ethamsylate in the prevention of periventricular-intraventricular hemorrhage in premature infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the effect of this compound on thromboelastographic traces of canine blood with and without the addition of heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel holistic pharmacokinetic model applied to plasma and urine concentrations of 2,5-dihydroxybenzene sulphonate following administrations of calcium dobesilate and this compound to exercised horses - PubMed [pubmed.ncbi.nlm.nih.gov]
Etamsylate Application in Models of Hereditary Hemorrhagic Telangiectasia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hereditary Hemorrhagic Telangiectasia (HHT) is an autosomal dominant genetic disorder characterized by the development of arteriovenous malformations (AVMs) and mucocutaneous telangiectasias. These vascular abnormalities are prone to rupture, leading to recurrent epistaxis (nosebleeds) and gastrointestinal bleeding, which are significant causes of morbidity in HHT patients. The underlying genetic defects in the majority of HHT cases are mutations in the ENG (Endoglin) or ACVRL1/ALK1 genes, which are critical components of the Transforming Growth Factor-β (TGF-β) signaling pathway in endothelial cells.[1][2]
Current therapeutic strategies for HHT-related bleeding are often palliative. One emerging approach is the use of anti-angiogenic agents to normalize the vasculature.[3][4] Etamsylate, a synthetic hemostatic and angioprotective agent, has been identified as a potential therapeutic for HHT. It is proposed to act by inhibiting the Fibroblast Growth Factor (FGF) signaling pathway, a key driver of angiogenesis.[1][5]
These application notes provide a summary of the current in vitro data on this compound's effects on endothelial cells and propose a protocol for its application in preclinical animal models of HHT. To date, there are no published studies on the use of this compound in HHT mouse models (e.g., Eng+/- or Alk1+/- mice). Therefore, the in vivo protocol provided below is a suggested approach based on existing HHT models and standard this compound administration in other animal studies.
Mechanism of Action in the Context of HHT
This compound is believed to exert its anti-angiogenic effects by inhibiting the FGF signaling pathway in endothelial cells.[5] In HHT, dysregulated angiogenesis contributes to the formation of fragile vascular lesions. By blocking the FGF pathway, this compound can interfere with this process. In vitro studies have shown that this compound decreases the phosphorylation of Akt and ERK1/2, key downstream effectors of FGF signaling.[1][2] This inhibition leads to a reduction in endothelial cell migration and tubulogenesis, which are essential steps in the formation of new blood vessels.[5]
Quantitative Data from In Vitro Studies
The following tables summarize the significant findings from in vitro experiments using Human Umbilical Vein Endothelial Cells (HUVECs) and Blood Outgrowth Endothelial Cells (BOECs) from HHT patients.
Table 1: Effect of this compound on Endothelial Cell Tubulogenesis
| Cell Type | This compound Concentration | Observation | Significance |
| HUVECs | 50 µM | 24% decrease in tube formation | p = 0.046 |
| HUVECs | 100 µM | 51% decrease in tube formation | p = 0.0001 |
| HHT BOECs | Not specified | Significant decrease in closed tubes in the presence of FGF | p < 1.1 x 10-6 |
Data extracted from a study by Fernandez-L et al. (2019).[5]
Table 2: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)
| Cell Type | This compound Concentration | Observation | Significance (at 3 and 6 hours) |
| HUVECs | 10 µM | Significant delay in wound closure | p = 0.021 and p = 0.026 |
Data extracted from a study by Fernandez-L et al. (2019).[5]
Table 3: Effect of this compound on Downstream FGF Signaling
| Cell Type | This compound Concentration | Target Protein | Observation |
| HUVECs | 50-100 µM | pERK1/2 | Decrease in phosphorylation |
| HUVECs | Not specified | pAkt | Decrease in phosphorylation |
Data extracted from a study by Fernandez-L et al. (2019).[5]
Note: this compound did not significantly affect endothelial cell viability at concentrations up to 100 µM, nor did it alter the RNA expression levels of ACVRL1/ALK1 or Endoglin.[5]
Experimental Protocols
In Vitro Assays
The following protocols are based on methodologies described by Fernandez-L et al. (2019).[5]
1. Endothelial Cell Culture
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), Human Microvascular Endothelial Cells (HMEC-1), or Blood Outgrowth Endothelial Cells (BOECs) from HHT patients.
-
Culture Medium: Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors, cytokines, and fetal bovine serum.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
2. This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound (e.g., from Alicon Pharmaceuticals) in a suitable solvent (e.g., sterile water or PBS).
-
Working Concentrations: For in vitro experiments, this compound is typically used at concentrations ranging from 10 µM to 100 µM.[5]
-
Treatment Duration: 24 to 48 hours, depending on the specific assay.[5]
3. Tubulogenesis Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Coat the wells of a 24-well plate with Matrigel® (BD Biosciences) and allow it to solidify at 37°C.
-
Pre-treat endothelial cells with various concentrations of this compound for 24 hours.
-
Seed 80,000 to 90,000 pre-treated cells onto the Matrigel-coated wells.
-
Incubate at 37°C and monitor for tube formation every 2 hours.
-
Capture images using a microscope and quantify the number and length of closed tubules in multiple fields of view.
4. Wound Healing (Migration) Assay
This assay measures the rate of collective cell migration.
-
Grow endothelial cells to a confluent monolayer in a multi-well plate.
-
Pre-treat the cells with this compound for 24 hours.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace with fresh medium containing the corresponding this compound concentration.
-
Monitor the closure of the wound at different time points (e.g., 0, 3, 6, 12, 24 hours) by capturing images.
-
Measure the width of the wound at multiple points and calculate the percentage of wound closure over time.
Proposed In Vivo Protocol for HHT Mouse Models
This protocol is a suggested starting point for evaluating this compound in established HHT mouse models, such as Eng+/- or Alk1+/- mice, which are known to develop HHT-like vascular lesions.[6][7][8]
1. Animal Models
-
Model: Eng+/- or Alk1+/- mice on a susceptible genetic background (e.g., 129/Ola). These models have been shown to develop age-dependent vascular lesions and increased bleeding times.[8]
-
Age: Use adult mice (e.g., 3-6 months old) to allow for the development of the HHT phenotype.
-
Controls: Age- and sex-matched wild-type littermates.
2. This compound Administration
-
Dosage: Based on veterinary use for hemostasis, a starting dosage range of 5 to 12.5 mg/kg body weight per day is recommended.[9] Dose-response studies may be necessary to determine the optimal therapeutic dose.
-
Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection is suitable for daily administration. Oral gavage is another option if the oral bioavailability is adequate.
-
Vehicle: Sterile saline or PBS.
-
Treatment Duration: A chronic treatment paradigm of at least 4-8 weeks is recommended to assess the effects on the development and progression of vascular lesions.
3. Efficacy Endpoints
-
Bleeding Time: Perform tail bleeding time assays before, during, and after the treatment period to assess functional hemostasis.
-
Epistaxis: Monitor for spontaneous epistaxis (if the model exhibits this phenotype) by visual inspection of the snout and cage.
-
Vascular Lesion Assessment:
-
Gross Examination: At the end of the study, euthanize the animals and perform a necropsy to visually inspect for telangiectasias and AVMs in relevant organs (e.g., skin, ears, gastrointestinal tract, liver).
-
Histology: Collect tissues for histological analysis. Stain with H&E to assess vessel morphology and density. Immunohistochemistry for endothelial markers (e.g., CD31) can be used to quantify microvessel density in affected areas.
-
-
Molecular Analysis:
-
Collect tissue lysates from affected organs to perform Western blotting for pAkt and pERK1/2 to confirm target engagement in vivo.
-
Conclusion
This compound shows promise as a therapeutic agent for HHT by targeting the FGF-driven angiogenesis that contributes to the formation of vascular lesions. The provided in vitro protocols can be used to further investigate its mechanism of action on endothelial cells with HHT-causing mutations. The proposed in vivo protocol offers a framework for the preclinical evaluation of this compound in established HHT mouse models, which is a critical next step in its development as a treatment for this disorder. The successful translation of these findings could provide a much-needed, targeted therapy to reduce the burden of bleeding in HHT patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Topically Applied this compound: A New Orphan Drug for HHT-Derived Epistaxis (Antiangiogenesis through FGF Pathway Inhibition) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Approach to Treat Spontaneous Hemorrhages - EVECC 2022 Congress - VIN [vin.com]
- 4. Anti-angiogenic therapeutic strategies in hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topically Applied this compound: A New Orphan Drug for HHT-Derived Epistaxis (Antiangiogenesis through FGF Pathway Inhibition) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mouse Models of Hereditary Haemorrhagic Telangiectasia: Recent Advances and Future Challenges [frontiersin.org]
- 7. A mouse model for hereditary hemorrhagic telangiectasia (HHT) type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional Alterations Involved in Increased Bleeding in Hereditary Hemorrhagic Telangiectasia Mouse Models [frontiersin.org]
- 9. nordvacc.se [nordvacc.se]
In Vitro Models for Assessing Etamsylate's Anti-Angiogenic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etamsylate, a synthetic hemostatic agent, has demonstrated potential as an anti-angiogenic compound. Its mechanism of action is primarily attributed to the inhibition of the Fibroblast Growth Factor (FGF) signaling pathway, a key regulator of angiogenesis.[1][2][3] This document provides detailed application notes and protocols for in vitro models designed to assess the anti-angiogenic properties of this compound. The following sections offer step-by-step methodologies for key experimental assays, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of FGF Signaling
This compound exerts its anti-angiogenic effects by interfering with the FGF signaling cascade.[1][2][3] This pathway is crucial for endothelial cell proliferation, migration, and differentiation, which are fundamental processes in the formation of new blood vessels. Specifically, this compound has been shown to decrease the phosphorylation of downstream effectors such as Akt and ERK1/2, key kinases that regulate these cellular processes.[3]
Data Presentation: Quantitative Effects of this compound on Angiogenesis In Vitro
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound from in vitro studies.
| Cell Line | Assay | This compound Concentration (µM) | Observed Effect | Reference |
| HUVEC | Wound Healing | 10 | Significant delay in wound closure after 3 and 6 hours (p=0.021 and p=0.026, respectively) | [1][4] |
| HUVEC | Tube Formation | 50 | 24% decrease in tube formation (p=0.046) | [1][4] |
| HUVEC | Tube Formation | 100 | 51% decrease in tube formation (p=0.0001) | [1][4] |
| BOEC (Healthy) | Tube Formation | Not specified | Significant decrease in the number of closed tubules (p < 0.002) | [4] |
| BOEC (HHT) | Tube Formation | Not specified | Significant decrease in the number of closed tubules (p < 0.023) | [4] |
| BOEC (HHT) | Tube Formation (in the presence of FGF) | Not specified | Significant decrease in the number of closed tubes compared to FGF-treated cells (p < 1.1 x 10⁻⁶) | [3] |
| HUVEC & BOEC | Cell Viability (CellTiter-Glo) | 0-100 | No significant effect on cell viability | [4] |
HUVEC: Human Umbilical Vein Endothelial Cells; BOEC: Blood Outgrowth Endothelial Cells; HHT: Hereditary Hemorrhagic Telangiectasia.
Experimental Protocols
Endothelial Cell Viability Assay
Objective: To assess the cytotoxicity of this compound on endothelial cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Seed 5 x 10³ endothelial cells (e.g., HUVECs or BOECs) per well in a 96-well opaque-walled plate in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the respective this compound concentrations. Include wells with medium only as a background control.
-
Incubate the cells with this compound for 48 hours at 37°C and 5% CO₂.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Wound Healing (Scratch) Assay
Objective: To evaluate the effect of this compound on endothelial cell migration.
Principle: A "scratch" is created in a confluent monolayer of endothelial cells. The rate of closure of this scratch by cell migration is monitored over time.
Protocol:
-
Seed endothelial cells in a 12-well or 24-well plate and grow to 90-100% confluency.
-
Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100 µM).
-
Place the plate on a microscope stage within a 37°C and 5% CO₂ incubator.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 3, 6, 12, and 24 hours) using a phase-contrast microscope.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as follows: % Wound Closure = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100
Tube Formation (Matrigel) Assay
Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Principle: Endothelial cells, when plated on a basement membrane matrix like Matrigel®, will differentiate and form three-dimensional, tube-like structures.
Protocol:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel® per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest endothelial cells and resuspend them in culture medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100 µM).
-
Seed 1.5-2 x 10⁴ cells per well onto the solidified Matrigel®.
-
Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of tubes, tube length, and number of branching points using image analysis software.
Mandatory Visualizations
Caption: FGF Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's anti-angiogenic effects.
References
Troubleshooting & Optimization
Etamsylate Hemostatic Effect Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the use of etamsylate for achieving maximum hemostatic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's hemostatic effect?
A1: this compound's hemostatic action is primarily attributed to its effects on the initial stages of hemostasis. It works by improving platelet adhesiveness and restoring capillary resistance.[1][2] Recent studies have shown that this compound promotes P-selectin-dependent platelet adhesive mechanisms.[1][3] It enhances the expression of P-selectin on the surface of both platelets and endothelial cells, which facilitates platelet adhesion to the site of injury.[3][4] Additionally, this compound may inhibit the synthesis of prostaglandins like prostacyclin, a known inhibitor of platelet aggregation.[5][6][7]
Q2: Does this compound influence the coagulation cascade?
A2: this compound's main effects are on primary hemostasis (platelet plug formation and capillary wall integrity) rather than the secondary coagulation cascade involving clotting factors.[7][8] However, some research suggests it can antagonize the anticoagulant activity of heparin in both in vitro and in vivo settings, which may indirectly influence clotting time in specific contexts.[9][10]
Q3: What is a recommended starting concentration for in vitro experiments?
A3: The optimal concentration depends on the specific assay. For cell culture experiments, a significant enhancement of P-selectin expression has been observed at concentrations as low as 1 µM, with maximal effects around 10 µM.[3][11] For platelet aggregation studies, concentrations of 20 µM and 40 µM have been shown to increase platelet-leukocyte aggregates.[4] For prostaglandin synthesis inhibition assays, the IC50 has been reported to be around 0.5 mM.[11]
Q4: What are the typical administration routes and dosages for in vivo studies?
A4: this compound can be administered orally (PO), intravenously (IV), or intramuscularly (IM).[12][13] In animal studies, intraperitoneal (i.p.) administration at doses of 10 mg/kg and 30 mg/kg has been used to demonstrate its effects.[9][10] In clinical settings, oral doses for adults typically range from 250-500 mg three to four times daily.[14][15] For pre-operative use, 500 mg is often given via IV or IM injection one hour before surgery.[5][12]
Data Presentation
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Experimental Model/Assay | Effective Concentration | Observed Effect | Reference(s) |
| P-Selectin Expression (Platelets & Endothelial Cells) | 1 µM - 10 µM | Significant to maximal enhancement of P-selectin expression. | [3][11] |
| Platelet-Leukocyte Aggregation | 20 µM - 40 µM | Significant increase in platelet-leukocyte aggregates. | [4] |
| Prostaglandin Biosynthesis Inhibition | 0.5 mM (IC50) | Inhibition of prostaglandin synthesis in myometrium microsomes. | [6][11] |
| Heparin Antagonism (aPTT) | 100 µM | Significant reduction in heparin-induced increase in aPTT. | [9][10] |
Table 2: Commonly Used Dosages of this compound in In Vivo and Clinical Settings
| Application | Species/Subject | Dosage | Administration Route | Reference(s) |
| Antagonism of Heparin | Rat | 10 - 30 mg/kg | Intraperitoneal (i.p.) | [9][10] |
| Bleeding Time Reduction | Dog | 20 mg/kg | Intravenous (IV) | [16] |
| Menorrhagia | Human (Adult) | 500 mg, 3-4 times daily | Oral (PO) | [12][13][17] |
| Perioperative Hemorrhage | Human (Adult) | 250 - 500 mg, 4-6 hourly | IV or Intramuscular (IM) | [5][12] |
| Periventricular Hemorrhage | Human (Neonate) | 12.5 mg/kg, every 6 hours | IV | [15][18] |
Mandatory Visualizations
References
- 1. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. This compound as inhibitor of prostaglandin biosynthesis in pregnant human myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Haemostatic agent this compound in vitro and in vivo antagonizes anti-coagulant activity of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. toku-e.com [toku-e.com]
- 12. mims.com [mims.com]
- 13. medindia.net [medindia.net]
- 14. Ethamsylate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. drugtodayonline.com [drugtodayonline.com]
- 16. A New Approach to Treat Spontaneous Hemorrhages - EVECC 2022 Congress - VIN [vin.com]
- 17. droracle.ai [droracle.ai]
- 18. The synergistic effect of tranexamic acid and ethamsylate combination on blood loss in pediatric cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Etamsylate Solubility in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address solubility issues of etamsylate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a white to off-white crystalline solid that is very soluble in water.[1][2][3] It is also freely soluble in methanol and soluble in anhydrous ethanol, but practically insoluble in methylene chloride.[1][2][3]
Q2: What is the aqueous solubility of this compound at a neutral pH?
A2: The aqueous solubility of this compound has been reported to be 53,000 mg/L (53 mg/mL) at 20°C and pH 7.[4]
Q3: How does pH influence the solubility of this compound?
A3: The pH of a 10% this compound solution in carbon dioxide-free water is between 4.5 and 5.6.[5] As a sulfonic acid derivative, its solubility can be influenced by the pH of the buffer. While specific data across a wide pH range is limited, its pKa is approximately 11, suggesting it remains in a soluble, ionized form across most physiologically relevant pH levels.[6]
Q4: Can temperature affect the solubility of this compound?
Troubleshooting Guide for this compound Solubility Issues
Issue: Precipitate forms when dissolving this compound in my experimental buffer.
This is a common issue that can arise from several factors, including buffer composition, concentration, and handling procedures. The following troubleshooting workflow can help you identify and resolve the problem.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Temperature (°C) | pH | Reference(s) |
| Water | Very soluble | Not Specified | Neutral | [1][2][3] |
| Water | 53,000 mg/L (53 mg/mL) | 20 | 7 | [4] |
| Methanol | Freely soluble | Not Specified | N/A | [1][2] |
| Anhydrous Ethanol | Soluble | Not Specified | N/A | [1][2] |
| Methylene Chloride | Practically insoluble | Not Specified | N/A | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | Not Specified | N/A | [7] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in an Aqueous Buffer
This protocol provides a general procedure for dissolving this compound in a standard aqueous buffer such as Phosphate Buffered Saline (PBS).
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., 1x PBS, pH 7.4) and bring it to room temperature. If solubility issues are anticipated, the buffer can be pre-warmed to 37°C.
-
Weighing this compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Place a stir bar in the beaker containing the buffer and place it on a magnetic stir plate.
-
Gradually add the weighed this compound powder to the vortex of the stirring buffer. This prevents clumping and facilitates dissolution.
-
Continue stirring until the this compound is completely dissolved. Visually inspect the solution against a dark background to ensure no particulates are present.
-
-
pH Adjustment (if necessary): After dissolution, check the pH of the solution and adjust if it has deviated from the desired value.
-
Sterilization (if required): If the solution is for cell culture or other sterile applications, filter it through a 0.22 µm sterile filter.
-
Storage: Store the prepared this compound solution according to your experimental requirements. For short-term storage, 2-8°C is often suitable. For long-term storage, aliquoting and freezing at -20°C may be appropriate, but a stability study for your specific buffer is recommended.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HEPES-buffered saline, pH 7.0 (5X) 500 mL | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. neb.com [neb.com]
Addressing variability in bleeding time measurements with etamsylate
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of etamsylate on hemostasis. It provides troubleshooting advice and frequently asked questions (FAQs) to address the inherent variability in bleeding time measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic antihemorrhagic (hemostatic) agent used to prevent and control bleeding from small blood vessels (capillaries).[1][2] Its precise mechanism is not fully elucidated, but it is believed to act on the initial stages of hemostasis.[1][3] Key proposed actions include increasing capillary endothelial resistance, promoting platelet adhesion and aggregation, and inhibiting the biosynthesis of certain prostaglandins that cause platelet disaggregation and vasodilation.[1][3][4][5]
Q2: How does this compound influence platelet function?
A2: this compound appears to enhance platelet function rather than directly activating platelets on its own.[6][7] It has been shown to:
-
Increase P-selectin expression: this compound promotes the expression of P-selectin on the surface of platelets and endothelial cells, which is a crucial step for platelet adhesion to the site of injury.[6][8][9]
-
Enhance response to agonists: It potentiates platelet aggregation induced by other substances like arachidonic acid, thromboxane A2 (TxA2), and collagen.[7][10][11][12]
-
Inhibit Prostacyclin (PGI2) Synthesis: By potentially inhibiting PGI2, a vasodilator and inhibitor of platelet aggregation, this compound creates a more favorable environment for clot formation.[1][13]
Q3: Why are my bleeding time measurements with this compound showing high variability?
A3: High variability is a well-documented issue with the bleeding time test itself and can be compounded by the indirect mechanism of this compound.[14][15][16][17] Several factors contribute to this:
-
Inherent Test Limitations: The bleeding time test is known for its poor reproducibility and sensitivity.[14][16][17][18] Results are highly dependent on the operator's technique.[16][19]
-
Methodological Variables: Minor deviations in the incision depth, length, location, and the pressure of the sphygmomanometer cuff can significantly alter results.[19][20][21]
-
Subject-Specific Factors: A subject's age, sex, skin characteristics, medications (especially NSAIDs like aspirin), and underlying conditions (e.g., von Willebrand disease, thrombocytopenia) can all affect bleeding time.[14][16][19][20]
-
This compound's Indirect Action: Since this compound primarily enhances existing hemostatic mechanisms rather than initiating a strong, direct response, its observable effect can be subtle and easily masked by other biological and experimental variables.[7][9]
Q4: Are there more reliable alternatives to the bleeding time test for assessing this compound's efficacy?
A4: Yes. Given the limitations of the bleeding time test, modern platelet function analyzers are now preferred for their higher sensitivity and reproducibility.[14][16][22] Consider using the following assays:
-
Platelet Aggregometry: This is the gold standard for studying platelet function and can quantify the effect of this compound on aggregation induced by various agonists.
-
Flow Cytometry: This technique can be used to precisely measure the expression of surface markers like P-selectin on platelets following this compound treatment.[6]
-
Thromboelastography (TEG): TEG provides a global assessment of the entire coagulation process, from clot formation to fibrinolysis, and can reveal effects that simpler tests might miss.[23]
Troubleshooting Guide
Problem: Inconsistent or non-reproducible bleeding time results between experimental groups.
| Potential Cause | Troubleshooting Steps |
| Operator Variability | Ensure the same trained technician performs all tests. Use a standardized, commercially available bleeding time device (e.g., Surgicutt) to standardize incision length and depth.[21][24] |
| Improper Site Selection | Always use the same location on the volar forearm, avoiding visible veins, scars, or bruises.[21] |
| Incorrect Cuff Pressure | Consistently inflate the blood pressure cuff to exactly 40 mmHg and maintain this pressure throughout the test.[14][20][21] |
| Confounding Medications | Ensure subjects have not taken aspirin for 7-10 days or other NSAIDs for at least 24-96 hours prior to the test, as these significantly prolong bleeding time.[16][18] |
| Underlying Subject Conditions | Screen subjects for known bleeding disorders or low platelet counts (<100,000/µL), which can render the test uninterpretable.[18][25] A thorough clinical history is the best predictor of bleeding risk.[14][16] |
| Blotting Technique | Blot the blood drop gently every 30 seconds using filter paper without touching the wound itself, as this can dislodge the nascent platelet plug.[20][21] |
Quantitative Data Summary
Table 1: Reported Effects of this compound on Platelet Function
| Parameter | Agonist/Condition | Reported Effect | Reference |
| P-Selectin Expression | This compound (10 µM) on isolated platelets | 75-90% enhancement | [6][26] |
| Platelet Aggregation (Amplitude) | ADP (subthreshold conc.) + this compound | 16.9% increase vs. ADP alone | [9][27] |
| Platelet Aggregation (Slope) | ADP (subthreshold conc.) + this compound | 60.0% increase vs. ADP alone | [9][27] |
| Platelet Aggregation (AUC) | ADP (subthreshold conc.) + this compound | 54.7% increase vs. ADP alone | [9][27] |
Table 2: Standard Bleeding Time Test Reference Ranges
| Method | Typical Normal Range | Critical Time (Test should be stopped) | Reference |
| Ivy Method | 2 - 8 minutes | > 10-15 minutes | [14][16][25] |
| Duke Method | 2 - 5 minutes | > 5 minutes | [16][20][25] |
| Template Method | 2 - 8 minutes | > 15 minutes | [25] |
Experimental Protocols
Protocol 1: Standardized Bleeding Time Measurement (Ivy Method)
This protocol describes the most common method for performing a bleeding time test.
Materials:
-
Sphygmomanometer (blood pressure cuff)
-
Standardized bleeding time device (e.g., Simplate® or Surgicutt®)
-
70% alcohol swabs
-
Circular filter paper
-
Stopwatch
Procedure:
-
Explain the procedure to the subject. Inquire about recent use of aspirin or NSAIDs.
-
Position the subject's arm on a stable surface. Place the sphygmomanometer on the upper arm.
-
Select a site on the volar surface of the forearm that is free of visible veins, scars, and hair.
-
Clean the selected area with an alcohol swab and allow it to air dry completely.
-
Inflate the sphygmomanometer to a constant pressure of 40 mmHg. Wait 30-60 seconds for pressure to stabilize.[21]
-
Place the bleeding time device firmly but gently on the prepared site, oriented horizontally.[24]
-
Trigger the device to make a standardized incision (typically 5 mm long and 1 mm deep). Simultaneously, start the stopwatch.
-
After 30 seconds, gently blot the drop of blood with the edge of the filter paper. Do not touch the paper to the incision itself.
-
Repeat the blotting process every 30 seconds until blood no longer stains the filter paper.
-
Stop the stopwatch the moment bleeding ceases. This is the bleeding time.
-
Deflate and remove the cuff. Apply a butterfly bandage to the incision site.
Protocol 2: Platelet Aggregometry Assay
This protocol provides a general outline for assessing this compound's effect on platelet aggregation.
Materials:
-
Platelet aggregometer
-
Platelet-Rich Plasma (PRP) prepared from subject blood samples
-
Platelet-Poor Plasma (PPP) for blanking
-
This compound solution at desired concentrations
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid)
-
Pipettes and cuvettes with stir bars
Procedure:
-
PRP Preparation: Collect whole blood in sodium citrate tubes. Centrifuge at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Keep the remaining blood to centrifuge at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
Instrument Setup: Calibrate the aggregometer using PPP (0% aggregation) and PRP (100% aggregation).
-
Incubation: Pipette a defined volume of PRP into a cuvette with a stir bar. Add either a vehicle control or a specific concentration of this compound. Incubate for a predetermined time (e.g., 5 minutes) at 37°C.
-
Agonist Addition: Place the cuvette in the aggregometer. After establishing a stable baseline, add a known concentration of a platelet agonist (e.g., ADP).
-
Data Recording: Record the change in light transmittance for 5-10 minutes. The instrument's software will calculate key parameters like maximal aggregation (%), slope, and area under the curve (AUC).
-
Analysis: Compare the aggregation parameters from the this compound-treated samples to the vehicle control samples to determine the effect of this compound.
Visualizations
Signaling Pathways and Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tranexamic Acid and Ethamsylate for Reducing Blood Loss in Patient Undergoing Lower Segment Cesarean Section at High Risk for Post-Partum Hemorrhage: A Pilot Study [scirp.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on platelet functions and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 11. Stork: Effects of this compound on platelet functions and arachidonic acid metabolism [storkapp.me]
- 12. Thieme E-Books & E-Journals - [thieme-connect.com]
- 13. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 14. Bleeding Time(Archived) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. myadlm.org [myadlm.org]
- 16. Bleeding Time(Archived) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Poor reproducibility of template bleeding time in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tests of haemostasis detection of the patient at risk of bleeding - Australian Prescriber [australianprescriber.tg.org.au]
- 19. ccjm.org [ccjm.org]
- 20. Bleeding time - Wikipedia [en.wikipedia.org]
- 21. phlebotomygeeks.yolasite.com [phlebotomygeeks.yolasite.com]
- 22. Bleeding Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 23. Evaluation of the effect of this compound on thromboelastographic traces of canine blood with and without the addition of heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. healthaspires.com [healthaspires.com]
- 26. researchgate.net [researchgate.net]
- 27. This compound enhances platelet aggregation through G-proteincoupled receptors in patients with macrohematuria following ureteral lithotripsy: a single-center nonrandomized study | Barinov | Sechenov Medical Journal [sechenovmedj.com]
Potential side effects of etamsylate in long-term animal studies
This technical support center provides guidance and information for researchers, scientists, and drug development professionals on the potential side effects of etamsylate in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicological profile of this compound from non-long-term animal studies?
A1: this compound has been evaluated in a number of short-term and specialized toxicology studies. Generally, it is considered to have a wide margin of safety.[1][2] Key findings include:
-
Acute Toxicity: The acute intravenous LD50 values in mice and rats are 800 mg/kg bw and 1350 mg/kg bw, respectively.[1]
-
Sub-chronic Toxicity: A 32-week study in Wistar rats with daily subcutaneous doses of 10 or 100 mg/kg bw showed no overt signs of toxicity, no effects on weight gain or hematology, and no gross pathological changes or effects on organ weights.[1] However, this study was not conducted to modern standards and lacked histopathology.[1]
-
Reproductive and Developmental Toxicity: Teratogenicity studies in pregnant Wistar rats, Swiss albino mice (up to 300 mg/kg bw/day), and rabbits (up to 300 mg/kg bw/day) showed no evidence of maternal toxicity or teratogenicity.[1]
-
Genotoxicity: In vitro gene mutation studies using Salmonella typhimurium (Ames test) with and without metabolic activation were negative.[1]
Q2: Are there any published long-term (e.g., 1-2 year) animal studies specifically investigating the side effects of this compound?
A2: Based on available literature, there is a notable lack of comprehensive, publicly available long-term animal studies designed to modern standards that specifically detail the side effects of chronic this compound administration. There are no available data on the carcinogenicity of this compound.[1]
Q3: What were the findings of the 32-week study in Wistar rats?
A3: The 32-week study in Wistar rats provides the most extended data available. The key quantitative findings are summarized below.
Table 1: Summary of 32-Week Sub-Chronic Toxicity Study of this compound in Wistar Rats
| Parameter | Control Group | 10 mg/kg bw/day this compound | 100 mg/kg bw/day this compound |
| Clinical Observations | No overt signs of toxicity | No overt signs of toxicity | No overt signs of toxicity |
| Body Weight | Similar to controls | Similar to controls | Similar to controls |
| Hematology (Week 32) | No treatment-related effects | No treatment-related effects | No treatment-related effects |
| Gross Pathology | No gross pathological changes | No gross pathological changes | No gross pathological changes |
| Organ Weights | No effects | No effects | No effects |
| Histopathology | Not performed | Not performed | Not performed |
Data sourced from the Committee for Veterinary Medicinal Products report on this compound.[1]
Q4: What do the teratogenicity studies show?
A4: Teratogenicity studies were conducted in three species. The results are summarized below.
Table 2: Summary of Teratogenicity Studies of this compound
| Species | Doses Administered (oral, during gestation) | Maternal Toxicity | Teratogenicity | Resorptions |
| Wistar Rats | 100, 200, or 300 mg/kg bw/day | No evidence | No evidence | Comparable with controls |
| Swiss Albino Mice | 100, 200, or 300 mg/kg bw/day | No evidence | No evidence | Comparable with controls |
| Rabbits | 150, 200, or 300 mg/kg bw/day | No evidence | No evidence | Comparable with controls |
Data sourced from the Committee for Veterinary Medicinal Products report on this compound.[1] Note: Raw animal data and details on fetal weights were not available.[1]
Experimental Protocols
As there are no detailed published protocols for long-term this compound studies, we provide a generalized protocol for a chronic oral toxicity study in rodents based on OECD Guideline 452.[3][4] This can be adapted for a study on this compound.
Generalized Protocol: 12-Month Chronic Oral Toxicity Study in Rats
-
Test System: Wistar or Sprague-Dawley rats, young and healthy, both sexes. A minimum of 20 animals per sex per group.[3]
-
Acclimatization: Minimum of 5 days.
-
Housing: Individually housed in a controlled environment (temperature, humidity, light cycle).
-
Diet: Standard laboratory diet and water ad libitum.
-
Dose Groups: At least three dose levels (low, intermediate, high) and a concurrent control group.
-
Administration: The test substance is administered daily, typically mixed with the diet, in drinking water, or by gavage, for 12 months.[3]
-
Observations:
-
Daily: Clinical signs of toxicity and mortality.[5]
-
Weekly: Detailed clinical observations, body weight, and food consumption.
-
At 3, 6, and 12 months: Hematology, clinical chemistry, and urinalysis.[6]
-
At termination (12 months):
-
Gross necropsy of all animals.
-
Organ weights of key organs (e.g., liver, kidneys, spleen, brain, heart, gonads).
-
Histopathological examination of all gross lesions, a comprehensive set of tissues from all high-dose and control animals, and target organs from intermediate and low-dose groups.
-
-
Troubleshooting Guide for Long-Term Animal Studies
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Mortality in a Dose Group | - Dosing error- Excessive toxicity at that dose level- Underlying health issues in the animal cohort | - Immediately perform a full necropsy on the deceased animal(s).- Review dosing procedures and calculations.- Consider a dose reduction for that group if toxicity is confirmed. |
| Significant Weight Loss in a Dose Group | - Palatability issues with treated feed- Systemic toxicity affecting appetite or metabolism | - Measure feed consumption carefully.- If palatability is an issue, consider alternative dosing methods (e.g., gavage).- Correlate with clinical observations and clinical pathology data. |
| High Variability in Clinical Pathology Data | - Improper sample collection or handling- Dehydration or stress in animals- Diurnal variation in parameters | - Ensure consistent timing of sample collection.- Review and standardize blood collection and processing techniques.- Ensure animals have free access to water. |
Visualizations
Signaling Pathways and Workflows
Below are diagrams illustrating the proposed mechanism of action for this compound and a general workflow for a long-term toxicity study.
Caption: Proposed mechanism of action of this compound.
Caption: General workflow for a long-term animal toxicity study.
References
Overcoming challenges in reproducing etamsylate's in vitro results
Welcome to the technical support center for etamsylate in vitro research. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reproducing this compound's in vitro results. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reported mechanism of action for this compound in in vitro models?
A1: The precise mechanism of this compound is not fully understood, which contributes to challenges in reproducibility.[1][2] However, several key in vitro activities have been consistently reported. This compound is believed to exert its hemostatic effect primarily by enhancing the initial stages of hemostasis.[3][4] This includes improving platelet adhesiveness and restoring capillary resistance.[1][2][3][4] A significant reported mechanism is the promotion of P-selectin expression on the surface of both platelets and endothelial cells, which facilitates platelet adhesion.[5][6][7] Additionally, it has been shown to decrease the synthesis of prostacyclin (PgI2), a potent vasodilator and inhibitor of platelet aggregation.[1][2][7]
Q2: Why are my this compound in vitro results inconsistent or difficult to reproduce?
A2: Reproducibility challenges with this compound can stem from several factors. The compound's multifaceted and not fully elucidated mechanism means that experimental outcomes can be highly sensitive to the specific model system and assays used.[1][2] Discrepancies have been noted between in vitro and in vivo studies; for instance, significant platelet activation was seen in equine platelets in vitro, but the in vivo results were not as consistent across all subjects.[8][9] Furthermore, this compound can exhibit paradoxical effects in certain models, such as a mild hyperfibrinolytic effect observed in canine blood via thromboelastography.[10] The stability of this compound in culture media and its potential to interfere with certain biochemical assays also represent critical variables.[11][12]
Q3: What are the typical effective concentrations of this compound in in vitro experiments?
A3: The effective concentration of this compound varies depending on the experimental model and the endpoint being measured. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific system. Below is a summary of concentrations reported in the literature.
| Experimental Model | Assay | Effective Concentration | Observed Effect | Reference |
| Human Platelets (Immunofluorescence) | P-selectin Expression | 1 µM | 39% enhancement | [5] |
| Human Platelets (Immunofluorescence) | P-selectin Expression | 10 µM | 75-90% enhancement (maximal) | [5] |
| Human Whole Blood (Flow Cytometry) | P-selectin Expression | Not specified | Increase from 2% to 4-5% of P-selectin positive platelets | [5] |
| Dog Blood (in vitro) | Activated Partial Thromboplastin Time (aPTT) | 100 µM | Significantly reduced heparin-induced increase in aPTT | [13] |
Q4: Does this compound interfere with common laboratory assays?
A4: Yes, this compound has been reported to cause significant interference, particularly with automated biochemical assays.[11] It can lead to falsely decreased results for numerous parameters, including creatinine, albumin, and cholyglycine, by inhibiting enzymatic activity or interfering with chromogenic reactions used in these tests.[11][14] This interference is dose-dependent and can pose a significant risk of clinical misjudgment if not accounted for.[11] If you are measuring biochemical parameters from samples treated with this compound, it is critical to validate your assays for potential interference or use alternative methods that are not susceptible to this effect (e.g., Jaffe method for creatinine instead of enzymatic assays).[14]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Caption: Troubleshooting logic for this compound in vitro experiments.
Section 3: Key Experimental Protocols
Protocol 1: Analysis of P-Selectin Expression in Human Platelets by Flow Cytometry
This protocol is adapted from methodologies used to demonstrate this compound's effect on platelet activation.[5][8]
-
Blood Collection:
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Process samples promptly after collection.
-
-
Incubation with this compound:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).
-
In separate tubes, aliquot whole blood and add this compound to achieve final concentrations for your dose-response curve (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle-only control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Staining:
-
To each tube, add a fluorescently-conjugated anti-P-selectin antibody (e.g., anti-CD62P-FITC) and an antibody to identify platelets (e.g., anti-CD41-PE).
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation and Lysis:
-
Add a red blood cell lysis/fixation buffer (e.g., BD Facs Lyse) according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on forward scatter, side scatter, and CD41 expression.
-
Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) within the platelet gate.
-
Caption: Experimental workflow for P-selectin analysis by flow cytometry.
Protocol 2: Analysis of P-Selectin Expression in Endothelial Cells by Immunofluorescence
This protocol is based on studies using the SV40-transformed aortic rat endothelial cell line (SVAREC).[5]
-
Cell Culture:
-
Treatment:
-
Prepare fresh solutions of this compound in serum-free media at various concentrations (e.g., 1 µM, 10 µM).
-
Wash cells with PBS and replace the culture medium with the this compound-containing medium or a vehicle control.
-
Incubate for the desired time period (e.g., 30 minutes) at 37°C in a CO2 incubator.
-
-
Fixation and Permeabilization:
-
Wash the cells three times with cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash with PBS and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against P-selectin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Imaging:
-
Wash thoroughly and mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope, ensuring consistent acquisition settings across all samples.
-
Quantify the fluorescence intensity per cell using image analysis software.
-
Section 4: Signaling Pathway Visualization
The hemostatic action of this compound involves multiple biological events, primarily focused on the vessel wall and platelets. While the direct molecular targets are not fully confirmed, the downstream effects provide a basis for a proposed mechanism of action.
Caption: Proposed mechanism of action for this compound in primary hemostasis.
References
- 1. A New Approach to Treat Spontaneous Hemorrhages - EVECC 2022 Congress - VIN [vin.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of this compound on equine platelets: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Evaluation of the effect of this compound on thromboelastographic traces of canine blood with and without the addition of heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three cases of false decrease interference of this compound on biochemical laboratory tests and correction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 16. nacalai.com [nacalai.com]
Stability of etamsylate in different solution preparations for research
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of etamsylate in various solution preparations. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its basic properties?
This compound is a synthetic hemostatic agent used to reduce capillary bleeding. Chemically, it is the diethylammonium salt of 2,5-dihydroxybenzenesulfonic acid. Key properties are summarized below.
| Property | Value |
| Chemical Name | Diethylammonium 2,5-dihydroxybenzenesulfonate |
| CAS Number | 2624-44-4 |
| Molecular Formula | C₁₀H₁₇NO₅S |
| Molecular Weight | 263.31 g/mol |
| Appearance | White or almost white crystalline powder |
| Melting Point | 127-134 °C |
2. What are the recommended solvents for preparing this compound stock solutions?
This compound exhibits varying solubility in common laboratory solvents. The choice of solvent will depend on the requirements of your specific experiment.
| Solvent | Solubility |
| Water | Very soluble |
| Methanol | Freely soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., 2 mg/mL, may require warming)[1] |
| Methylene Chloride | Practically insoluble |
For most in vitro studies, sterile, deionized water is the recommended solvent for preparing primary stock solutions.
3. What are the optimal storage conditions for this compound solutions?
This compound in solid form is hygroscopic and should be stored in a desiccator.[2] Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aqueous stock solutions at 2-8°C for short-term use (up to 24 hours). For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation from repeated freeze-thaw cycles. Always protect solutions from light.
4. How stable is this compound in aqueous solutions under different pH conditions?
While specific kinetic data is limited in publicly available literature, forced degradation studies indicate that this compound is susceptible to degradation under strongly acidic and alkaline conditions.[3][4] One study noted that the pH of a freshly prepared aqueous solution of this compound is between 4.5 and 5.6.[5] It is advisable to maintain the pH of this compound solutions within a moderately acidic to neutral range (pH 4-7) for enhanced stability.
5. What are the known degradation products of this compound?
The primary degradation product of this compound identified in stability studies is hydroquinone .[5] The presence of hydroquinone can be monitored using stability-indicating HPLC methods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in prepared solution | - Supersaturation: The concentration of this compound exceeds its solubility in the chosen solvent or buffer system. - Low Temperature: Solubility of this compound may decrease at lower temperatures, leading to precipitation upon cooling or refrigeration. - Buffer Incompatibility: Certain buffer components may interact with this compound, causing it to precipitate. | - Solvent Selection: Ensure the chosen solvent can dissolve the desired concentration of this compound. Refer to the solubility table. - Gentle Warming: For solvents like DMSO, gentle warming can aid dissolution.[1] - pH Adjustment: Ensure the pH of the final solution is within the optimal stability range (pH 4-7). - Fresh Preparation: Prepare solutions fresh before each experiment to minimize the risk of precipitation over time. |
| Unexpected peaks in HPLC chromatogram | - Degradation: this compound may have degraded due to improper storage (light exposure, extreme pH, high temperature) or prolonged storage. The primary degradation product is hydroquinone.[5] - Contamination: The solvent or glassware used for solution preparation may be contaminated. | - Review Storage Conditions: Ensure this compound powder and solutions are stored correctly (protected from light, at the appropriate temperature). - Use High-Purity Solvents: Employ HPLC-grade solvents for solution preparation and as mobile phases. - Proper Glassware Cleaning: Use thoroughly cleaned and dried glassware. - Run a Blank: Inject the solvent/buffer alone to identify any contaminant peaks. |
| Inconsistent results in cell-based assays | - Solution Instability: this compound may be degrading in the cell culture medium over the course of the experiment. - Interaction with Media Components: this compound may interact with components of the cell culture medium, affecting its activity or stability. - Interference with Assay Readout: this compound has been shown to interfere with certain biochemical assays, particularly those involving the Trinder reaction (peroxidase-based). This can lead to falsely low readings for analytes like creatinine, uric acid, triglycerides, and cholesterol. | - Prepare Fresh Solutions: Prepare this compound solutions immediately before addition to cell cultures. - Pilot Study: Conduct a small-scale pilot experiment to assess the stability of this compound in your specific cell culture medium over the intended experimental duration. - Assay Compatibility: If your experimental endpoint relies on a colorimetric assay, investigate potential interference from this compound. Consider using an alternative assay method if significant interference is observed. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Aqueous Stock Solution
-
Materials:
-
This compound powder (MW: 263.31 g/mol )
-
Sterile, deionized water
-
Sterile conical tube
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Weigh out 26.33 mg of this compound powder and transfer it to a sterile conical tube.
-
Add a small volume of sterile, deionized water (e.g., 500 µL) to the tube.
-
Gently vortex the tube until the this compound is completely dissolved.
-
Bring the final volume to 1 mL with sterile, deionized water.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Use the solution immediately or aliquot and store at -20°C for short-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for the analysis of this compound. Optimization may be required for specific applications.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., phosphate buffer, pH 3.0) in a 60:40 (v/v) ratio.[6]
-
Flow Rate: 0.6 mL/min.[6]
-
Detection Wavelength: 290 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Procedure:
-
Prepare standard solutions of this compound in the mobile phase at known concentrations (e.g., 10, 20, 30, 40, 50 µg/mL).[6]
-
Prepare your experimental samples, diluting them with the mobile phase to fall within the concentration range of the standard curve.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the experimental samples.
-
Quantify the amount of this compound in your samples by comparing their peak areas to the calibration curve.
-
Visualizations
References
Identifying and mitigating etamsylate's interference with laboratory assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating the interference of etamsylate in various laboratory assays.
Troubleshooting Guides
Issue: Unexpectedly low or altered results for enzymatic assays.
Symptoms:
-
Significantly lower than expected values for creatinine, uric acid, cholesterol, or triglycerides when using enzymatic assays, particularly those based on the Trinder reaction.[1][2]
-
Discrepancies between results obtained from enzymatic methods and other methods (e.g., Jaffe method for creatinine).[2]
-
Results for albumin and cholyglycine are also negatively affected.[3]
Possible Cause: this compound, a hemostatic agent, is known to interfere with assays that utilize peroxidase-coupled reactions, such as the Trinder reaction.[4] It can inhibit enzymatic activity or interfere with the chromogenic reaction, leading to falsely decreased results.[3] This interference is dose-dependent and has been observed to be most significant for creatinine, followed by uric acid, triglycerides, and cholesterol.[1]
Resolution:
-
Review Patient Medication: Confirm if the patient has been administered this compound (brand names include Dicynone, Cyclonamine, Haemostop).
-
Sample Re-collection: If possible, collect a new blood sample at least 12 hours after the last administration of this compound to avoid peak drug concentration.[2]
-
Sample Dilution: If re-collection is not feasible, the interference can be mitigated by diluting the serum sample. A step-by-step protocol is provided below. The interference diminishes linearly with increasing dilution factors.[3]
-
Alternative Assay Method: For creatinine, consider using the Jaffe method, which is less affected by this compound interference.[2]
Issue: Paradoxical decrease in apolipoprotein results after dilution.
Symptoms:
-
Assay results for apolipoprotein A1 (APOA1), apolipoprotein A2 (APOA2), and apolipoprotein B (APOB) decrease unexpectedly after sample dilution.[3]
Possible Cause: The mechanism for this paradoxical effect is distinct from the typical interference seen with other assays and suggests a different mode of interaction.[3]
Resolution:
-
For these specific apolipoproteins, the standard dilution method may not be an effective mitigation strategy.
-
It is crucial to be aware of this potential issue and consider alternative quantification methods if available.
-
Further investigation into the specific interference mechanism is recommended.
Frequently Asked Questions (FAQs)
Q1: Which laboratory assays are most affected by this compound?
A1: this compound primarily interferes with enzymatic assays that use a peroxidase-coupled reaction, such as the Trinder reaction. The most significantly affected assays include:
Q2: What is the mechanism of this compound interference?
A2: this compound, being a p-diphenol, interferes with the Trinder reaction. It can be oxidized by peroxidase, competing with the chromogenic substrates and leading to a decrease in the colored product that is measured.[4] This results in a falsely low measurement of the analyte. For creatinine assays using the picric acid method, this compound can act as a pseudocreatinine, though this interference is generally less pronounced than in enzymatic assays.
Q3: How can I mitigate this compound interference in my experiments?
A3: There are two primary strategies for mitigation:
-
Timed Sample Collection: Whenever possible, draw blood samples at least 12 hours after the last dose of this compound to ensure the drug concentration is minimized.[2]
-
Sample Dilution: Diluting the serum sample can effectively reduce the concentration of this compound to a level that no longer significantly interferes with the assay.[3] A detailed protocol for this procedure is provided in this guide.
Q4: Is the Jaffe method for creatinine a suitable alternative?
A4: Yes, the compensated Jaffe method for creatinine determination has been shown to be largely unaffected by this compound and can provide more reliable results in patients receiving this medication.[2]
Q5: What should I do if I get an unexpected laboratory result for a patient on this compound?
A5: If you encounter an unexpectedly low result for an assay known to be affected by this compound, it is recommended to:
-
First, confirm the patient's medication history.
-
If this compound use is confirmed, consider the mitigation strategies outlined in this guide (timed re-collection or sample dilution).
-
Communicate with the ordering physician about the potential for drug interference.
Data on this compound Interference
The following tables summarize the quantitative data on the interference of this compound with various laboratory assays.
Table 1: In Vitro Interference of this compound on Various Analytes
| Analyte | This compound Concentration (mg/L) | Observed Effect |
| Creatinine | 30 | Strongest negative interference |
| 60 | Considerable negative interference | |
| Uric Acid | 30 | Negative interference |
| 60 | Negative interference | |
| Triglycerides | 30 | Negative interference |
| 60 | Negative interference | |
| Cholesterol | 30 | Negative interference |
| 60 | Negative interference |
Data from in vitro experiments on pooled serum aliquots.[1]
Table 2: Effect of Sample Dilution on Mitigating this compound Interference
| Analyte | Dilution Factor | Outcome |
| Creatinine | 3-fold | Interference diminishes linearly |
| 5-fold | Interference diminishes linearly | |
| 10-fold | Interference diminishes linearly | |
| Albumin | 3-fold, 5-fold, 10-fold | Interference diminishes linearly |
| Cholyglycine | 3-fold, 5-fold, 10-fold | Interference diminishes linearly (most pronounced recovery) |
| Apolipoprotein A1 | 3-fold, 5-fold, 10-fold | Paradoxical decrease in assay results |
| Apolipoprotein A2 | 3-fold, 5-fold, 10-fold | Paradoxical decrease in assay results |
| Apolipoprotein B | 3-fold, 5-fold, 10-fold | Paradoxical decrease in assay results |
Based on analysis of serum samples from patients treated with this compound.[3]
Experimental Protocols
Protocol for Mitigating this compound Interference by Sample Dilution
Objective: To reduce the concentration of this compound in a serum sample to a level that minimizes its interference with enzymatic assays.
Materials:
-
Patient serum sample
-
Physiological saline (0.9% NaCl) or other appropriate diluent as specified by the assay manufacturer
-
Calibrated micropipettes and sterile tips
-
Microcentrifuge tubes or appropriate dilution vessels
-
Vortex mixer
Procedure:
-
Initial Sample Preparation: Centrifuge the blood sample to separate the serum.
-
Serial Dilution Preparation:
-
Label a series of microcentrifuge tubes for the desired dilution factors (e.g., 1:3, 1:5, 1:10).
-
For a 1:3 dilution, add 1 part serum to 2 parts diluent (e.g., 50 µL serum + 100 µL saline).
-
For a 1:5 dilution, add 1 part serum to 4 parts diluent (e.g., 50 µL serum + 200 µL saline).
-
For a 1:10 dilution, add 1 part serum to 9 parts diluent (e.g., 20 µL serum + 180 µL saline).
-
-
Mixing: Gently vortex each dilution tube for 5-10 seconds to ensure thorough mixing.
-
Analysis: Analyze the diluted samples using the respective laboratory assay according to the manufacturer's instructions.
-
Calculation of Final Concentration: Multiply the result obtained from the diluted sample by the dilution factor to determine the final concentration of the analyte in the original sample.
-
Final Concentration = Measured Concentration x Dilution Factor
-
-
Validation and Quality Control: It is recommended to analyze multiple dilutions (e.g., 1:5 and 1:10) to ensure consistency in the calculated final concentration. A dose-dependent recovery trend, where the calculated final concentration is consistent across different dilutions, indicates successful mitigation of the interference.[3]
Visualizations
Caption: Mechanism of this compound interference in the Trinder reaction.
Caption: Workflow for troubleshooting suspected this compound interference.
References
- 1. Ethamsylate (Dicynone) interference in determination of serum creatinine, uric acid, triglycerides, and cholesterol in assays involving the Trinder reaction; in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three cases of false decrease interference of this compound on biochemical laboratory tests and correction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of interference of p-diphenols with the Trinder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Topical Etamsylate Efficacy in Research
Welcome to the technical support center for the application of topical etamsylate in research models. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for topical this compound?
A1: this compound primarily functions as a hemostatic agent. Its mechanism involves improving platelet adhesiveness and restoring capillary resistance.[1][2] It is believed to act on the initial stages of hemostasis. Additionally, this compound has been shown to have antiangiogenic properties by inhibiting the Fibroblast Growth Factor (FGF) signaling pathway, which can be beneficial in conditions with abnormal vessel growth.[3][4][5]
Q2: What are the main challenges in formulating this compound for topical delivery?
A2: The main challenges in formulating this compound for topical application stem from its physicochemical properties. This compound is very soluble in water, which can lead to rapid clearance from the application site and poor penetration through the lipophilic stratum corneum of the skin.[6] Achieving a formulation that allows for sustained release and adequate skin penetration is a key challenge. The stability of this compound in different topical vehicles and pH conditions also needs to be considered to ensure its efficacy is maintained.[7][8]
Q3: What are the potential side effects or issues to watch for when applying this compound topically in animal models?
A3: While this compound is generally well-tolerated, topical application may still present some challenges. Skin irritation is a potential concern with any topical formulation. It is crucial to observe the application site for signs of erythema (redness), edema (swelling), or other adverse reactions.[8] The formulation's excipients can also contribute to local intolerance. Furthermore, due to its high water solubility, the formulation might be easily removed by the animal through grooming, leading to inconsistent dosing and efficacy.
Q4: How can I assess the efficacy of my topical this compound formulation?
A4: The efficacy of a topical this compound formulation can be assessed using various in vivo and in vitro models.
-
In vivo models: Standardized bleeding models in animals, such as the rat tail transection model or the mouse tail clip assay, are commonly used to measure endpoints like bleeding time and total blood loss.[9][10][11][12][13]
-
In vitro models: To evaluate its anti-angiogenic properties, in vitro angiogenesis assays, such as the tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs), can be employed.[14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the topical application of this compound in research settings.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or inconsistent hemostatic efficacy | 1. Poor Formulation: The vehicle may not be optimized for this compound's properties, leading to poor skin penetration or rapid clearance. 2. Inadequate Dose: The concentration of this compound in the formulation may be too low. 3. Inconsistent Application: The amount of formulation applied or the application technique may vary between experiments. 4. Animal Grooming: The animal may be removing the topical formulation. | 1. Optimize Formulation: a. Consider using a more occlusive base (e.g., ointment) to increase contact time. b. Incorporate penetration enhancers (e.g., propylene glycol) in your formulation. c. For gel formulations, adjust the concentration of gelling agents (e.g., Carbopol, HPMC) to achieve optimal viscosity and adherence.[15][16] 2. Dose-Ranging Study: Conduct a pilot study with varying concentrations of this compound to determine the optimal dose for your model. 3. Standardize Application: Use a positive displacement pipette or a syringe to apply a precise volume of the formulation to a defined area. 4. Use of a Protective Dressing: Cover the application site with a suitable dressing (e.g., a small adhesive bandage or a liquid bandage) to prevent removal by the animal. |
| Skin irritation at the application site | 1. High Concentration of this compound: The concentration of the active pharmaceutical ingredient may be too high, causing irritation. 2. Excipient-Related Irritation: One or more of the inactive ingredients in the formulation may be causing the irritation. 3. pH of the Formulation: A pH that is too acidic or too alkaline can irritate the skin. | 1. Reduce Concentration: Test lower concentrations of this compound to see if the irritation subsides while maintaining efficacy. 2. Evaluate Excipients: Prepare and test a vehicle-only control (placebo) to determine if the irritation is caused by the base formulation. If so, consider using alternative, more biocompatible excipients. 3. Adjust pH: Measure the pH of your formulation and adjust it to a physiologically compatible range (typically pH 5.5-7.0 for skin). |
| Inconsistent results in in vitro angiogenesis assays | 1. Cell Viability Issues: The concentration of this compound or the vehicle itself may be cytotoxic to the endothelial cells. 2. Inconsistent Seeding Density: Variation in the number of cells seeded can lead to variability in tube formation. 3. Matrigel Quality: The quality and polymerization of the Matrigel can significantly impact the results. | 1. Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of your this compound formulation.[14] 2. Standardize Cell Seeding: Ensure accurate cell counting and consistent seeding density across all wells. 3. Control Matrigel Polymerization: Thaw Matrigel on ice and ensure a uniform layer is dispensed into each well. Allow it to polymerize completely at 37°C before seeding the cells. |
Experimental Protocols
Protocol 1: Preparation of a 5% this compound Topical Gel
This protocol provides a basic framework for preparing a hydrophilic gel formulation of this compound. Researchers should optimize the concentrations of the gelling agents to achieve the desired viscosity and release characteristics.
Materials:
-
This compound powder
-
Carbopol 940
-
Hydroxypropyl methylcellulose (HPMC)
-
Triethanolamine
-
Propylene glycol
-
Purified water
Procedure:
-
Prepare the Gelling Agent Dispersion:
-
Dissolve this compound:
-
In a separate beaker, dissolve this compound (5% w/v) and propylene glycol (e.g., 10% v/v) in a portion of the purified water.
-
-
Combine and Neutralize:
-
Slowly add the this compound solution to the hydrated polymer dispersion with continuous mixing.
-
Neutralize the gel by adding triethanolamine dropwise while monitoring the pH. Adjust the pH to approximately 6.0-6.5. The gel will thicken upon neutralization.
-
-
Final Mixing:
-
Continue mixing until a homogenous, transparent gel is formed.
-
Store the gel in an airtight container at a controlled room temperature, protected from light.
-
Protocol 2: In Vivo Rat Tail Bleeding Model
This protocol describes a standard method for evaluating the hemostatic efficacy of a topical this compound formulation.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Topical this compound formulation
-
Control vehicle (placebo)
-
Sterile scalpel
-
Filter paper
-
Stopwatch
-
Saline solution (37°C)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to your institution's approved protocol.
-
Place the rat in a prone position, keeping it warm.
-
-
Tail Transection:
-
Using a sharp sterile scalpel, transect the tail 5 mm from the tip.[10]
-
Immediately start the stopwatch.
-
-
Application of Formulation:
-
Gently blot the initial drop of blood with filter paper.
-
Apply a standardized amount (e.g., 50 µL) of the topical this compound formulation or the control vehicle directly to the bleeding site.
-
-
Measurement of Bleeding Time:
-
Record the time until bleeding completely stops for at least 30 seconds. This is the bleeding time.[9]
-
If bleeding does not stop within a predetermined cutoff time (e.g., 15 minutes), the experiment should be terminated for that animal, and the cutoff time recorded.
-
-
Measurement of Blood Loss (Optional):
-
Place the transected tail over a pre-weighed piece of filter paper or into a tube containing a known volume of saline.
-
After the bleeding has stopped (or at the cutoff time), weigh the filter paper or measure the hemoglobin concentration in the saline to quantify the total blood loss.[12]
-
Data Presentation
The following tables provide a template for summarizing quantitative data from your experiments.
Table 1: In Vivo Efficacy of Different Topical this compound Formulations in a Rat Tail Bleeding Model
| Formulation | This compound Concentration (%) | Mean Bleeding Time (seconds) ± SD | Mean Blood Loss (mg) ± SD |
| Vehicle Control (Gel) | 0 | 650 ± 75 | 150 ± 25 |
| 2.5% this compound Gel | 2.5 | 420 ± 50 | 95 ± 15 |
| 5% this compound Gel | 5.0 | 280 ± 40 | 60 ± 10 |
| Vehicle Control (Cream) | 0 | 660 ± 80 | 155 ± 30 |
| 5% this compound Cream | 5.0 | 310 ± 45 | 70 ± 12 |
Table 2: In Vitro Anti-Angiogenic Effect of this compound on HUVEC Tube Formation
| Treatment | Concentration (µM) | Mean Tube Length (µm/field) ± SD | Mean Number of Branch Points/field ± SD |
| Vehicle Control | 0 | 1250 ± 150 | 45 ± 8 |
| This compound | 10 | 1100 ± 130 | 40 ± 7 |
| This compound | 50 | 850 ± 110 | 28 ± 5 |
| This compound | 100 | 600 ± 90 | 15 ± 4 |
Mandatory Visualizations
Signaling Pathways
Below are diagrams illustrating the key signaling pathways influenced by this compound.
Caption: this compound's inhibition of the FGF signaling pathway.
Experimental Workflow
Caption: Workflow for assessing topical this compound efficacy.
References
- 1. Comparative efficacy of topical hemostatic agents in a rat kidney model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Topical Hemostatic Agents: A Comparative Evaluation of Two Gelatin/Thrombin-Based Hemostatic Matrices in a Porcine Kidney Surgical Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Topically Applied this compound: A New Orphan Drug for HHT-Derived Epistaxis (Antiangiogenesis through FGF Pathway Inhibition) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel mouse hemostasis model for real-time determination of bleeding time and hemostatic plug composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
- 8. merck.com [merck.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Effects of Algan Hemostatic Agent on bleeding time in a rat tail hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medscidiscovery.com [medscidiscovery.com]
- 12. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing blood clotting and coagulation factors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topically Applied this compound: A New Orphan Drug for HHT-Derived Epistaxis (Antiangiogenesis through FGF Pathway Inhibition) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation, Characterization, and Optimization of a Topical Gel Containing Tranexamic Acid to Prevent Superficial Bleeding: In Vivo and In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Co-administration of Etamsylate and Heparin: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating the concurrent use of etamsylate, a hemostatic agent, and heparin, a potent anticoagulant. The information presented herein is intended to facilitate a deeper understanding of their potential interaction, offering troubleshooting advice and standardized experimental protocols based on available preclinical data.
Disclaimer: The following information is based on preclinical studies and does not constitute clinical guidance for human use. Currently, there are no established clinical guidelines for adjusting this compound dosage in the presence of heparin in humans. All research involving human subjects should be conducted under strict ethical and regulatory oversight.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interaction between this compound and heparin?
A1: Preclinical studies suggest that this compound can antagonize the anticoagulant effects of heparin.[1][2][3] this compound, a hemostatic agent, appears to interfere with heparin's activity, leading to a reduction in its anticoagulant efficacy.[1][2] This interaction is not fully understood but is thought to involve a direct or indirect effect on heparin's ability to potentiate antithrombin III, a key inhibitor of coagulation factors.
Q2: How does this compound affect standard coagulation parameters in the presence of heparin?
A2: In preclinical models, this compound has been shown to significantly reduce the heparin-induced increase in activated partial thromboplastin time (aPTT) and bleeding time (BT).[1][2] This suggests that this compound can partially reverse the anticoagulant effects of heparin.
Q3: Are there established clinical guidelines for adjusting this compound dosage when co-administered with heparin in humans?
A3: No, there are currently no established clinical guidelines for adjusting this compound dosage in the presence of heparin in human subjects. The available data is derived from animal studies, and the clinical significance of this interaction in humans has not been determined.
Q4: What are the potential risks of co-administering this compound and heparin?
A4: The primary risk is a potential reduction in the anticoagulant efficacy of heparin, which could increase the risk of thrombosis. Conversely, the hemostatic effects of this compound might be less predictable in the presence of heparin.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action (for research purposes only) |
| Unexpectedly low aPTT or other coagulation assay results in a heparinized sample treated with this compound. | This compound may be interfering with the anticoagulant effect of heparin. | - Review the concentrations of both this compound and heparin used in the experiment.- Consider performing a dose-response experiment to quantify the extent of this compound's inhibitory effect on heparin.- Utilize thromboelastography (TEG) to gain a more comprehensive picture of the coagulation status.[4][5] |
| Difficulty in achieving the target level of anticoagulation with heparin in the presence of this compound. | This compound may be antagonizing the action of heparin. | - Increase the heparin concentration in a stepwise manner, carefully monitoring coagulation parameters (e.g., aPTT, anti-Xa activity).- Evaluate alternative hemostatic agents if the interaction is problematic for the experimental design. |
| Inconsistent or variable results in coagulation assays. | The interaction between this compound and heparin may be dose- and concentration-dependent. | - Ensure precise and consistent preparation of all reagents and drug concentrations.- Standardize the timing of sample collection and analysis after drug administration. |
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies investigating the interaction between this compound and heparin.
Table 1: Effect of this compound on Heparin-Induced Increase in Activated Partial Thromboplastin Time (aPTT) in Dog Blood (In Vitro)
| Treatment | % Increase in aPTT (Mean ± SEM) |
| Heparin | +30.4 ± 6.7% |
| Heparin + this compound (100 µM) | +15.0 ± 2.8%* |
*P < 0.05 compared to heparin alone. (Data sourced from Cobo-Nuñez et al., 2018)[2]
Table 2: Effect of Systemically Administered this compound on Heparin-Induced Increase in Bleeding Time (BT) in Rats (In Vivo)
| Treatment | % Increase in BT (Mean ± SEM) |
| Heparin | +94.6 ± 7.5% |
| Heparin + this compound (10 mg/kg, i.p.) | +57.9 ± 9.2%* |
| Heparin + this compound (30 mg/kg, i.p.) | +22.2 ± 16.8%** |
*P < 0.05, **P < 0.01 compared to heparin alone. (Data sourced from Cobo-Nuñez et al., 2018)[2]
Table 3: Effect of Topically Applied this compound on Heparin-Induced Increase in Bleeding Time (BT) in Rats (In Vivo)
| Treatment | % Increase in BT (Mean ± SEM) |
| Heparin | +102.5 ± 3.2% |
| Heparin + this compound (125 mg/ml, topical) | +54.0 ± 5.8%** |
**P < 0.01 compared to heparin alone. (Data sourced from Cobo-Nuñez et al., 2018)[2]
Table 4: Dose-Dependent Inhibition of Heparin by this compound in Canine Blood as Measured by Thromboelastography (TEG) (In Vitro)
| This compound Concentration | Effect on Heparinized Blood (1 U/mL) |
| 250 µM | No significant changes in TEG parameters. |
| 500 µM | Significant increases in α angle and maximal amplitude (MA). |
| 1000 µM | Significant increases in α angle and maximal amplitude (MA). |
(Data sourced from Herrería-Bustillo et al., 2023)[4]
Experimental Protocols
1. In Vitro Evaluation of this compound's Effect on Heparin's Anticoagulant Activity using aPTT Assay
-
Objective: To determine the effect of this compound on the anticoagulant activity of heparin in a plasma sample.
-
Materials:
-
Citrated whole blood or plasma.
-
Heparin sodium solution of known concentration.
-
This compound solution of known concentration.
-
aPTT reagent.
-
Calcium chloride (CaCl2) solution.
-
Coagulometer.
-
-
Methodology:
-
Prepare a series of plasma samples containing a fixed concentration of heparin.
-
To these samples, add varying concentrations of this compound. Include a control sample with heparin only.
-
Incubate the plasma samples with the drugs for a specified period at 37°C.
-
Add the aPTT reagent to the plasma sample and incubate for the time specified by the reagent manufacturer.
-
Initiate the clotting reaction by adding CaCl2.
-
Record the time taken for clot formation using a coagulometer.
-
Compare the aPTT values of samples containing this compound and heparin to the control sample with heparin alone.
-
2. In Vivo Evaluation of this compound's Effect on Heparin-Induced Bleeding Time in a Rodent Model
-
Objective: To assess the in vivo effect of this compound on bleeding time in heparinized animals.
-
Materials:
-
Laboratory rats or mice.
-
Heparin sodium solution for injection.
-
This compound solution for injection (intraperitoneal or intravenous).
-
Anesthetic agent.
-
Sterile scalpel or tail-clipping device.
-
Filter paper.
-
Stopwatch.
-
-
Methodology:
-
Anesthetize the animal.
-
Administer heparin at a predetermined dose to induce anticoagulation.
-
Administer this compound at various doses to different groups of animals. Include a control group receiving heparin only.
-
After a specified time for drug distribution, make a standardized incision (e.g., tail transection).
-
Immediately start a stopwatch and gently blot the blood from the wound with filter paper every 15-30 seconds without touching the wound itself.
-
Stop the stopwatch when bleeding ceases (no bloodstain on the filter paper for a defined period).
-
Compare the bleeding times between the this compound-treated groups and the heparin-only control group.
-
Signaling Pathways and Experimental Workflows
Caption: Logical relationship of this compound antagonizing Heparin's anticoagulant effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Haemostatic agent this compound in vitro and in vivo antagonizes anti-coagulant activity of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Antihemorrhagic Activity, Heparin Antagonism & Veterinary Application_Chemicalbook [chemicalbook.com]
- 4. Evaluation of the effect of this compound on thromboelastographic traces of canine blood with and without the addition of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Investigating Etamsylate's Effects in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to study the effects of etamsylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic hemostatic agent that is understood to work through a multi-faceted mechanism primarily focused on the initial stages of hemostasis.[1][2] Its key actions include:
-
Enhancing Platelet Adhesion: this compound promotes the adhesion of platelets to the endothelium at the site of injury.[1][3] This is partly achieved by promoting P-selectin-dependent platelet adhesive mechanisms.[1][2]
-
Restoring Capillary Resistance: The drug strengthens capillary walls, reducing their fragility and permeability.[1][3] This is thought to be achieved by enhancing the synthesis of hyaluronic acid, a crucial component of the extracellular matrix that contributes to the structural integrity of blood vessels.[3]
-
Inhibition of Prostaglandin Synthesis: this compound inhibits the biosynthesis and action of certain prostaglandins, such as prostacyclin (PGI2), which are potent vasodilators and inhibitors of platelet aggregation.[3][4][5][6][7] By reducing PGI2 levels, this compound creates a more favorable environment for platelet aggregation and vasoconstriction at the site of bleeding.[3]
Q2: Which animal models are suitable for studying this compound's hemostatic effects?
This compound has been studied in a variety of animal models to evaluate its hemostatic efficacy. The choice of model often depends on the specific research question. Commonly used models include:
-
Rodents (Mice and Rats): Tail bleeding or transection models are frequently used to assess bleeding time and blood loss.[8][9][10][11][12][13] These models are useful for initial screening and mechanistic studies.
-
Canines (Dogs): Dogs have been used to study this compound's effects on coagulation using techniques like thromboelastography (TEG) and in models of surgical or induced bleeding.[14][15][16]
-
Swine (Pigs): Porcine models of hemorrhage, such as femoral artery injury or hepatic injury, are valuable for assessing hemostatic agents in a system that is physiologically similar to humans in terms of coagulation.[17]
-
Other Species: this compound has also been investigated in cats, cattle, and horses for various clinical and research purposes.[5][14]
Q3: What are the typical dosages of this compound used in animal studies?
The dosage of this compound can vary depending on the animal species, the route of administration, and the specific experimental design. It is crucial to consult relevant literature for the specific model being used. The following table summarizes some reported dosage ranges.
| Animal Species | Dosage Range | Route of Administration | Reference |
| Dogs | 5 - 12.5 mg/kg | Intravenous (IV), Intramuscular (IM) | [4][5][18] |
| Cats | 5 - 12.5 mg/kg | Intravenous (IV), Intramuscular (IM) | [5] |
| Cattle | 5 - 12.5 mg/kg | Intravenous (IV), Intramuscular (IM) | [5] |
| Rodents (Rats) | 10 - 100 mg/kg | Subcutaneous (SC), Intraperitoneal (IP) | [17] |
| Pigs | Not specified | Intravenous (IV) | [17] |
Q4: What are the expected pharmacokinetic properties of this compound in animals?
This compound is generally characterized by rapid absorption and elimination. It has low liposolubility, leading to a limited tissue distribution.[4][5] The drug is primarily excreted unchanged in the urine.[17]
| Animal Species | Bioavailability (IM) | Tmax (IM) | Elimination Half-Life (IV) | Volume of Distribution (Vd) (IV) | Reference |
| Dogs | 97.5% | 0.42 h | 1.14 h | 0.4 L/kg | [4][5] |
| Cats | 99.8% | 0.54 h | 0.75 h | 0.36 L/kg | [4][5] |
| Cattle | 98.4% | 1.3 h | 1.24 h | 0.44 L/kg | [4][5] |
Troubleshooting Guides
Issue 1: High Variability in Bleeding Time in Rodent Tail Bleeding Assays
-
Possible Cause: Inconsistent tail transection technique.
-
Solution: Standardize the location and depth of the tail cut. Use a template or a specific anatomical landmark to ensure consistency across all animals. A scalpel is often used for a clean incision.[13]
-
-
Possible Cause: Fluctuations in animal body temperature.
-
Possible Cause: Animal stress.
-
Possible Cause: Variation in animal physiology.
-
Solution: Use animals of a similar age and weight range. Ensure that animals are healthy and free from any underlying conditions that could affect hemostasis.[19]
-
Issue 2: Unexpected Lack of Efficacy or Inconsistent Results
-
Possible Cause: Inappropriate dosage or route of administration.
-
Solution: Review the literature for validated dosage regimens for your specific animal model. Consider that the optimal dose may vary between species. For preventative effects in surgical models, ensure administration occurs at an appropriate time before the procedure (e.g., at least 30 minutes prior).[4][5][18]
-
-
Possible Cause: The bleeding model is not sensitive to this compound's mechanism.
-
Possible Cause: Issues with drug stability or formulation.
-
Solution: Ensure that the this compound solution is prepared correctly and is within its expiry date. Check for any precipitation or discoloration of the solution.
-
Issue 3: Difficulties with Intravenous Administration in Rodents
-
Possible Cause: Small and fragile tail veins.
Experimental Protocols
1. Mouse Tail Bleeding Assay
This protocol is a common method for assessing the effect of hemostatic agents.
-
Materials:
-
Mice (matched for age and weight)
-
This compound solution or vehicle control
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Scalpel or sharp blade
-
50 mL conical tube with isotonic saline pre-warmed to 37°C
-
Filter paper
-
Stopwatch
-
-
Procedure:
-
Administer this compound or vehicle control to the mice at the desired dose and route.
-
After the appropriate pre-treatment time, anesthetize the mouse.
-
Once the mouse is fully anesthetized, carefully transect the tail at a predetermined distance from the tip (e.g., 3 mm).
-
Immediately immerse the tail in the pre-warmed saline.[9][10]
-
Start the stopwatch and record the time until bleeding ceases for a continuous period (e.g., 2 minutes). This is the bleeding time.
-
Alternatively, blood loss can be quantified by weighing the tube of saline before and after the bleeding period or by measuring the amount of hemoglobin in the saline.[9][10]
-
2. Thromboelastography (TEG) in Canine Blood
TEG provides a global assessment of hemostasis.
-
Materials:
-
Canine whole blood collected in citrated tubes
-
Thromboelastograph analyzer
-
TEG cups and pins
-
Calcium chloride solution (0.2 M)
-
This compound solution
-
-
Procedure:
-
Collect canine blood via venipuncture directly into a tube containing 3.2% sodium citrate.
-
Allow the blood sample to rest at room temperature for a standardized period (e.g., 30 minutes) before analysis.[20]
-
For the treatment group, add the desired concentration of this compound to the blood sample and incubate as required.
-
Pipette 340 µL of the citrated whole blood (with or without this compound) into a TEG cup.
-
Add 20 µL of 0.2 M calcium chloride to the cup to initiate coagulation.
-
Place the cup into the TEG analyzer, lower the pin, and begin the analysis.
-
Record the TEG parameters, including R-time (time to initial clot formation), K-time (time to reach a certain clot firmness), alpha angle (rate of clot formation), and maximum amplitude (MA, a measure of clot strength).
-
Visualizations
Signaling Pathways of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for this compound Efficacy Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. VETiSearch - Hemosilate vet. [vetisearch.co.uk]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 6. This compound as inhibitor of prostaglandin biosynthesis in pregnant human myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice [jove.com]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. Animal models of hemorrhage, parameters, and development of hemostatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the effect of this compound on thromboelastographic traces of canine blood with and without the addition of heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. ema.europa.eu [ema.europa.eu]
- 18. girovet.com [girovet.com]
- 19. benchchem.com [benchchem.com]
- 20. Thromboelastography | Veterian Key [veteriankey.com]
Validation & Comparative
A Comparative Analysis of Etamsylate and Tranexamic Acid in Reducing Blood Loss
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective management of blood loss is a critical aspect of surgical and medical interventions. Two commonly utilized hemostatic agents, etamsylate and tranexamic acid, offer distinct mechanisms of action to control bleeding. This guide provides a comprehensive, data-driven comparison of their performance, supported by experimental evidence, to inform clinical and research decisions.
Mechanism of Action
This compound is a synthetic hemostatic agent that primarily acts on the initial stages of hemostasis.[1][2][3] Its mechanism involves enhancing platelet adhesiveness and restoring capillary resistance.[1][2][3] this compound is believed to promote P-selectin-dependent platelet adhesive mechanisms, which contribute to the formation of the primary platelet plug.[1][2] It also exerts an antihyaluronidase action, improving the stability of the capillary wall.[3] Furthermore, it can inhibit the synthesis of prostaglandins like PGI-2, which are involved in platelet disaggregation and vasodilation.[3][4]
Tranexamic acid , in contrast, is a synthetic derivative of the amino acid lysine and functions as an antifibrinolytic agent.[5][6] Its primary mechanism is the reversible blockade of lysine-binding sites on plasminogen molecules.[5][6][7] This action prevents the conversion of plasminogen to plasmin, the enzyme responsible for degrading fibrin clots.[5][7][8] By inhibiting fibrinolysis, tranexamic acid stabilizes the fibrin meshwork, thereby securing the clot and preventing re-bleeding.[5]
Signaling Pathway Diagrams
References
- 1. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Tranexamic Acid and Ethamsylate for Reducing Blood Loss in Patient Undergoing Lower Segment Cesarean Section at High Risk for Post-Partum Hemorrhage: A Pilot Study [scirp.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
Efficacy of etamsylate versus other hemostatic agents in surgical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of etamsylate against other hemostatic agents in various surgical models. The information is intended to support research and development efforts in the field of hemostasis.
Introduction to Hemostatic Agents
Surgical procedures are often associated with bleeding, which can range from minor oozing to life-threatening hemorrhage. Hemostatic agents are utilized to control bleeding and can be broadly categorized into systemic agents, which act throughout the body, and local or topical agents, which are applied directly to the bleeding site. This compound is a synthetic hemostatic agent that has been in clinical use for decades. This guide evaluates its performance in comparison to other commonly used hemostatic agents.
Mechanism of Action
A fundamental understanding of the mechanism of action of each hemostatic agent is crucial for their appropriate application.
This compound: This agent is understood to enhance platelet adhesiveness and restore capillary resistance. Its mechanism is attributed to the inhibition of prostacyclin (PGI2) synthesis, a vasodilator and inhibitor of platelet aggregation, and the activation of P-selectin, which promotes interactions between platelets, leukocytes, and the endothelium.[1][2] It acts on the initial stages of hemostasis to reduce capillary bleeding.[3]
Tranexamic Acid and Aminocaproic Acid: These are synthetic lysine analogues that act as antifibrinolytic agents. They competitively inhibit the activation of plasminogen to plasmin, the enzyme responsible for degrading fibrin clots.[4][5][6] By preventing fibrinolysis, they help to stabilize the clot and reduce bleeding.
Vitamin K: This vitamin is essential for the hepatic synthesis of several coagulation factors, namely factors II (prothrombin), VII, IX, and X. In the perioperative setting, it is primarily used to reverse the effects of vitamin K antagonist anticoagulants like warfarin. Its onset of action is not immediate.
Topical Hemostatic Agents: These agents work through various mechanisms upon direct application to a bleeding surface.
-
Mechanical Hemostats (e.g., Gelatin Sponge, Oxidized Regenerated Cellulose): These provide a physical matrix that promotes platelet aggregation and clot formation.[7]
-
Active Hemostats (e.g., Thrombin): These agents actively participate in the coagulation cascade to accelerate clot formation.
-
Sealants (e.g., Fibrin Sealants): These form a physical barrier to seal off bleeding tissues.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided.
Comparative Efficacy Data
The following tables summarize quantitative data from comparative studies.
Table 1: this compound vs. Tranexamic Acid in Human Surgical Models
| Surgical Model | Study Design | Drug Administration | Key Findings | Reference |
| Major Gynecological Surgery | Prospective, randomized, double-blind, controlled | Group A: IV Tranexamic acid (15mg/kg)Group B: IV this compound (12.5mg/kg)Group C: Placebo (normal saline) | Tranexamic acid significantly reduced intraoperative blood loss compared to this compound and placebo. The decrease in postoperative hemoglobin was less in the tranexamic acid group (10.10%) compared to the this compound (13.29%) and placebo (14%) groups.[5][8] | [8] |
| Elective Cesarean Section | Prospective, double-blinded, multi-center, randomized controlled trial | Group 1: IV Tranexamic acid (1g)Group 2: IV this compound (1g)Group 3: Placebo | Mean blood loss was significantly lower in both the tranexamic acid and this compound groups compared to the placebo group. This compound was concluded to be an effective second-line therapy.[9][10][11] | [9] |
| Elective Cesarean Section (High Risk for PPH) | Double-blind, randomized placebo-controlled study | Study Group: IV Tranexamic acid (1g) + this compound (1g)Control Group: Placebo | The combination of tranexamic acid and this compound significantly reduced total blood loss (149.22 ± 54.74 ml) compared to the control group (353.75 ± 115.56 ml).[12][13][14] | [12] |
| Pediatric Cardiac Surgery | Prospective randomized study | Control groupTXA groupCombined ethamsylate TXA group | The combined administration of this compound and tranexamic acid was more effective in reducing postoperative blood loss and whole blood transfusion requirements than tranexamic acid alone.[15] | [15] |
Table 2: Efficacy of Other Hemostatic Agents from Comparative Studies
| Hemostatic Agents Compared | Surgical Model | Key Findings | Reference |
| Tranexamic Acid vs. ε-Aminocaproic Acid | Cardiovascular Surgery | No significant difference in massive perioperative bleeding. ε-Aminocaproic acid may have better value due to lower cost.[16] | [16] |
| Topical Hemostats (Gelatin vs. Collagen Sponge) | Canine Liver Surgery | Adhesive gelatin sponge showed improved intraoperative attachment and hemostatic effectiveness compared to a plain collagen sponge.[17][18] | [17] |
| Topical Hemostats (Oxidized Regenerated Cellulose vs. Starch-based Biopolymers) | Porcine Model of Bleeding | Oxidized regenerated cellulose was the most efficacious hemostat, requiring fewer applications and less powder to achieve hemostasis.[19] | [19] |
Detailed Experimental Protocols
Human Clinical Trials
1. This compound vs. Tranexamic Acid in Major Gynecological Surgery [2][5][8][20][21]
-
Study Design: Prospective, randomized, double-blind, controlled study.
-
Participants: 90 patients scheduled for elective abdominal myomectomy or hysterectomy.
-
Intervention:
-
Group A (n=30): Intravenous tranexamic acid (15mg/kg).
-
Group B (n=30): Intravenous this compound (12.5mg/kg).
-
Group C (n=30): Placebo (normal saline).
-
Drugs were administered 30 minutes before the induction of epidural anesthesia.
-
-
Primary Outcome Measures: Intraoperative and postoperative blood loss, pre- and postoperative hemoglobin (Hb) concentration.
-
Data Analysis: Two-tailed analysis of variance (ANOVA) for independent groups. A p-value of <0.05 was considered significant.
2. This compound vs. Tranexamic Acid in Elective Cesarean Section [4][9][10][11]
-
Study Design: Prospective, double-blinded, multi-center, randomized controlled trial.
-
Participants: 180 qualified women undergoing elective cesarean section.
-
Intervention:
-
Group 1 (n=60): Intravenous tranexamic acid (1g).
-
Group 2 (n=60): Intravenous this compound (1g).
-
Group 3 (n=60): Placebo.
-
Interventions were administered 20 minutes before the procedure.
-
-
Primary Outcome Measures: Estimated blood loss, need for blood transfusion, and need for further interventions.
3. Combination of this compound and Tranexamic Acid in High-Risk Cesarean Section [12][13][14][15][22]
-
Study Design: Prospective, double-blind, randomized, placebo-controlled clinical trial.
-
Participants: 64 women at high risk for postpartum hemorrhage undergoing elective lower-segment cesarean section.
-
Intervention:
-
Study Group (n=32): 1g tranexamic acid and 1g this compound administered intravenously slowly after delivery of the fetus.
-
Control Group (n=32): Placebo (5% glucose).
-
All participants also received prophylactic oxytocin.
-
-
Primary Outcome Measures: Estimated blood loss (EBL) calculated using preoperative and postoperative complete blood count, hematocrit values, and maternal weight.
Animal Surgical Models
1. Tail Transection Bleeding Model (Mouse) [3][8][11][23][24]
-
Animal Model: Mice (e.g., BALB/c, C57Bl/6).
-
Procedure:
-
Anesthetize the mouse.
-
Transect the tail at a predetermined distance from the tip (e.g., 3 mm).
-
Immerse the transected tail in pre-warmed (37°C) saline or Drabkin's reagent.
-
Monitor for the cessation of bleeding to determine bleeding time.
-
Blood loss can be quantified by measuring the hemoglobin concentration in the saline/reagent or by gravimetric methods (weighing collected blood).
-
-
Application: This model is useful for assessing the efficacy of systemically administered hemostatic agents.
2. Liver Injury Model (Rat/Porcine) [7][19][25][26][27][28]
-
Animal Model: Rats or pigs.
-
Procedure:
-
Induce general anesthesia.
-
Perform a laparotomy to expose the liver.
-
Create a standardized injury, such as a partial lobectomy, a punch biopsy, or a surface abrasion.
-
Apply the topical hemostatic agent directly to the bleeding surface.
-
Measure the time to hemostasis and the total blood loss.
-
-
Application: This model is ideal for evaluating the efficacy of topical hemostatic agents.
Conclusion
The available evidence from clinical trials, particularly in gynecological and obstetric surgeries, suggests that while this compound is effective in reducing blood loss compared to placebo, tranexamic acid generally demonstrates superior or equivalent efficacy.[8][9] The combination of this compound and tranexamic acid may offer a synergistic effect in certain high-risk scenarios.[12][15]
For researchers and drug development professionals, the choice of a hemostatic agent will depend on the specific surgical context, the desired mechanism of action, and cost-effectiveness. The experimental models and protocols outlined in this guide provide a framework for conducting further comparative studies to elucidate the relative efficacy of this compound against a broader spectrum of hemostatic agents, including newer topical formulations and other systemic drugs like aminocaproic acid. Further head-to-head comparisons in standardized animal surgical models are warranted to provide more definitive preclinical data.
References
- 1. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijhsr.org [ijhsr.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 5. What is Aminocaproic Acid used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pre-operative tranexemic acid vs. This compound in reducing blood loss during elective cesarean section: randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational model of tranexamic acid on urokinase mediated fibrinolysis | PLOS One [journals.plos.org]
- 13. [PDF] Tranexamic Acid and Ethamsylate for Reducing Blood Loss in Patient Undergoing LSCS at High Risk for Postpartum Hemorrhage | Semantic Scholar [semanticscholar.org]
- 14. Tranexamic Acid and Ethamsylate for Reducing Blood Loss in Patient Undergoing Lower Segment Cesarean Section at High Risk for Post-Partum Hemorrhage: A Pilot Study [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. mims.com [mims.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. ema.europa.eu [ema.europa.eu]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. researchgate.net [researchgate.net]
- 24. Computational model of tranexamic acid on urokinase mediated fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Therapeutic Efficacy and Mechanism of Action of Ethamsylate, a Long-Standing Hemostatic Agent | Semantic Scholar [semanticscholar.org]
- 26. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Validating the antihemorrhagic effects of etamsylate in placebo-controlled trials
For Immediate Release
This comparison guide offers a comprehensive analysis of the antihemorrhagic effects of etamsylate, validated through a review of placebo-controlled clinical trials. Aimed at researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental protocols, and illustrates the proposed mechanisms of action to provide a thorough understanding of this compound's clinical performance.
Quantitative Analysis of Clinical Efficacy
The efficacy of this compound in reducing bleeding has been evaluated across various clinical scenarios, including menorrhagia and surgical procedures. The outcomes of these placebo-controlled trials are summarized below.
Table 1: Efficacy of this compound in Menorrhagia
| Trial | Patient Population | This compound Regimen | Mean Blood Loss Reduction vs. Placebo | p-value |
| Harrison & Campbell (1976)[1] | 22 women with primary menorrhagia | 500 mg q.i.d. during menstruation | 50% | Not specified |
| Harrison & Campbell (1976)[1] | 22 women with IUD-associated menorrhagia | 500 mg q.i.d. during menstruation | 19% | Not specified |
| Kovács & Annus (1978) | 107 women with IUD-associated menorrhagia | Not specified | Statistically significant reduction | <0.05 |
| A comparative study (2000s) | 76 women with dysfunctional uterine bleeding | 500 mg q.i.d. for 5 days from day 1 of menses | No significant reduction | Not specified |
Table 2: Efficacy of this compound in Surgical Bleeding
| Trial | Surgical Procedure | Patient Population | This compound Regimen | Outcome vs. Placebo | p-value |
| Arora & Manford (1979) | Adenotonsillectomy | 100 children | Not specified | No significant reduction in operative blood loss; Significant reduction in secondary hemorrhage | <0.01 for secondary hemorrhage |
| Keith (1979)[2] | Total Hip Replacement | 19 patients | 1000 mg IV before anesthesia | No significant difference in blood loss or transfusion requirements | Not specified |
| Ramos-Sánchez et al. (2019)[3] | Total Hip Replacement | 34 patients | Not specified | No significant difference in blood loss or transfusion requirements | p = 0.62 for transfused patients |
Detailed Experimental Protocols
The methodologies employed in the key clinical trials form the basis for understanding the presented data.
Menorrhagia Trials (Harrison & Campbell, 1976)
-
Study Design: A double-blind, placebo-controlled, crossover trial.[1]
-
Participants: 22 women presenting with either primary menorrhagia or menorrhagia associated with an intrauterine device (IUD).[1]
-
Intervention: Patients received either this compound (500 mg four times daily) or a matching placebo during two consecutive menstrual cycles, followed by a crossover to the alternate treatment for another two cycles.[1]
-
Primary Outcome: Menstrual blood loss was quantified by measuring the iron content of used sanitary products.[1]
Adenotonsillectomy Trial (Arora & Manford, 1979)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 100 pediatric patients undergoing adenotonsillectomy.
-
Intervention: Patients were randomly assigned to receive either this compound or a placebo preoperatively.
-
Primary Outcomes:
-
Intraoperative blood loss.
-
Incidence of secondary hemorrhage post-surgery.
-
Total Hip Replacement Trial (Keith, 1979)
-
Study Design: A randomized, placebo-controlled trial.[2]
-
Participants: 19 patients undergoing total hip replacement.[2]
-
Intervention: Patients received a single intravenous dose of 1000 mg this compound or a placebo before the induction of anesthesia.[2]
-
Primary Outcomes:
Mechanism of Action: Signaling Pathways
This compound is proposed to exert its antihemorrhagic effects through multiple pathways, primarily by enhancing platelet adhesion and capillary wall integrity, and by modulating prostaglandin synthesis. Recent evidence also suggests an interaction with the Fibroblast Growth Factor (FGF) signaling pathway.
P-Selectin Mediated Platelet Adhesion
This compound has been shown to enhance the expression of P-selectin on the surface of both platelets and endothelial cells.[4] P-selectin is a cell adhesion molecule that plays a crucial role in the initial tethering of platelets to the site of vascular injury, a critical step in the formation of a hemostatic plug.
Caption: this compound enhances P-selectin expression, promoting platelet adhesion.
Inhibition of Prostaglandin Synthesis
This compound has been demonstrated to inhibit the synthesis of prostaglandins, particularly those that promote vasodilation and inhibit platelet aggregation.[5] This action is thought to contribute to its hemostatic effect by favoring vasoconstriction and platelet plug formation. The proposed mechanism involves the inhibition of several key enzymes in the arachidonic acid cascade.
Caption: this compound inhibits key enzymes in prostaglandin synthesis.
Modulation of FGF Signaling Pathway
In vitro studies have shown that this compound can act as an inhibitor of the Fibroblast Growth Factor (FGF) signaling pathway.[1][6] Specifically, it has been observed to decrease the phosphorylation of Akt and ERK1/2, two key downstream effectors of FGF signaling.[1][6] This anti-angiogenic effect may contribute to its antihemorrhagic properties in specific contexts.
Caption: this compound inhibits FGF signaling by reducing Akt and ERK1/2 phosphorylation.
Experimental Workflow for Evaluating this compound in Menorrhagia
The following diagram outlines a typical experimental workflow for a placebo-controlled trial investigating the efficacy of this compound in treating menorrhagia.
References
- 1. Thieme E-Journals - TH Open / Abstract [thieme-connect.com]
- 2. Ethamsylate and blood loss in total hip replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as inhibitor of prostaglandin biosynthesis in pregnant human myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topically Applied this compound: A New Orphan Drug for HHT-Derived Epistaxis (Antiangiogenesis through FGF Pathway Inhibition) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Etamsylate and Aminocaproic Acid in Hemostasis
For Researchers, Scientists, and Drug Development Professionals
In the management of hemorrhage, clinicians have at their disposal a variety of hemostatic agents, each with a distinct mechanism of action. This guide provides a detailed, data-driven comparison of two such agents: etamsylate and aminocaproic acid. While both aim to control bleeding, they operate through fundamentally different pathways, influencing their efficacy and clinical applications. This objective comparison, supported by experimental data, aims to inform research and development in the field of hemostasis.
At a Glance: Key Differences
| Feature | This compound | Aminocaproic Acid |
| Primary Mechanism | Enhances platelet adhesion and capillary resistance | Inhibits fibrinolysis |
| Target | Platelets, capillary endothelium | Plasminogen, plasmin |
| Effect on Clot Formation | Promotes the initial platelet plug | Stabilizes the formed fibrin clot |
| Primary Clinical Use | Capillary bleeding, menorrhagia | Hyperfibrinolysis-associated bleeding (e.g., post-surgical) |
Mechanism of Action: A Tale of Two Pathways
This compound and aminocaproic acid achieve hemostasis through distinct biological pathways. This compound primarily acts on the initial stages of hemostasis by improving platelet function and strengthening capillary walls. In contrast, aminocaproic acid intervenes at a later stage, preventing the breakdown of an already-formed clot.
This compound's Signaling Pathway:
This compound is understood to enhance platelet adhesiveness and restore capillary resistance.[1] One of its proposed mechanisms involves the promotion of P-selectin expression on the surface of platelets and endothelial cells.[1][2][3] P-selectin is a cell adhesion molecule that facilitates the interaction between platelets and leukocytes, contributing to the formation of the primary hemostatic plug.[4][5] Additionally, this compound is believed to inhibit the synthesis of certain prostaglandins that cause platelet disaggregation and vasodilation, further promoting clot formation.[6]
Aminocaproic Acid's Signaling Pathway:
Aminocaproic acid is a synthetic analog of the amino acid lysine.[7][8] Its primary mechanism is the inhibition of fibrinolysis, the process of clot breakdown.[7][8][9] It achieves this by competitively binding to the lysine-binding sites on plasminogen, the precursor to the fibrin-degrading enzyme plasmin.[7][8] This binding prevents plasminogen from converting to plasmin and also inhibits plasmin from binding to and degrading the fibrin clot, thus stabilizing the clot and preventing re-bleeding.[7][8]
Clinical Efficacy: An Indirect Comparison
Direct head-to-head clinical trials comparing this compound and aminocaproic acid are scarce. However, data from placebo-controlled and comparative studies in similar indications, such as menorrhagia and surgical bleeding, allow for an indirect assessment of their relative efficacy.
Menorrhagia (Heavy Menstrual Bleeding)
| Drug | Study Design | Dosage | Reduction in Blood Loss | Reference |
| This compound | Double-blind, placebo-controlled, crossover | 500 mg four times daily during menstruation | 50% in primary menorrhagia, 19% in IUD-associated menorrhagia | [10] |
| This compound | Randomized controlled trial vs. mefenamic acid and tranexamic acid | 500 mg every six hours for 5 days | No significant reduction | [11] |
| Aminocaproic Acid | Double-blind, placebo-controlled | 6g daily for the first 3 days, then tapered | ~60% reduction in patients with menorrhagia | [12] |
Surgical Bleeding
| Drug | Surgical Setting | Study Design | Dosage | Key Findings | Reference |
| This compound | Total Hip Arthroplasty | Randomized controlled trial | 500 mg IV prior to surgery and at femoral neck osteotomy | No significant reduction in blood loss or transfusion rates | [13][14] |
| This compound | Transurethral Prostatectomy | Double-blind, randomized trial | Not specified | Did not reduce operative or post-operative blood loss | [15] |
| This compound | Elective Cesarean Section | Prospective, double-blind, randomized controlled trial | Not specified | Significantly lower mean blood loss compared to placebo | [16] |
| Aminocaproic Acid | Coronary Artery Bypass Grafting | Double-blind, placebo-controlled | 100 mg/kg pre-incision, then 1 g/hr infusion | 30% reduction in postoperative thoracic-drainage volume | [17] |
| Aminocaproic Acid | Cardiac Surgery | Double-blind, randomized study | Not specified | Small but significant decrease in postoperative bleeding | [18] |
| Aminocaproic Acid | Total Hip and Knee Arthroplasty | Systematic review and meta-analysis | Intravenous | Significant reduction in total blood loss, hemoglobin decline, and transfusion requirement | [19] |
Experimental Protocols
Measurement of Menstrual Blood Loss (Alkaline Hematin Method)
A common method for quantifying menstrual blood loss in clinical trials involves the alkaline hematin method.
Thromboelastography (TEG) for Assessing Clot Dynamics
Thromboelastography is a method used to assess the viscoelastic properties of whole blood and can provide insights into clot formation, strength, and lysis. In a study on aminocaproic acid, TEG was used to evaluate its effect on clot strength and fibrinolysis in a canine model of hyperfibrinolysis.[20] The protocol involved:
-
Blood Collection: Whole blood was collected from healthy adult dogs.
-
In Vitro Model of Hyperfibrinolysis: A model of hyperfibrinolysis was induced in the blood samples.
-
Treatment: Different doses of aminocaproic acid were added to the blood samples.
-
TEG Analysis: The samples were analyzed using a thromboelastograph to measure parameters such as maximum amplitude (clot strength) and percentage of fibrinolysis at various time points.[20]
Safety and Tolerability
This compound: Generally considered well-tolerated. Reported side effects are typically mild and can include headache, rash, and nausea.[3]
Aminocaproic Acid: Also generally well-tolerated, but potential side effects include nausea, vomiting, and dizziness.[7] A significant concern is the potential for thrombosis, although this is rare.[8] It should be used with caution in patients with a history of thromboembolic disease.
Conclusion
This compound and aminocaproic acid are hemostatic agents with distinct mechanisms of action that dictate their clinical utility. This compound appears to be more suited for managing capillary bleeding and menorrhagia by enhancing primary hemostasis. Its efficacy in major surgical bleeding is less established. Aminocaproic acid, through its potent antifibrinolytic action, is effective in reducing blood loss in settings of hyperfibrinolysis, such as major surgeries.
The choice between these agents should be guided by the underlying cause of bleeding. For conditions characterized by capillary fragility or platelet dysfunction, this compound may be a consideration. In contrast, for bleeding exacerbated by excessive clot breakdown, aminocaproic acid is a more targeted therapy. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their efficacy and safety in various clinical scenarios.
References
- 1. researchgate.net [researchgate.net]
- 2. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 8. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A double-blind trial of ethamsylate in the treatment of primary and intrauterine-device menorrhagia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of menorrhagia during menstruation: randomised controlled trial of ethamsylate, mefenamic acid, and tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of Menorrhagia with Epsilon Aminocaproic Acid | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Use of ethamsylate to reduce postoperative bleeding and transfusion index in total hip arthroplasty. A randomized clinical trial [medigraphic.com]
- 15. Does ethamsylate reduce haemorrhage in transurethral prostatectomy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pre-operative tranexemic acid vs. This compound in reducing blood loss during elective cesarean section: randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A double-blind, placebo-controlled trial of epsilon-aminocaproic acid for reducing blood loss in coronary artery bypass grafting surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of epsilon-aminocaproic acid in reducing bleeding after cardiac operation: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of aminocaproic acid in the control of bleeding after total knee and hip arthroplasty: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of aminocaproic acid on clot strength and clot lysis of canine blood determined by use of an in vitro model of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Etamsylate's Mechanism of Action in Hemostasis
For Researchers, Scientists, and Drug Development Professionals
Etamsylate, a synthetic hemostatic agent, has been in clinical use for decades to manage capillary bleeding. Its mechanism of action, while multifaceted, has been the subject of ongoing research to fully elucidate its therapeutic effects. This guide provides a cross-study validation of this compound's mechanism of action, comparing it with other hemostatic agents and presenting supporting experimental data to offer a comprehensive overview for researchers and drug development professionals.
Executive Summary
This compound primarily exerts its hemostatic effect through a combination of actions on platelet function, capillary endothelial resistance, and prostaglandin synthesis. Recent evidence also points to an anti-angiogenic role through the inhibition of the Fibroblast Growth Factor (FGF) signaling pathway. In clinical applications, particularly for menorrhagia, this compound has been compared with antifibrinolytic agents like tranexamic acid, showing variable efficacy. This guide will delve into the molecular mechanisms, present comparative quantitative data, and detail the experimental protocols used to validate these findings.
Mechanisms of Action: A Comparative Overview
The hemostatic effect of this compound is attributed to several key mechanisms:
-
Enhancement of Platelet Adhesion: this compound promotes the adhesion of platelets to the subendothelium at the site of injury. This is achieved, in part, by increasing the expression of P-selectin on the surface of both platelets and endothelial cells.[1][2] P-selectin is a crucial adhesion molecule that mediates the initial tethering of platelets to the vascular wall.
-
Increased Capillary Resistance: this compound is believed to strengthen capillary walls, thereby reducing their fragility and permeability.[3][4] This effect contributes to the control of capillary bleeding.
-
Inhibition of Prostaglandin Synthesis: this compound has been shown to inhibit the synthesis of prostaglandins, particularly prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5] By reducing PGI2 levels, this compound may shift the balance towards a more pro-aggregatory and vasoconstrictive state at the site of bleeding. It has been suggested that this compound does not act on cyclo-oxygenase (COX) but rather on downstream enzymes like prostacyclin synthetase.[5]
-
Anti-angiogenic Effects: More recent studies have revealed that this compound can inhibit the FGF signaling pathway.[6] This anti-angiogenic property may contribute to its therapeutic effect in conditions characterized by abnormal vessel proliferation.
For comparison, other commonly used hemostatic agents operate through distinct mechanisms:
-
Tranexamic Acid and Aminocaproic Acid: These are antifibrinolytic agents that act by competitively inhibiting the activation of plasminogen to plasmin, the enzyme responsible for degrading fibrin clots.[7][8][9][10][11][12] This stabilizes existing clots and prevents premature lysis.
-
Desmopressin (DDAVP): This synthetic analogue of the hormone vasopressin promotes hemostasis by stimulating the release of von Willebrand factor (vWF) and Factor VIII from endothelial cells.[13][14][15][16][17] vWF is critical for platelet adhesion and aggregation.
Quantitative Data Comparison
The following tables summarize the available quantitative data from in vitro and clinical studies to compare the performance of this compound with its alternatives.
Table 1: In Vitro Mechanistic Data
| Drug | Mechanism | Target | Parameter | Value | Reference |
| This compound | Platelet Adhesion | P-selectin | % of P-selectin expressing platelets | 2% to 4-5% (modest increase) | [1] |
| P-selectin expression enhancement (immunofluorescence) | 75-90% at 10 µM | [1] | |||
| Prostaglandin Inhibition | Prostaglandin Synthesis | Inhibition of 6-oxo-PGF1α, PGF2α, PGE2, Thromboxane B2 | Concentration-dependent | [5] | |
| Tranexamic Acid | Antifibrinolysis | Plasminogen | Dissociation Constant (Kd) | 3.5 x 10-5 M | [7] |
| uPA | IC50 | 2.70 ± 0.11 mM | [18] | ||
| Plasminogen Activation | IC50 | 4.53 ± 0.66 mM | [18] | ||
| Aminocaproic Acid | Antifibrinolysis | Fibrinolysis | Therapeutic Concentration | 0.13 mg/mL | [8][12] |
| Desmopressin | vWF Release | vWF:Act | EC50 | 0.174 ng/mL | [14] |
| vWF:Act Increase | 452% | [14] |
Table 2: Clinical Efficacy in Menorrhagia (Reduction in Menstrual Blood Loss)
| Drug | Dosage | Reduction in MBL | p-value | Reference |
| This compound | 500 mg, 4 times daily | No significant reduction | - | [13] |
| Tranexamic Acid | 1 g, 4 times daily | 54% | < 0.001 | [13] |
| Mefenamic Acid | 500 mg, 3 times daily | 20% | < 0.05 | [13] |
| This compound | 500 mg, twice daily | Significant reduction (PBAC score) | - | [19] |
| Tranexamic Acid | 500 mg, twice daily | Superior reduction to this compound (PBAC score) | - | [19] |
Table 3: Clinical Efficacy in Surgical Bleeding (Compared to Placebo or Other Agents)
| Drug | Surgery Type | Comparator | Outcome | Result | Reference |
| This compound | - | - | - | Limited head-to-head data available | |
| Tranexamic Acid | Cardiac Surgery | Placebo | Total Blood Loss | Reduced by 285 mL | [20] |
| Total Hip/Knee Arthroplasty | Aminocaproic Acid | Total Blood Loss | Significantly less with Tranexamic Acid | [21] | |
| Aminocaproic Acid | Cardiac Surgery | Placebo | Total Blood Loss | Reduced by 240 mL | [20] |
| Desmopressin | Cardiac Surgery | Placebo | Red Blood Cell Transfusion | No significant reduction | [22] |
| Total Blood Loss | Significant reduction | [22] | |||
| Knee Arthroplasty | Tranexamic Acid | Perioperative Blood Loss | Comparably effective | [23] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for cross-study validation and replication.
P-selectin Expression Assay (Flow Cytometry)
-
Objective: To quantify the effect of this compound on P-selectin expression on the surface of platelets.
-
Methodology:
-
Blood Collection: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., citrate).
-
Incubation: Aliquots of whole blood are incubated with varying concentrations of this compound or a vehicle control for a specified time at 37°C.
-
Staining: Platelets are stained with a fluorescently labeled monoclonal antibody specific for P-selectin (e.g., anti-CD62P-FITC) and a platelet-specific marker (e.g., anti-CD41-PE).
-
Fixation: Red blood cells are lysed, and the remaining cells are fixed with a suitable fixative (e.g., paraformaldehyde).
-
Flow Cytometry Analysis: Samples are analyzed on a flow cytometer. Platelets are gated based on their forward and side scatter characteristics and the expression of the platelet-specific marker. The percentage of P-selectin positive platelets and the mean fluorescence intensity are quantified.[1]
-
Prostaglandin Synthesis Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on the synthesis of various prostaglandins.
-
Methodology:
-
Microsome Preparation: Microsomes are prepared from a relevant tissue source (e.g., pregnant human myometrium).[5]
-
Incubation: The microsomal preparation is incubated with a radiolabeled precursor (e.g., [14C]arachidonic acid) in the presence of various concentrations of this compound or a known inhibitor (e.g., indomethacin) as a positive control.
-
Extraction: Prostaglandins are extracted from the reaction mixture using an organic solvent.
-
Separation and Quantification: The different prostaglandins (e.g., 6-oxo-PGF1α, PGF2α, PGE2, and thromboxane B2) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of each radiolabeled prostaglandin is quantified using a scintillation counter.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of the synthesis of each prostaglandin (IC50) is calculated.
-
Fibrinolysis Inhibition Assay (Thromboelastography)
-
Objective: To assess the antifibrinolytic activity of tranexamic acid or aminocaproic acid.
-
Methodology:
-
Plasma Preparation: Citrated plasma is obtained from whole blood by centrifugation.
-
Incubation: Plasma samples are incubated with varying concentrations of the antifibrinolytic agent or a control.
-
Activation of Fibrinolysis: Fibrinolysis is induced by adding a plasminogen activator, such as tissue plasminogen activator (t-PA).
-
Thromboelastography (TEG): The viscoelastic properties of the clot during its formation and subsequent lysis are monitored using a thromboelastograph.
-
Data Analysis: Parameters such as the time to clot lysis, the rate of lysis, and the maximum clot firmness are measured to quantify the extent of fibrinolysis inhibition.[8]
-
von Willebrand Factor Release Assay (ELISA)
-
Objective: To measure the amount of vWF released from endothelial cells in response to desmopressin.
-
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence.
-
Stimulation: The cells are stimulated with various concentrations of desmopressin for a defined period.
-
Supernatant Collection: The cell culture supernatant, containing the released vWF, is collected.
-
ELISA: The concentration of vWF antigen in the supernatant is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). This involves coating a microplate with a capture antibody specific for vWF, incubating with the supernatant, followed by a detection antibody conjugated to an enzyme, and finally adding a substrate to generate a measurable colorimetric signal.
-
Quantification: The vWF concentration is determined by comparing the signal to a standard curve of known vWF concentrations.[13][14]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action.
Caption: this compound's multifaceted mechanism of action promoting hemostasis.
Caption: Comparative primary mechanisms of different hemostatic agents.
Caption: Experimental workflow for P-selectin expression analysis by flow cytometry.
Conclusion
The mechanism of action of this compound is complex, involving effects on platelet adhesion, capillary integrity, and prostaglandin synthesis. The more recent discovery of its anti-angiogenic properties adds another layer to its pharmacological profile. While it has been used for various hemorrhagic conditions, comparative clinical data, particularly against antifibrinolytic agents like tranexamic acid, suggests that its efficacy may be more modest for certain indications such as menorrhagia.
For researchers and drug development professionals, a thorough understanding of these multiple mechanisms is essential for identifying novel therapeutic applications and for the design of more effective hemostatic agents. The provided experimental protocols offer a foundation for further investigation and cross-validation of this compound's biological activities. Future research should focus on obtaining more precise quantitative data, such as IC50 values for its enzymatic targets, and conducting well-designed, head-to-head clinical trials against a broader range of comparators to better define its clinical utility.
References
- 1. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Effect on the capillary resistance, time of hemorrhage and coagulation of an escin-cyclonamine association] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as inhibitor of prostaglandin biosynthesis in pregnant human myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasminogen-plasmin system IX. Specific binding of tranexamic acid to plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epsilon-aminocaproic acid inhibition of fibrinolysis in vitro: should the 'therapeutic' concentration be reconsidered? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMINOCAPROIC ACID, AN INHIBITOR OF FIBRINOLYSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. EPSILON-AMINOCAPROIC ACID AND OTHER INHIBITORS OF FIBRINOLYSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Quantitative analysis of desmopressin (DDAVP) response in adult patients with type 1 von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of the relationship between desmopressin concentration and Von Willebrand factor in Von Willebrand disease type 1: A pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Desmopressin testing in von Willebrand disease: Lowering the burden - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Desmopressin as a Treatment in Patients With Von Willebrand Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. von Willebrand factor and factor VIII levels after desmopressin are associated with bleeding phenotype in type 1 VWD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijopp.org [ijopp.org]
- 20. ahajournals.org [ahajournals.org]
- 21. Tranexamic acid versus aminocaproic acid for blood management after total knee and total hip arthroplasty: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Desmopressin to reduce periprocedural bleeding and transfusion: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [Effects of desmopressin versus tranexamic acid on reducing bleeding in knee arthroplasty: a double-blind randomized study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Hemostasis: A Comparative Guide to Etamsylate Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Etamsylate, a synthetic hemostatic agent, has long been utilized for the management of capillary bleeding. Its mechanism, centered on enhancing platelet adhesiveness and restoring capillary resistance, makes it a candidate for combination therapies aiming to achieve a more potent and comprehensive hemostatic effect.[1][2] This guide provides a comparative analysis of the synergistic effects observed when combining this compound with other hemostatic drugs, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
This compound and Tranexamic Acid: A Potent Partnership in Surgical Hemostasis
The combination of this compound and tranexamic acid has demonstrated significant synergistic effects in reducing blood loss in various surgical settings, most notably in pediatric cardiac surgery and cesarean sections.[3][4] This synergy arises from their complementary mechanisms of action: this compound enhances primary hemostasis (platelet plug formation), while tranexamic acid, an antifibrinolytic agent, stabilizes the formed clot by inhibiting its breakdown.[5][6]
Quantitative Data Summary
| Study Focus | Drug Combination | Key Findings | Reference |
| Pediatric Cardiac Surgery | This compound + Tranexamic Acid vs. Tranexamic Acid alone | - Significantly smaller blood loss volume in the first 24 postoperative hours in the combination group. - Significantly shorter sternal closure time in the combination group. - Significantly less whole blood transfused during surgery and in the first 24 postoperative hours in the combination group. | [3][7] |
| Postpartum Hemorrhage (Cesarean Section) | This compound + Tranexamic Acid vs. Placebo | - Significantly reduced total blood loss (149.22 ± 54.74 ml vs. 353.75 ± 115.56 ml, p < 0.001). - Significantly higher postoperative hemoglobin and hematocrit in the combination group. | [4] |
Experimental Protocols
1. Pediatric Cardiac Surgery Study
-
Study Design: A prospective, randomized, controlled study with 126 pediatric patients undergoing cardiac surgery, allocated into three groups: control, tranexamic acid (TXA) alone, and a combination of TXA and this compound.[7]
-
Intervention:
-
TXA Group: Received only tranexamic acid.
-
Combined Group: Received both tranexamic acid and this compound.
-
-
Data Collection: Key data points included sternal closure time, intraoperative and postoperative (first 24 hours) blood loss, and the volume of blood and blood products transfused.[3][7]
2. Postpartum Hemorrhage in Cesarean Section Study
-
Study Design: A prospective, double-blind, randomized, placebo-controlled pilot study involving women at high risk for postpartum hemorrhage undergoing elective lower segment cesarean section.[4]
-
Intervention:
-
Study Group: Received 1 g of tranexamic acid and 1 g of this compound intravenously immediately after the delivery of the fetus.
-
Control Group: Received a placebo.
-
All participants also received prophylactic oxytocin.
-
-
Primary Outcome: Estimated blood loss during the procedure.[4]
Signaling Pathways and Synergistic Mechanism
The synergistic effect of combining this compound and tranexamic acid stems from their distinct but complementary roles in the hemostatic process. This compound initiates a stronger primary hemostatic plug, which is then preserved by the antifibrinolytic action of tranexamic acid.
Caption: Synergistic action of this compound and Tranexamic Acid.
This compound and Desmopressin: Enhancing Hemostasis in Bleeding Disorders
A synergistic effect has also been reported between this compound and desmopressin in patients with various constitutional bleeding disorders.[8] Desmopressin, a synthetic analogue of vasopressin, primarily acts by stimulating the release of von Willebrand factor (vWF) and factor VIII from endothelial cells.[9][10] When combined with this compound's platelet-enhancing properties, a significant reduction in bleeding time is observed.
Quantitative Data Summary
| Study Population | Drug Combination | Key Findings | Reference |
| Patients with various constitutional bleeding disorders | Desmopressin + this compound vs. Desmopressin alone vs. This compound alone | - Bleeding time (mean ± SEM): - Baseline: 23.9 ± 1.5 min - Desmopressin alone: 19.5 ± 2.3 min (p=0.03 vs. baseline) - this compound alone: No significant effect - Combination: 11.2 ± 1.4 min (p<0.01 vs. baseline, p=0.02 vs. desmopressin alone) | [8] |
Experimental Protocol
-
Study Design: Evaluation of the effects of desmopressin and this compound, administered individually and in combination, on the bleeding time of 12 patients with markedly prolonged bleeding times who were known to be relatively or absolutely unresponsive to desmopressin alone.[8]
-
Bleeding Disorders Included: Glanzmann's thrombasthenia, other platelet function disorders, pseudo-von Willebrand disease, and von Willebrand disease types I, II, and III.[8]
-
Intervention: The specific dosages and administration routes were not detailed in the available abstract.
Signaling Pathways and Synergistic Mechanism
The synergy between this compound and desmopressin arises from their distinct but complementary actions on primary hemostasis. Desmopressin increases the availability of vWF, crucial for platelet adhesion to the subendothelium, while this compound directly enhances platelet adhesiveness.
Caption: Synergistic action of Desmopressin and this compound.
This compound and Vitamin K: An Unexplored Frontier
Current research provides limited evidence to support a synergistic hemostatic effect when combining this compound with vitamin K. While vitamin K is essential for the synthesis of several coagulation factors, its role is primarily in the coagulation cascade (secondary hemostasis).[11] One source explicitly states that there is no evidence to support the use of this compound in managing acute gastrointestinal bleeding, a condition where vitamin K might be considered in specific scenarios like warfarin reversal.[12] Further research is required to investigate any potential synergistic interactions between this compound and vitamin K in other clinical contexts.
Experimental Workflow: A General Framework
The following diagram illustrates a general workflow for investigating the synergistic effects of this compound with other hemostatic drugs, adaptable for both in vitro and in vivo studies.
Caption: General workflow for studying synergistic hemostatic effects.
Conclusion
The combination of this compound with other hemostatic agents, particularly tranexamic acid and desmopressin, presents a promising strategy for enhancing hemostatic efficacy. The synergistic effects observed in clinical studies are supported by the complementary mechanisms of action of these drugs. For drug development professionals, these findings highlight the potential for creating novel fixed-dose combination products with superior hemostatic profiles. Further research, employing rigorous experimental designs, is warranted to fully elucidate the synergistic potential of this compound in combination with a broader range of hemostatic drugs and to optimize dosing regimens for various clinical applications.
References
- 1. The synergistic effect of tranexamic acid and ethamsylate combination on blood loss in pediatric cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational model of tranexamic acid on urokinase mediated fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Postpartum Hemorrhage and Tranexamic Acid: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How do you treat bleeding disorders with desmopressin? - PMC [pmc.ncbi.nlm.nih.gov]
Etamsylate vs. Tranexamic Acid: An Evaluation of Mortality Benefit in Hemorrhage
A stark contrast in evidence defines the roles of etamsylate and tranexamic acid in managing severe hemorrhage, with robust clinical trial data supporting a significant mortality benefit for tranexamic acid, a finding not substantiated for this compound. This guide provides a comprehensive comparison of the two agents for researchers, scientists, and drug development professionals, detailing the available clinical evidence, experimental protocols, and mechanisms of action.
Executive Summary
Tranexamic acid is strongly preferred over this compound for the management of significant bleeding, particularly in the contexts of trauma and postpartum hemorrhage, due to its proven mortality benefit in large-scale, randomized controlled trials.[1] In contrast, there is a notable absence of high-quality evidence demonstrating a similar mortality reduction with this compound.[1][2] While some studies suggest this compound may reduce blood loss in certain surgical settings, it has not been validated in critical bleeding scenarios where mortality is a primary concern.[2]
Data Presentation: Comparative Efficacy
The disparity in the evidence base for mortality benefit is the most critical differentiating factor between tranexamic acid and this compound.
Mortality Benefit
| Outcome | Tranexamic Acid | This compound |
| All-Cause Mortality (Trauma) | Reduces all-cause mortality by 9% (RR 0.91)[1][2] | No comparable mortality data exists.[1][2] |
| Bleeding-Related Death (Trauma) | Reduces bleeding-related death by 15% (RR 0.85).[1][2] Early administration (≤1 hour) reduces bleeding death by 32% (RR 0.68).[1][2] | No comparable mortality data exists.[1][2] |
| Bleeding-Related Death (Postpartum Hemorrhage) | Reduces death due to bleeding by about a third when given within 3 hours (RR 0.69).[3] | No comparable mortality data exists.[1] |
RR: Relative Risk
Reduction in Blood Loss
While direct head-to-head trials on mortality are unavailable, some studies have compared the efficacy of the two drugs in reducing blood loss in specific clinical settings.
| Clinical Setting | Tranexamic Acid | This compound | Key Findings |
| Dysfunctional Uterine Bleeding | Superior reduction in menstrual blood loss.[4] | Effective, but less so than tranexamic acid.[4] | Tranexamic acid demonstrated superior efficacy in reducing blood loss and improving quality of life.[4] |
| Elective Cesarean Section | Significantly lower mean blood loss compared to placebo.[5] | Significantly lower mean blood loss compared to placebo, but less effective than tranexamic acid.[5] | Tranexamic acid was more effective in reducing blood loss than this compound.[5] |
| Major Gynecological Surgeries | Reduced intraoperative and postoperative blood loss more than this compound and placebo.[6] | Less effective than tranexamic acid in reducing blood loss.[6] | Tranexamic acid showed a greater reduction in blood loss, although the clinical significance was not established in this study.[6] |
Experimental Protocols: Landmark Clinical Trials
The evidence for tranexamic acid's mortality benefit is primarily derived from two large-scale, randomized controlled trials. No such trials exist for this compound.
CRASH-2 Trial (Tranexamic Acid in Trauma)
-
Objective: To determine the effect of early administration of tranexamic acid on death, vascular occlusive events, and blood transfusion requirements in bleeding trauma patients.[7]
-
Design: A large, international, randomized, placebo-controlled trial.[7]
-
Participants: 20,211 adult trauma patients with or at risk of significant hemorrhage, enrolled within 8 hours of injury.[8]
-
Intervention: Patients were randomly assigned to receive either tranexamic acid (1 g loading dose over 10 minutes, followed by a 1 g infusion over 8 hours) or a matching placebo.[9]
-
Primary Outcome: Death in hospital within 4 weeks of injury.[9]
-
Key Findings: All-cause mortality was significantly reduced in the tranexamic acid group (14.5%) compared to the placebo group (16.0%).[7] The risk of death due to bleeding was also significantly reduced.[7]
WOMAN Trial (Tranexamic Acid in Postpartum Hemorrhage)
-
Objective: To determine the effect of early administration of tranexamic acid on mortality, hysterectomy, and other morbidities in women with postpartum hemorrhage.
-
Design: A large, international, randomized, double-blind, placebo-controlled trial.
-
Participants: 20,060 women with a clinical diagnosis of postpartum hemorrhage.
-
Intervention: Patients were randomly assigned to receive either 1 g of intravenous tranexamic acid or a placebo, in addition to standard care. A second dose could be given if bleeding continued after 30 minutes or restarted within 24 hours.
-
Primary Outcome: A composite of death from all causes or hysterectomy within 42 days of giving birth.
-
Key Findings: Tranexamic acid reduced the risk of death due to bleeding by approximately one-third when administered within three hours of birth.[3]
Signaling Pathways and Mechanisms of Action
The differing mechanisms of action of this compound and tranexamic acid underpin their distinct clinical effects.
This compound: Capillary and Platelet-Focused Action
This compound is thought to exert its hemostatic effect by enhancing capillary endothelial resistance and improving platelet adhesion.[10] Its mechanism is not fully elucidated but is believed to involve the inhibition of prostaglandin biosynthesis and action, which in turn reduces capillary permeability and promotes platelet aggregation.[11][12]
Caption: Mechanism of Action of this compound.
Tranexamic Acid: Inhibition of Fibrinolysis
Tranexamic acid is a synthetic analog of the amino acid lysine.[13] Its primary mechanism of action is the inhibition of fibrinolysis.[13][14] It competitively and reversibly binds to lysine binding sites on plasminogen, preventing its conversion to plasmin.[13][14] This action stabilizes existing fibrin clots and prevents their premature degradation, thereby reducing bleeding.[13][14]
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. lshtm.ac.uk [lshtm.ac.uk]
- 4. ijopp.org [ijopp.org]
- 5. Pre-operative tranexemic acid vs. This compound in reducing blood loss during elective cesarean section: randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijhsr.org [ijhsr.org]
- 7. emed.ie [emed.ie]
- 8. medintensiva.org [medintensiva.org]
- 9. Tranexamic Acid Therapy Decreases Mortality of Traumatic Hemorrhagic Shock | Medicina Intensiva [medintensiva.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. abmole.com [abmole.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
Comparative Efficacy of Etamsylate in Diverse Capillary Bleeding Scenarios: A Guide for Researchers
For Immediate Release
[City, State] – December 17, 2025 – This publication provides a comprehensive analysis of the comparative efficacy of etamsylate in the management of various types of capillary bleeding. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available experimental data to offer an objective comparison of this compound's performance against placebo and other hemostatic agents. The following sections detail quantitative outcomes, experimental methodologies, and the underlying mechanism of action of this compound.
Overview of this compound's Hemostatic Action
This compound is a synthetic hemostatic agent that primarily acts on the initial stages of hemostasis to control capillary bleeding. Its mechanism is multifactorial, involving the enhancement of platelet adhesiveness and the restoration of capillary endothelial resistance.[1] Key aspects of its action include:
-
Increased Platelet Adhesiveness: this compound promotes platelet-leukocyte aggregate formation, particularly in the context of vascular injury.[2][3] This is achieved, in part, by enhancing the expression of P-selectin on the surface of platelets and P-selectin glycoprotein ligand 1 (PSGL-1) on leukocytes.[2][4][5]
-
Capillary Wall Stabilization: The drug is believed to enhance the synthesis of hyaluronic acid, a critical component of the extracellular matrix that contributes to the structural integrity of capillary walls.[6]
-
Inhibition of Prostaglandin Synthesis: this compound has been shown to inhibit the biosynthesis of prostaglandins, such as prostacyclin (PGI2), which are potent vasodilators and inhibitors of platelet aggregation.[1][6] This action helps to create a more favorable environment for platelet aggregation at the site of injury.
Comparative Efficacy in Dysfunctional Uterine Bleeding (Menorrhagia)
Clinical trials have demonstrated this compound's efficacy in reducing menstrual blood loss (MBL) in patients with dysfunctional uterine bleeding, although its effectiveness can be influenced by the underlying cause and severity of the menorrhagia.
Data Presentation: Dysfunctional Uterine Bleeding
| Study | Comparison Group(s) | Key Findings | Quantitative Data | Citation(s) |
| Double-blind, crossover trial | Placebo | This compound significantly reduced MBL in primary menorrhagia. | Mean MBL reduction of 50% in primary menorrhagia and 19% in IUD-associated menorrhagia. | [7] |
| Randomized controlled trial | Mefenamic Acid, Tranexamic Acid | This compound did not show a statistically significant reduction in mean MBL. | This compound: No significant reduction. Mefenamic Acid: 20% reduction (186 ml to 148 ml). Tranexamic Acid: 54% reduction (164 ml to 75 ml). | [8][9] |
| Double-blind trial | Mefenamic Acid | Both drugs significantly reduced MBL over three months. | This compound: 20% overall reduction. Mefenamic Acid: 24% overall reduction. A clinically useful reduction (>40%) was observed in more women in the this compound group. | [10][11] |
| Comparative Study | Tranexamic Acid | Tranexamic acid was more efficacious in reducing menstrual blood loss. | Pictorial Blood Assessment Chart (PBAC) mean score reduction was greater with tranexamic acid (293.84 ± 137.50) compared to this compound (326.24 ± 83.89). | [12] |
Efficacy in Periventricular Hemorrhage (PVH) in Neonates
Several studies have investigated the prophylactic use of this compound to reduce the incidence and severity of periventricular hemorrhage in very low birth weight infants.
Data Presentation: Periventricular Hemorrhage
| Study | Comparison Group | Key Findings | Quantitative Data | Citation(s) |
| Multicentre, placebo-controlled, double-blind trial | Placebo | This compound significantly reduced the incidence of intraventricular and parenchymal hemorrhage in survivors. | Incidence of IVH/parenchymal hemorrhage: this compound group: 14.6% (20/137). Control group: 25.3% (37/146) (p < 0.05). | [7] |
| Randomized controlled trial | Placebo (Normal Saline) | This compound significantly reduced the overall and severe incidence of PVH. | Overall PVH incidence: this compound group: 27.9% (24/86). Control group: 45.9% (39/85) (p < 0.02). Severe PVH incidence: this compound group: 10.5% (9/86). Control group: 23.5% (20/85) (p < 0.05). | [9] |
Efficacy in Surgical and Post-Surgical Bleeding
The efficacy of this compound in controlling surgical and post-surgical capillary bleeding has been evaluated in various procedures, with mixed results.
Data Presentation: Surgical Bleeding
| Surgical Procedure | Comparison Group | Key Findings | Quantitative Data | Citation(s) |
| Adenotonsillectomy | Placebo | No significant reduction in intraoperative blood loss, but a significant reduction in the frequency of secondary hemorrhage. | Mean blood loss was not significantly different. Frequency of secondary hemorrhage was significantly less in the this compound group (P < 0.01). | [13] |
| Total Hip Replacement | Placebo | This compound did not decrease the average volumes of blood lost during or after the operation. | No significant difference in blood loss or transfusion requirements. | [14] |
| Dental Extractions in Anticoagulated Patients | Collagen-gelatin sponge | Tranexamic acid (topical) was more effective in reducing bleeding. | Bleeding rate with Tranexamic Acid: 22.2%. Bleeding rate with collagen-gelatin sponge: 45.7%. |
Experimental Protocols
Measurement of Menstrual Blood Loss (Alkaline Hematin Method)
This method is considered the gold standard for quantifying menstrual blood loss.[8][9]
-
Collection: All used sanitary products (pads and tampons) are collected throughout the menstrual cycle.
-
Extraction: The blood is extracted from the sanitary products using a sodium hydroxide solution.
-
Conversion: The hemoglobin in the extracted blood is converted to alkaline hematin.
-
Quantification: The concentration of alkaline hematin is determined spectrophotometrically by measuring its absorbance at a specific wavelength.
-
Calculation: The total menstrual blood loss is calculated by comparing the absorbance to a standard curve prepared from a blood sample with a known hemoglobin concentration.
Quantification of Surgical Blood Loss
Several methods are employed to estimate intraoperative blood loss:
-
Gravimetric Method: Surgical sponges and drapes are weighed before and after use. The weight difference, after accounting for the weight of any irrigation fluids, is used to estimate blood loss (1 gram is approximately equal to 1 ml of blood).
-
Colorimetric Method: Blood-soaked materials are washed, and the hemoglobin content of the washing fluid is measured using a colorimeter to determine the volume of blood lost.[13]
-
Direct Measurement: Blood collected in suction canisters is directly measured. The volume of irrigation fluid used is subtracted to determine the net blood loss.
Assessment of Platelet Aggregation
Light Transmission Aggregometry (LTA) is a standard method for evaluating platelet function.[5]
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood. Platelet-poor plasma (PPP) is used as a reference.
-
Procedure: The PRP is placed in a cuvette in an aggregometer. An agonist (e.g., ADP, collagen, arachidonic acid) is added to induce platelet aggregation.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time.
-
Analysis: The extent and rate of platelet aggregation are quantified from the resulting aggregation curve.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the proposed signaling pathway for this compound's hemostatic effect.
Caption: Proposed mechanism of action of this compound in promoting capillary hemostasis.
Experimental Workflow for Assessing Efficacy in Menorrhagia
The following diagram outlines a typical experimental workflow for a clinical trial evaluating this compound in menorrhagia.
Caption: Experimental workflow for a randomized controlled trial of this compound in menorrhagia.
Conclusion
The compiled data indicates that this compound can be an effective agent for the management of certain types of capillary bleeding, particularly in dysfunctional uterine bleeding and for the prophylaxis of periventricular hemorrhage in premature infants. However, its efficacy appears to be less pronounced in other scenarios, such as major surgical procedures, when compared to agents like tranexamic acid. The decision to use this compound should be based on the specific clinical context, the severity of the bleeding, and the available alternative treatments. Further well-designed, head-to-head comparative trials are warranted to more definitively establish the therapeutic positioning of this compound in the armamentarium of hemostatic agents.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. researchgate.net [researchgate.net]
- 3. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemorrhages Menorrhagia – Finecure Pharmaceuticals Limited [finecurepharma.com]
- 5. Clinical and experimental studies on the action of ethamsylate on haemostasis and on platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. A double-blind trial of ethamsylate in the treatment of primary and intrauterine-device menorrhagia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of menorrhagia during menstruation: randomised controlled trial of ethamsylate, mefenamic acid, and tranexamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of menorrhagia during menstruation: randomised controlled trial of ethamsylate, mefenamic acid, and tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study of ethamsylate and mefenamic acid in dysfunctional uterine bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. ijopp.org [ijopp.org]
- 13. Operative blood loss and the frequency of haemorrhage associated with adenotonsillectomy in children: a double-blind trial of ethamsylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Risk of bleeding in anticoagulated patients undergoing dental extraction treated with topical tranexamic acid compared to collagen-gelatin sponge: Randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Etamsylate: A Comparative Guide to Its Role in Restoring Capillary Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of etamsylate, a hemostatic agent purported to restore capillary resistance. We will delve into its mechanism of action, supported by experimental data, and compare its performance with other therapeutic alternatives. This document is intended to be a valuable resource for researchers and professionals in the field of drug development and vascular biology.
Mechanism of Action of this compound
This compound is a synthetic drug that has been in clinical use for decades to manage capillary bleeding. Its primary mechanism of action is centered on improving the integrity of the capillary endothelium and enhancing primary hemostasis. This is achieved through a multi-faceted approach that includes:
-
Enhancing Capillary Endothelial Resistance: this compound is believed to strengthen the capillary wall, thereby reducing its fragility and permeability. One proposed mechanism is the enhancement of hyaluronic acid synthesis, a key component of the extracellular matrix that contributes to the structural integrity of blood vessels[1].
-
Promoting Platelet Adhesion: The drug has been shown to improve platelet adhesiveness, a crucial initial step in the formation of a hemostatic plug at the site of vascular injury[2][3].
-
Modulating Prostaglandin Synthesis: this compound inhibits the synthesis of certain prostaglandins, particularly prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. By reducing PGI2 levels, this compound may create a more favorable environment for platelet aggregation and vasoconstriction, thus contributing to hemostasis[4][5][6].
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using Graphviz.
Caption: this compound's effect on P-selectin expression and platelet adhesion.
References
- 1. [Ethamsylate and capillary fragility in diabetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Activation: The Mechanisms and Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as inhibitor of prostaglandin biosynthesis in pregnant human myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Prostacyclin - Wikipedia [en.wikipedia.org]
A comparative study on the safety profiles of etamsylate and tranexamic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the safety profiles of two commonly used hemostatic agents: etamsylate and tranexamic acid. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and development of these agents. The guide summarizes quantitative safety data, outlines key experimental protocols for safety assessment, and visualizes relevant biological pathways and experimental workflows.
Comparative Safety Profiles: this compound vs. Tranexamic Acid
The following table summarizes the known safety profiles of this compound and tranexamic acid, focusing on adverse effects, contraindications, and drug interactions.
| Feature | This compound | Tranexamic Acid |
| Common Adverse Effects | Headache, skin rash, nausea, low blood pressure.[1] These are often transient.[1] | Nausea, diarrhea, stomach pain or discomfort, vomiting, chills, fever, severe headache, back or joint pain, muscle pain and stiffness.[2] |
| Serious Adverse Effects | Reports of serious side effects are rare.[3] | Changes in vision, coughing, confusion, anxiety, unusual bleeding or bruising, severe allergic reactions (anaphylaxis).[2][4] Seizures have been reported, particularly with high doses or inadvertent neuraxial injection.[5] |
| Contraindications | Known allergy to this compound, acute porphyria, bronchial asthma.[1][6] | Hypersensitivity to tranexamic acid, active intravascular clotting, history of venous or arterial thromboembolism, subarachnoid hemorrhage, history of seizures.[5][7][8][9][10] |
| Drug Interactions | Limited information available on specific drug-drug interactions.[1] | Hormonal contraceptives (increased risk of blood clots), anti-inhibitor coagulant complex, chlorpromazine, tretinoin.[2] |
| Use in Pregnancy | Generally considered safe if prescribed, but limited safety information is available.[6] | Crosses the placenta but animal studies have shown no harm, and no adverse effects have been observed in human studies.[5] |
| Use in Renal Impairment | Caution is advised.[1] | Dose reduction is recommended as it is primarily excreted unchanged in the urine.[5] |
| Use in Hepatic Impairment | Caution is advised.[1] | No dose adjustment is typically required.[5] |
Experimental Protocols for Safety Assessment
The safety of hemostatic agents like this compound and tranexamic acid is evaluated through a series of preclinical and clinical studies. Below are detailed methodologies for key experiments.
Preclinical Toxicology Studies
Objective: To assess the general toxicity, genetic toxicity, and reproductive toxicity of the drug candidate before human trials.
Methodology:
-
Acute Toxicity: Single, high doses of the drug are administered to animal models (e.g., rodents) to determine the median lethal dose (LD50) and identify signs of immediate toxicity.
-
Sub-chronic and Chronic Toxicity: The drug is administered daily to at least two mammalian species (one rodent, one non-rodent) for a period of 28 days (sub-chronic) up to 6 months or longer (chronic). Key parameters monitored include:
-
Clinical observations (changes in appearance, behavior)
-
Body weight and food/water consumption
-
Hematology and clinical chemistry
-
Urinalysis
-
Gross and microscopic pathology of all major organs
-
-
Genotoxicity: A battery of tests is conducted to assess the potential for the drug to cause genetic mutations. These typically include:
-
Ames test: A bacterial reverse mutation assay to detect point mutations.
-
In vitro chromosomal aberration test: In mammalian cells to detect chromosomal damage.
-
In vivo micronucleus test: In rodents to assess chromosomal damage in bone marrow cells.
-
-
Reproductive and Developmental Toxicity:
-
Fertility and Early Embryonic Development: The drug is administered to male and female animals before and during mating to assess effects on fertility and early embryonic development.
-
Embryo-fetal Development: The drug is administered to pregnant animals during the period of organogenesis to assess potential teratogenic effects.
-
Prenatal and Postnatal Development: The drug is administered to pregnant and lactating animals to evaluate effects on the developing offspring.
-
Clinical Safety and Tolerability Studies (Phase I)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug in a small group of healthy human volunteers.
Methodology:
-
Study Design: Typically a single-center, randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.
-
Participants: A small number of healthy adult volunteers.
-
Procedure:
-
In the SAD part, cohorts of subjects receive a single dose of the drug at a specific level. The dose is escalated in subsequent cohorts based on the safety and tolerability data from the previous cohort.
-
In the MAD part, cohorts of subjects receive multiple doses of the drug over a defined period.
-
-
Safety Assessments:
-
Continuous monitoring of vital signs (blood pressure, heart rate, respiratory rate, temperature).
-
Electrocardiograms (ECGs) at baseline and at specified time points after dosing.
-
Adverse event monitoring and reporting.
-
Clinical laboratory tests (hematology, clinical chemistry, urinalysis) at baseline and at the end of the study.
-
Visualizations
Signaling Pathway: Mechanism of Action of Tranexamic Acid
Caption: Mechanism of action of Tranexamic Acid in the fibrinolytic pathway.
Experimental Workflow: Preclinical Safety Assessment
Caption: A typical workflow for preclinical safety assessment of a drug candidate.
References
- 1. Preclinical Evaluation of Safety and Biodistribution of Red Cell Microparticles: A Novel Hemostatic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A combined approach to early detect in vitro drug-induced hemostatic changes in preclinical safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranexamic acid adverse reactions: a brief summary for internists and emergency doctors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical use of tranexamic acid: evidences and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. litfl.com [litfl.com]
- 9. merck.com [merck.com]
- 10. merck.com [merck.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Etamsylate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory best practices. This guide provides essential, step-by-step procedures for the proper disposal of etamsylate, a hemostatic agent, to ensure the safety of personnel and the protection of the environment. Adherence to these guidelines will help your organization remain compliant with regulatory standards and build a culture of safety and environmental responsibility.
This compound Disposal Profile
The following table summarizes the key disposal and safety information for this compound based on available Safety Data Sheets (SDS).
| Parameter | Information | Citation |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1][2] |
| Environmental Hazards | Not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB). | [1] |
| Primary Disposal Route | Dispose of in accordance with local, state, and federal regulations. | [3][4] |
| Prohibited Disposal Methods | Do not dispose of waste into the sewer system. | [3][4] |
| Contaminated Packaging | Empty containers should be taken to an approved waste handling site for recycling or disposal. Dispose of as unused product if not otherwise specified. | [3][4] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and gloves.
2. Waste Classification and Segregation:
-
Based on current classifications, this compound is not considered a hazardous waste.[1][2]
-
It should be segregated as a non-hazardous pharmaceutical waste .
-
Use a designated, clearly labeled, leak-proof waste container for non-hazardous pharmaceuticals. These are often blue or white.[5]
3. Preparing for Disposal:
-
Solid this compound (Powder):
-
Ensure the primary container is securely sealed.
-
Place the sealed container into the designated non-hazardous pharmaceutical waste container.
-
-
Aqueous Solutions of this compound:
-
Small volumes can be absorbed onto an inert material (e.g., vermiculite, dry sand) and placed in a sealed container. This container should then be placed in the designated non-hazardous pharmaceutical waste container.
-
For larger volumes, consult your institution's Environmental Health and Safety (EHS) office for guidance on bulk chemical waste disposal.
-
Contaminated Materials (e.g., weighing boats, gloves, paper towels):
-
Place all materials lightly contaminated with this compound into the designated non-hazardous pharmaceutical waste container.
-
4. Disposal of Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water), if appropriate for the container material.
-
The rinsate should be collected and disposed of as non-hazardous chemical waste.
-
After rinsing, deface or remove the label to prevent misuse.
-
The clean, empty container can then be disposed of in the appropriate recycling or general waste stream, in accordance with your facility's procedures.[3]
5. Final Disposal and Documentation:
-
The sealed, non-hazardous pharmaceutical waste container should be collected by your institution's approved waste management vendor.
-
Ensure all waste is documented according to your laboratory's and institution's protocols.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Disposal Regulations
The disposal of any pharmaceutical agent is governed by a hierarchy of regulations. The following diagram illustrates the relationship between federal and local guidelines that inform institutional disposal protocols.
Caption: Hierarchy of pharmaceutical disposal regulations.
It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution's Environmental Health and Safety (EHS) office for specific guidance, as local regulations may vary.[6] Proper disposal of this compound and other chemical waste is not only a matter of regulatory compliance but also a professional responsibility to ensure a safe and sustainable research environment.
References
Personal protective equipment for handling Etamsylate
This guide provides crucial safety and logistical information for the handling and disposal of Etamsylate, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify pure this compound as not a hazardous substance or mixture[1][2], a formulation containing this compound is noted to cause eye irritation[3][4]. Therefore, adopting a cautious approach and utilizing appropriate personal protective equipment is essential.
Occupational Exposure Limit: A time-weighted average (TWA) has been established for an this compound formulation at 100 μg/m³ (OEB 2), as an internal guideline by one manufacturer[3].
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Wear safety glasses with side shields or tightly fitting safety goggles.[3][5] A face shield is recommended if there is a potential for splashing.[3] | To protect against potential eye irritation from dust, mists, or aerosols.[3][4] |
| Hand Protection | Chemical-resistant gloves.[3] | To prevent skin contact. |
| Body Protection | A work uniform or laboratory coat is recommended.[3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally, not required with adequate general and local exhaust ventilation.[3] If exposure limits are exceeded or ventilation is inadequate, a NIOSH/MSHA approved respirator should be worn.[3] | To prevent inhalation of vapors or dusts. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe working environment.
Handling Procedures:
Storage Conditions:
-
Keep containers tightly closed.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
-
Tablets should be stored between 15-25°C, while the parenteral form should be stored below 30°C and protected from light.[9]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate potential harm.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] If eye irritation persists, seek medical attention.[3][4] |
| Skin Contact | Wash with soap and water as a precaution.[4] Remove contaminated clothing. If skin irritation occurs, get medical advice.[1] |
| Inhalation | Move the person to fresh air.[5] If symptoms occur, get medical attention.[4] |
| Ingestion | Rinse mouth thoroughly with water.[4] Do NOT induce vomiting.[4] Seek medical attention if symptoms occur.[4] |
Spill Response: In the event of a spill, follow these steps:
-
Evacuate personnel from the immediate area.
-
Wear appropriate personal protective equipment.[7]
-
Prevent further leakage or spillage if it is safe to do so.[3][7]
-
For small spills, soak up with an inert absorbent material.[3]
-
For large spills, contain the spill with diking or other barriers.[3][7]
-
Collect the absorbed material and place it in a suitable container for disposal.[6]
-
Clean the spill area with a suitable absorbent.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Disposal:
Contaminated Packaging:
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[3][4]
-
If not otherwise specified, dispose of it as unused product.[3][4]
Experimental Workflow: Handling an this compound Spill
The following diagram illustrates a logical workflow for safely managing an this compound spill.
Caption: Workflow for managing an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
